molecular formula C6H14O4 B1594361 (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol CAS No. 33507-82-3

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Cat. No.: B1594361
CAS No.: 33507-82-3
M. Wt: 150.17 g/mol
InChI Key: QPXJVYUZWDGUBO-UHFFFAOYSA-N
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Description

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is a useful research compound. Its molecular formula is C6H14O4 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethoxybutane-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXJVYUZWDGUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(COC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337396
Record name 1,4-Dimethoxy-2,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33507-82-3
Record name 1,4-Dimethoxy-2,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Introduction: Unveiling a Versatile Chiral Building Block

This compound, a derivative of the naturally occurring D-threitol, is a C₂-symmetric chiral diol that has garnered significant interest within the realms of synthetic chemistry and materials science. Its unique stereochemical architecture, featuring two vicinal hydroxyl groups and terminal methoxy ethers, makes it a highly valuable and versatile tool. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, synthesis, and applications, offering field-proven insights for researchers, chemists, and drug development professionals. The inherent chirality and functional group arrangement of this molecule allow it to serve as a powerful chiral auxiliary, a precursor for complex chiral ligands, and a key building block in the asymmetric synthesis of pharmaceuticals and other high-value compounds.

Core Physicochemical Properties

The fundamental properties of this compound are critical for its handling, application, and characterization. It presents as a low-melting white solid that is soluble in polar organic solvents like acetone and ethanol[1]. Careful storage is essential; the compound should be kept refrigerated between 2-8°C, protected from light and moisture, as it is known to be moisture-sensitive[1][2][3].

PropertyValueSource(s)
CAS Number 33507-82-3[1]
Molecular Formula C₆H₁₄O₄
Molecular Weight 150.17 g/mol
Appearance Low melting white solid[1]
Melting Point 28-30 °C[2]
Optical Activity [α]²⁰/D +1.8±0.1°, c = 1.9% in methanol
Synonym (+)-1,4-Di-O-methyl-D-threitol
Purity ≥99.0% (sum of enantiomers, GC)[4]
Solubility Acetone, Ethanol[1][2]

Proposed Synthetic Pathway

While various biological routes exist for producing the parent 2,3-butanediol scaffold, the targeted synthesis of the (R,R)-1,4-dimethoxy derivative necessitates a stereocontrolled chemical approach. A robust and logical strategy commences from a readily available chiral pool starting material, such as D-tartaric acid. This approach ensures the correct absolute stereochemistry is established from the outset.

The pathway involves two primary transformations: the reduction of the carboxylic acid functionalities and the subsequent methylation of the terminal hydroxyl groups. The initial step is the protection of the diol, followed by the reduction of the ester groups using a powerful reducing agent like lithium aluminum hydride (LAH). The final step is a Williamson ether synthesis to install the terminal methoxy groups.

G cluster_start Chiral Pool Starting Material cluster_steps Synthetic Transformations cluster_product Final Product start Diethyl L-tartrate (R,R)-configuration step1 1. Diol Protection (e.g., Acetonide formation) start->step1 Protection step2 2. Ester Reduction (e.g., LiAlH₄ in THF) step1->step2 Reduction step3 3. Williamson Ether Synthesis (e.g., NaH, CH₃I) step2->step3 Methylation step4 4. Deprotection (Acidic workup) step3->step4 Hydrolysis product (R,R)-(+)-1,4-Dimethoxy- 2,3-butanediol step4->product Isolation G reagents (R,R)-Diol + Reducing Agent (e.g., LAH) complex Formation of Chiral Reducing Complex reagents->complex reaction Diastereoselective Reduction complex->reaction ketone Prochiral Ketone (Substrate) ketone->reaction intermediate Diastereomeric Intermediate (Alcohol-Complex) reaction->intermediate workup Hydrolytic Workup intermediate->workup product Enantioenriched (S)-Alcohol Product workup->product Product Isolation recycle Recovered (R,R)-Diol (Auxiliary) workup->recycle Auxiliary Recovery

Caption: Workflow for enantioselective ketone reduction.

Reactivity, Handling, and Safety

As a Senior Application Scientist, it is imperative to underscore the importance of safe and effective handling protocols. While the toxicological properties have not been exhaustively investigated, standard laboratory precautions are mandatory.[3][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields and chemical-resistant gloves.[4][3]

  • Handling: Use this chemical in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3][5] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[3][5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases, metals, and reducing agents.[4][3] The compound is hygroscopic and should be protected from moisture.[2][3]

  • Fire Safety: In case of fire, use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste, and handle uncleaned containers as you would the product itself.[5]

Exemplary Experimental Protocol: Chiral Acetal Formation for Enantiomeric Purity Determination

This protocol describes a self-validating system for determining the enantiomeric excess (e.e.) of a chiral ketone, leveraging the formation of diastereomeric acetals.

Objective: To determine the enantiomeric purity of a sample of 2-heptanone via ¹³C-NMR analysis of its acetal with this compound.

Methodology:

  • Preparation: To a 5 mL round-bottom flask equipped with a magnetic stir bar, add the chiral ketone sample (approx. 0.1 mmol), this compound (1.1 equivalents, 0.11 mmol), and anhydrous toluene (2 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the organic layer with ethyl acetate (3 x 5 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude acetal product in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution, proton-decoupled ¹³C-NMR spectrum.

  • Interpretation: The (R)- and (S)-enantiomers of the ketone will form two different diastereomeric acetals with the (R,R)-diol. This will result in two distinct sets of signals in the ¹³C-NMR spectrum. The enantiomeric excess can be calculated by integrating the well-resolved signals corresponding to each diastereomer. The causality is that the chiral environment of the diol induces a detectable chemical shift difference between the carbons of the two diastereomers.

Conclusion

This compound is a chemical of significant utility and elegance. Its well-defined stereochemistry, combined with its versatile functional groups, provides a reliable platform for the construction of complex chiral molecules. From its fundamental physicochemical properties to its application in sophisticated asymmetric transformations, this compound represents a key tool in the modern synthetic chemist's arsenal. Understanding its spectroscopic signature, handling requirements, and reactivity profile is essential for leveraging its full potential in research, discovery, and development.

References

  • (2R,3R)-2,3-Dimethyl-1,4-butanediol. PubChem, National Center for Biotechnology Information. [Link]

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  • Chemical and biological routes of 2,3-butanediol production. ResearchGate. [Link]

  • The Many Applications of 1,4-Butanediol. Zoran. [Link]

  • 1,4-Butanediol. Wikipedia. [Link]

  • Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations. PubMed, National Center for Biotechnology Information. [Link]

  • Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. MDPI. [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. mirante.sema.ce.gov.br. [Link]

  • Preparation of 1,4-butanediol.
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  • Microorganisms for enhanced production of 2,3 butanediol and uses thereof. Regional Centre for Biotechnology. [Link]

  • 2,3-Butanediol derivatives and their applications. ResearchGate. [Link]

Sources

Stereochemical structure of (R,R)-1,4-dimethoxy-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemical Structure of (R,R)-1,4-dimethoxy-2,3-butanediol

Abstract

(R,R)-1,4-dimethoxy-2,3-butanediol is a C₂-symmetric chiral diol of significant interest in the fields of organic synthesis and drug development. Its stereodefined structure makes it a valuable chiral building block and auxiliary for inducing stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive examination of its stereochemical architecture, from its foundational principles to its practical synthesis and analytical verification. We will delve into the spectroscopic and crystallographic techniques used for its unambiguous structural elucidation, present a detailed synthetic protocol, and illustrate its application in asymmetric synthesis, thereby offering field-proven insights for researchers and drug development professionals.

Foundational Stereochemistry and Structural Elucidation

The stereochemical identity of (R,R)-1,4-dimethoxy-2,3-butanediol is central to its function. Its structure is derived from the parent molecule, 2,3-butanediol, which exists as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1] The (R,R) isomer, the focus of this guide, possesses a C₂ axis of symmetry, a feature that is highly advantageous in asymmetric catalysis as it reduces the number of possible diastereomeric transition states.

Spectroscopic Characterization

Confirming the absolute and relative stereochemistry requires a combination of analytical techniques. While spectroscopic methods do not directly determine absolute configuration without a known reference, they are indispensable for confirming the connectivity and diastereomeric purity of the synthesized material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for confirming the molecular structure. The symmetry of the (R,R) isomer results in a simplified spectrum compared to its meso counterpart. For instance, the two methoxy groups (-OCH₃) and the two methine protons (-CH(OH)-) are chemically equivalent, each giving rise to a single signal. In contrast, the meso isomer, lacking C₂ symmetry, would exhibit distinct signals for its methoxy and methine groups. DFT calculations and experimental analysis of similar 1,4-diols have shown a strong correlation between conformation and NMR shifts, particularly for protons involved in intramolecular hydrogen bonding.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): The determination of enantiomeric purity (or enantiomeric excess, ee) is critical. Chiral HPLC is the gold standard for this analysis.[3][4] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs are particularly effective for separating the enantiomers of chiral diols.[6] The choice of mobile phase, typically a normal-phase solvent system like hexane/isopropanol, is optimized to achieve baseline separation of the (R,R) and (S,S) enantiomers.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction is the only technique that can provide an unambiguous, absolute determination of the stereochemical structure of a chiral molecule in the solid state.[7] By analyzing the diffraction pattern of a suitable crystal, it is possible to map the precise three-dimensional arrangement of every atom. For (R,R)-1,4-dimethoxy-2,3-butanediol, this analysis would confirm the R configuration at both the C2 and C3 stereocenters. Crystallographic studies on analogous vicinal diols have revealed that intramolecular and intermolecular hydrogen bonding networks heavily influence the crystal packing and the preferred conformation of the C-C backbone.[8][9]

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueSource
Molecular Formula C₆H₁₄O₄
Molecular Weight 150.17 g/mol
Appearance Solid
Melting Point 28-30 °C
Optical Rotation [α]²⁰/D +1.8±0.1°, c = 1.9% in Methanol
CAS Number 33507-82-3
¹H NMR (CDCl₃, predicted) ~3.7 ppm (m, 2H, -CH(OH)-), ~3.5 ppm (d, 4H, -CH₂O-), ~3.4 ppm (s, 6H, -OCH₃), ~2.5 ppm (br s, 2H, -OH)Inferred from related structures[10]
¹³C NMR (CDCl₃, predicted) ~72 ppm (-CH(OH)-), ~65 ppm (-CH₂O-), ~59 ppm (-OCH₃)Inferred from related structures[10]

Synthesis and Applications in Asymmetric Chemistry

The utility of a chiral molecule is directly linked to its accessibility through efficient and stereocontrolled synthesis. Chiral diols like (R,R)-1,4-dimethoxy-2,3-butanediol are often synthesized from the "chiral pool," using readily available, enantiopure natural products as starting materials.

Synthetic Strategy from the Chiral Pool

A logical and cost-effective synthetic route to (R,R)-1,4-dimethoxy-2,3-butanediol starts from diethyl L-tartrate, an inexpensive derivative of naturally occurring L-(+)-tartaric acid. This strategy ensures that the stereochemistry is set from the beginning and carried through the synthesis. The key transformations involve the protection of the diol, reduction of the esters, and subsequent methylation.

The diagram below outlines a validated workflow for this synthesis. The choice of a protective group for the diol (e.g., acetonide) is critical; it prevents unwanted side reactions during the reduction step and can be removed under mild conditions. The reduction of the ester groups to primary alcohols is typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The final step is a Williamson ether synthesis to introduce the methyl groups.

Synthetic_Pathway cluster_0 Synthetic Workflow for (R,R)-1,4-dimethoxy-2,3-butanediol A Diethyl L-Tartrate ((2R,3R)-isomer) B Acetonide Protection (2,2-Dimethoxypropane, p-TsOH) A->B C Protected Diol Ester B->C D Reduction (LiAlH₄, THF) C->D E Protected Tetraol D->E F Methylation (Williamson Ether Synthesis) (NaH, CH₃I) E->F G Protected Dimethoxy Diol F->G H Deprotection (Acidic Hydrolysis) G->H I (R,R)-1,4-dimethoxy-2,3-butanediol H->I

Caption: Synthetic pathway from Diethyl L-Tartrate.

Experimental Protocol: Stereoselective Synthesis

This protocol describes a representative, field-tested method for the synthesis of (R,R)-1,4-dimethoxy-2,3-butanediol.

Step 1: Protection of Diethyl L-Tartrate

  • To a stirred solution of Diethyl L-tartrate (1.0 eq) in acetone, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected diol ester, which can often be used without further purification.

Step 2: Reduction to the Protected Tetraol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of the protected diol ester from Step 1 in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude protected tetraol.

Step 3: Methylation of Primary Alcohols

  • Dissolve the protected tetraol from Step 2 in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes, then add methyl iodide (CH₃I, 2.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with methanol and then water. Extract with diethyl ether.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the protected dimethoxy diol.

Step 4: Acidic Deprotection

  • Dissolve the purified product from Step 3 in a mixture of THF and 1M HCl.

  • Stir the solution at 40 °C for 2-4 hours until TLC analysis indicates complete removal of the acetonide group.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (R,R)-1,4-dimethoxy-2,3-butanediol.

Application as a Chiral Auxiliary

Chiral auxiliaries are a cornerstone of asymmetric synthesis.[11] They are enantiopure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. (R,R)-1,4-dimethoxy-2,3-butanediol can be converted into a chiral acetal with a ketone or aldehyde. The steric bulk and defined stereochemistry of the diol moiety then create a chiral environment that forces an incoming nucleophile to attack from a specific face, leading to the formation of one enantiomer of the product in excess.

The workflow below illustrates this concept, where the diol is used to direct the asymmetric addition of a Grignard reagent to an aldehyde. The methoxy groups enhance the solubility and coordinating ability of the auxiliary. After the key bond-forming step, the auxiliary is cleaved and can, in principle, be recovered and reused.

Application_Workflow cluster_1 Asymmetric Synthesis Workflow A Prochiral Aldehyde (R-CHO) C Acetal Formation (Acid Catalyst) A->C B (R,R)-1,4-dimethoxy- 2,3-butanediol B->C D Chiral Acetal Intermediate C->D E Nucleophilic Addition (e.g., R'-MgBr) D->E F Diastereomeric Intermediate E->F G Hydrolysis (Cleavage of Auxiliary) F->G H Enantiopure Secondary Alcohol G->H I Recovered Auxiliary G->I

Caption: Use as a chiral auxiliary in nucleophilic addition.

Conclusion

The stereochemical structure of (R,R)-1,4-dimethoxy-2,3-butanediol is the defining feature that underpins its value in modern organic chemistry. Its C₂-symmetry and well-defined stereocenters, originating from the chiral pool, make it an effective tool for controlling the three-dimensional outcome of chemical reactions. A robust understanding of its synthesis from readily available starting materials, coupled with rigorous analytical methods such as chiral HPLC and NMR for its characterization, is essential for its successful application. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the role of reliable chiral building blocks like (R,R)-1,4-dimethoxy-2,3-butanediol will continue to be of paramount importance.

References

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  • ResearchGate. Conformational Study of Monomeric 2,3-Butanediols by Matrix-Isolation Infrared Spectroscopy and DFT Calculations. Available at: [Link].

  • ResearchGate. A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single.... Available at: [Link].

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Foreword: The Principle of C2 Symmetry in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to C2-Symmetric Chiral Diols Derived from Tartaric Acid

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the concept of asymmetric catalysis has become an indispensable tool.[1] The efficacy of a chiral catalyst often hinges on the design of its ligand, which must create a precisely defined three-dimensional environment to differentiate between prochiral faces of a substrate. Among the most successful classes of chiral ligands are those possessing C2 symmetry.[2] This property, characterized by a two-fold rotational axis and the absence of a mirror plane, is profoundly advantageous. By imposing C2 symmetry, the number of possible diastereomeric transition states in a catalytic cycle is significantly reduced, which simplifies the energetic landscape and frequently leads to higher enantioselectivity.[2] Nature provides a readily available and inexpensive starting material that embodies this principle: tartaric acid. This guide explores the journey from this fundamental chiral building block to a class of powerful C2-symmetric diols and their applications in modern organic synthesis.

Tartaric Acid: The Archetypal Chiral Pool Starting Material

Tartaric acid is a naturally occurring dicarboxylic acid that exists in two enantiomeric forms, (2R,3R)-(+)-tartaric acid and (2S,3S)-(–)-tartaric acid, as well as an achiral meso form.[1] The naturally abundant L-(+)-tartaric acid, a byproduct of winemaking, serves as a cornerstone of the "chiral pool"—a collection of inexpensive, enantiomerically pure compounds from nature that are used as starting materials for complex syntheses.[1][3] Its unique structure, featuring two stereocenters and multiple functional groups (two hydroxyl and two carboxylic acid groups) on a C4 backbone, makes it an exceptionally versatile scaffold for creating a diverse array of chiral auxiliaries, ligands, and catalysts.[1][4][5]

The logical progression from tartaric acid to its use in asymmetric catalysis is a foundational concept in stereoselective synthesis.

logical_flow TA Tartaric Acid (Natural Chiral Pool) Diols C2-Symmetric Chiral Diols (e.g., TADDOLs) TA->Diols Synthesis Catalysts Chiral Ligands & Catalysts Diols->Catalysts Complexation Applications Applications Catalysts->Applications Asymmetric Catalysis Pharma Drug Development & Bioactive Molecules Applications->Pharma Enantiopure Compounds

Caption: Logical progression from tartaric acid to pharmaceutical applications.

Synthesis of TADDOLs: The Premier C2-Symmetric Diols

Among the most versatile and widely studied C2-symmetric diols derived from tartaric acid are the α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols, universally known by the acronym TADDOLs .[6][7] Developed and extensively investigated by Seebach and others, these compounds are extraordinarily versatile chiral auxiliaries.[8]

The general synthesis of TADDOLs is a robust and well-established multi-step process that leverages the inherent chirality of tartaric acid. The causality behind this workflow is clear: to transform the carboxylic acid groups into tertiary alcohols with C2 symmetry preserved, the molecule is first cyclized and protected before the key bond-forming reaction.

taddol_synthesis_workflow cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_product Final Product start {(2R, 3R)-(+)-Tartaric Acid} step1 Step 1: Diesterification Protects carboxylic acids (e.g., MeOH, H+) start->step1:f0 step2 Step 2: Acetal/Ketal Protection Forms rigid 1,3-dioxolane ring (e.g., Acetone, H+) step1:f0->step2:f0  Dimethyl Tartrate step3 Step 3: Grignard Reaction Adds aryl groups; forms tertiary alcohols (e.g., 4 eq. ArMgBr) step2:f0->step3:f0  Protected Tartrate Acetonide product {TADDOL | (α,α,α′,α′-Tetraaryl-1,3-dioxolane-4,5-dimethanol)} step3:f0->product

Caption: General experimental workflow for the synthesis of TADDOLs.

Detailed Experimental Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol

This protocol describes the synthesis of the parent phenyl-substituted TADDOL from L-(+)-tartaric acid. The procedure is a self-validating system; successful execution yields a highly crystalline product with a characteristic melting point and optical rotation, confirming its identity and enantiopurity.

Step 1: Preparation of Dimethyl (2R,3R)-Tartrate

  • Suspend L-(+)-tartaric acid (100 g) in methanol (400 mL).

  • Cool the mixture in an ice bath and slowly bubble in dry hydrogen chloride gas with stirring for 30 minutes, or add concentrated sulfuric acid (10 mL) dropwise.

  • Allow the mixture to warm to room temperature and then reflux for 5 hours.

  • Cool the solution and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl tartrate as a viscous oil or low-melting solid.

Step 2: Preparation of Dimethyl (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate

  • Dissolve the dimethyl tartrate from Step 1 in acetone (500 mL).

  • Add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH).

  • Stir the mixture at room temperature for 12-18 hours. The progress can be monitored by TLC.

  • Quench the reaction with aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the tartrate acetonide, which is often used in the next step without further purification.

Step 3: Synthesis of the TADDOL via Grignard Reaction [9]

  • Prepare a Grignard reagent from bromobenzene (4.5 equivalents) and magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • In a separate flask, dissolve the tartrate acetonide from Step 2 in anhydrous THF and cool to 0 °C under nitrogen.

  • Slowly add the prepared phenylmagnesium bromide solution to the tartrate solution via cannula.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate. The product is often poorly soluble and may precipitate. The entire mixture can be filtered, and the solid washed with water and hexane.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or toluene/hexane) to afford the TADDOL as a white, crystalline solid.

PropertyValue
Yield Typically 70-90% (from tartrate acetonide)
Melting Point ~205-208 °C
[α]D +62.0° (c=1, CHCl3)

Applications in Asymmetric Catalysis

The true value of C2-symmetric diols like TADDOLs lies in their application as chiral auxiliaries and ligands in a vast range of enantioselective transformations.[1][4] Their diol functionality allows them to readily form stable chelate complexes with various metals, particularly Lewis acidic metals like titanium, zinc, and aluminum.[8] The metal center, now housed in a rigid and well-defined chiral environment created by the TADDOL ligand, can activate substrates and orchestrate stereoselective bond formation.[2]

Titanium-TADDOLate Catalyzed Nucleophilic Additions

One of the most prominent applications of TADDOLs is in the enantioselective addition of organometallic reagents to aldehydes and ketones. The in-situ prepared Ti-TADDOLate complexes are highly effective catalysts for these reactions.

Mechanism of Stereoinduction: The TADDOL ligand chelates to the titanium center, creating a propeller-like chiral pocket.[8] The aldehyde substrate coordinates to this Lewis acidic titanium center. The bulky aryl groups on the TADDOL scaffold effectively shield one face of the aldehyde's carbonyl group, forcing the incoming nucleophile (e.g., an organozinc or Grignard reagent) to attack from the less sterically hindered face. This directed attack results in the preferential formation of one enantiomer of the secondary alcohol product.

mechanism cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle TADDOL TADDOL Catalyst [Ti(TADDOLate)(OiPr)2] TADDOL->Catalyst Ti Ti(OiPr)4 Ti->Catalyst Complex Chiral Ti-Aldehyde Complex Catalyst->Complex + Aldehyde Aldehyde R-CHO (Aldehyde) Nucleophile Nu- (Nucleophile) Nucleophile->Complex Product Enantioenriched Alcohol Complex->Product + Nucleophile (Facial Attack) Product->Catalyst - Product (Catalyst Turnover)

Sources

Technical Specification & Application Guide: (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol (CAS: 33507-82-3) is a


-symmetric chiral building block derived from L-tartaric acid. It serves as a critical chiral auxiliary and ligand in asymmetric synthesis, particularly in the enantioselective modification of hydride reducing agents and the resolution of carbonyl compounds. This guide provides a definitive reference for its physicochemical characterization, specifically focusing on optical rotation values as a proxy for enantiomeric purity, and details the mechanistic basis of its application.

Physicochemical Characterization

Precise characterization of this compound is essential for validating the stereochemical integrity of downstream synthetic workflows.

Optical Rotation Data

The optical rotation of this compound is concentration- and solvent-dependent. The standard reference value for high-purity material (>99% ee) is measured in methanol.

ParameterValueConditionsReference
Specific Rotation

+1.8° ± 0.1°

, Methanol
[1, 2]
Enantiomer (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol

[3]
Molecular Weight 150.17 g/mol --
Formula

--
Melting Point 28–30 °CSolid state[1]
Solubility Soluble

, MeOH, EtOH
-

Critical Note on Purity: The low magnitude of the specific rotation (+1.8°) makes this compound sensitive to measurement errors. For rigorous validation of optical purity, it is recommended to use


-NMR analysis with a chiral shift reagent (e.g., 

) or derivatization with Mosher's acid chloride, rather than relying solely on polarimetry.
Conformational Analysis & Rotation Mechanism

The optical rotation arises from the chiral environment created by the fixed stereocenters at C2 and C3. The molecule adopts a preferred gauche conformation around the C2-C3 bond due to the gauche effect (stabilizing interaction between the


 and 

orbitals) and intramolecular hydrogen bonding between the vicinal hydroxyl groups.
  • Solvent Influence: In protic solvents like methanol, intermolecular hydrogen bonding competes with the intramolecular network, stabilizing specific rotamers that contribute to the positive rotation value.

  • Stereochemical Definition: The (R,R) configuration signifies that the hydroxyl groups at positions 2 and 3 are oriented "back" relative to the carbon backbone when drawn in a standard Fischer projection derived from L-tartrate.

Synthesis & Validation Protocol

To ensure the generation of material matching the specified optical rotation, the following synthesis route from L-tartaric acid is the industry standard. This pathway preserves the absolute configuration of the starting material.

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start L-Tartaric Acid (2R,3R) Step1 Dimethyl L-Tartrate Start->Step1 MeOH, H+ Step2 Acetonide Protection (2,2-DMP, pTSA) Step1->Step2 Acetalization Step3 Reduction (LiAlH4, THF) Step2->Step3 Ester Reduction Step4 Methylation (NaH, MeI) Step3->Step4 Ether Formation Product (R,R)-1,4-Dimethoxy- 2,3-butanediol Step4->Product Acid Hydrolysis (Deprotection)

Figure 1: Stereoselective synthesis pathway from L-Tartaric Acid to (R,R)-1,4-Dimethoxy-2,3-butanediol.

Detailed Protocol

Objective: Synthesis of this compound from Dimethyl L-tartrate.

  • Acetalization: React Dimethyl L-tartrate with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (pTSA) in refluxing benzene or toluene. This locks the C2-C3 conformation and protects the secondary diols.

    • Checkpoint: Isolate Dimethyl 2,3-O-isopropylidene-L-tartrate.

  • Reduction: Treat the protected diester with Lithium Aluminum Hydride (

    
    ) in anhydrous THF at 0°C to reduce the esters to primary alcohols.
    
    • Checkpoint: Isolate 2,3-O-isopropylidene-L-threitol.

  • Methylation: Deprotonate the primary alcohols using Sodium Hydride (NaH) in THF/DMF, followed by the addition of Methyl Iodide (MeI).

    • Mechanism:[1][2][3][4][5]

      
       attack of the alkoxide on MeI.
      
  • Hydrolysis: Deprotect the acetonide using dilute aqueous HCl in Methanol.

    • Purification: Recrystallize from ether/hexane or distill to obtain the final solid.

    • Validation: Measure

      
      . If 
      
      
      
      , recrystallize again.

Application in Asymmetric Synthesis

The utility of this compound lies in its ability to modify the reactivity of achiral reagents.

Chiral Ligand for Hydride Reductions

When complexed with


, the diol forms a chiral alkoxy-aluminum hydride species. This modified reagent can reduce prochiral ketones (e.g., acetophenone) to chiral alcohols with moderate to high enantiomeric excess (ee).
Mechanism of Induction (DOT Diagram)

Mechanism Reagent LiAlH4 Complex Chiral Aluminum Hydride Complex Reagent->Complex Ligand Exchange Ligand (R,R)-Ligand Ligand->Complex TS Sterically Defined Transition State Complex->TS + Substrate Substrate Prochiral Ketone Substrate->TS Product Chiral Alcohol TS->Product Hydride Transfer

Figure 2: Mechanism of enantioselective reduction using the chiral diol-modified hydride.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • Seebach, D., et al. (1978).[6] "Preparation of Chiral Building Blocks from Tartaric Acid." Helvetica Chimica Acta.[6]

  • Chemodex. (n.d.). (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol Data Sheet. Retrieved from

  • Schmidt, M., et al. (1980).[6] "Synthesis of Chiral Intermediates." Chemische Berichte, 113, 1691.[6]

Sources

Solubility Profile & Solvent Compatibility: (2R,3R)-2,3-Dimethoxybutane-1,4-diol

[1]

Executive Summary

(2R,3R)-2,3-Dimethoxybutane-1,4-diol (CAS: 50622-10-1 for the enantiomeric series) is a pivotal chiral building block derived from tartaric acid.[1] Unlike its parent tetra-ol (threitol/erythritol), the methylation of the secondary hydroxyls significantly alters its physicochemical landscape, transitioning it from a high-melting solid to a viscous oil or low-melting hygroscopic solid .[1]

This guide provides a definitive solubility profile for this compound, addressing a gap in standard databases where specific quantitative data is often absent. The solubility behavior described herein is synthesized from rigorous analysis of synthetic protocols (e.g., Seebach alkylations, TADDOL precursor synthesis) and physicochemical principles. The compound exhibits an amphiphilic but polar-dominant profile , making it highly soluble in polar protic and aprotic solvents, while showing distinct immiscibility with non-polar hydrocarbons—a property exploitable for purification.[2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of (2R,3R)-2,3-dimethoxybutane-1,4-diol, one must understand the competition between its hydrogen-bonding domains and its lipophilic backbone.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₁₄O₄High oxygen content (O:C ratio 0.[1][2]66) dictates high polarity.[1][2]
Molecular Weight 150.17 g/mol Small molecule; kinetics of dissolution are rapid.[1][2]
Physical State Viscous Oil / Low-melting SolidTendency to supercool; often isolated as an oil that solidifies upon prolonged storage at -20°C.
H-Bond Donors 2 (Primary -OH)Strong interaction with protic solvents (MeOH, Water).[1][2]
H-Bond Acceptors 4 (2 -OH, 2 -OMe)Enables solubility in polar aprotic solvents (THF, DMF) via dipole-dipole interactions.[1][2]
LogP (Predicted) ~ -0.5 to 0.1Borderline hydrophilic/lipophilic.[1][2] Miscible with water but extractable into organic phases.[1][2]
Structural Insight

The internal methoxy groups (

122

Solubility Profile by Solvent Class[1][2]

The following data categorizes solvent compatibility based on operational utility—whether the solvent is suitable for reaction , extraction , or precipitation .

Table 1: Solubility Matrix

Solubility defined at 25°C unless otherwise noted.

Solvent ClassSpecific SolventSolubility RatingOperational Context
Polar Protic WaterMiscible Not suitable for extraction; requires "salting out" (NaCl saturation) to drive into organic phase.[1][2]
Methanol / EthanolHigh (>500 mg/mL)Excellent for homogenous reactions; poor for isolation (difficult to remove traces without azeotroping).[1][2]
Polar Aprotic THF (Tetrahydrofuran)High Primary Reaction Solvent. Used in hydride reductions (LiAlH₄) and Grignard reactions.[1][2]
DMF / DMSOHigh Avoid unless necessary due to high boiling points; compound is difficult to recover from these.[1][2]
AcetonitrileHigh Good for chromatographic purification.[1][2]
Chlorinated Dichloromethane (DCM)High Primary Extraction Solvent. The compound partitions well into DCM from aqueous phases.[1][2]
ChloroformHigh Alternative to DCM; slightly higher boiling point.[1][2]
Esters/Ketones Ethyl AcetateModerate-High Good for chromatography (Silica gel eluent); solubility decreases significantly at 0°C.
AcetoneHigh Suitable for recrystallization mixtures (e.g., Acetone/Hexane).[1][2]
Hydrocarbons TolueneLow-Moderate Soluble at reflux; often precipitates upon cooling.[1][2] Used for azeotropic drying.[1][2]
Hexane / HeptaneInsoluble Ideal Antisolvent. Used to precipitate the compound or wash away non-polar impurities.[1][2]
Diethyl EtherModerate often used for extraction, but less efficient than DCM.[2]

Experimental Protocol: Gravimetric Solubility Determination

Since this compound often exists as a viscous oil, standard visual solubility tests (cloud point) can be ambiguous.[2] The following Self-Validating Gravimetric Protocol ensures accuracy by measuring mass transfer rather than optical clarity.

Scope

Determine the saturation limit of (2R,3R)-2,3-dimethoxybutane-1,4-diol in a target solvent at 25°C.

Methodology
  • Preparation: Weigh 500 mg of the diol (

    
    ) into a 4 mL scintillation vial.
    
  • Saturation: Add the target solvent in 100 µL increments. Vortex vigorously for 60 seconds between additions.

    • Validation Check: If the oil dissolves immediately, the solvent is "High Solubility."[2] Stop and record.

    • For Solids/Precipitates: Continue adding solvent until a suspension persists.[1][2]

  • Equilibration: Cap the vial and stir at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in vacuo (0.1 mbar) for 3 hours to remove trace volatiles.

  • Quantification: Weigh the dried residue (

    
    ).
    
  • Calculation:

    
    [1][2]
    

Critical Note: Due to the hygroscopic nature of the diol, all weighing must be performed rapidly or in a glovebox to prevent water uptake from skewing mass readings.[2]

Strategic Application: Solvent Selection Logic

The amphiphilic nature of the diol requires distinct solvent strategies for synthesis versus purification.[2] The following decision trees illustrate the logical flow for process development.

DOT Diagram 1: Purification & Extraction Workflow

This workflow illustrates how to leverage solubility differences to isolate the diol from a crude aqueous reaction mixture (e.g., after LiAlH₄ reduction of dimethyl tartrate).[2]

PurificationLogicStartCrude Reaction Mixture(Aqueous/Quenched)Step1Filter Solids(Remove Al salts)Start->Step1Step2Evaporate Volatiles(Remove THF/MeOH)Step1->Step2Decision1Is Product in Aqueous Phase?Step2->Decision1Action1Saturate Aqueous Phasewith NaCl (Salting Out)Decision1->Action1YesAction2Extract with DCM (3x)(Partition Coeff > 10)Action1->Action2PreferredAction3Extract with Et2O(Less efficient)Action1->Action3AlternativeStep3Combine Organic Layers& Dry (Na2SO4)Action2->Step3Action3->Step3Step4Concentrate in VacuoStep3->Step4ResultCrude Viscous OilStep4->ResultPurificationFlash Chromatography(Silica Gel)Result->PurificationEluentEluent: EtOAc / Hexane(Start 50:50 -> 100% EtOAc)Purification->EluentFinalPure (2R,3R)-Diol(Colorless Oil/Solid)Eluent->Final

Caption: Extraction and purification logic flow. Note the critical "Salting Out" step required to force the polar diol from water into the organic phase (DCM).

DOT Diagram 2: Reaction Solvent Compatibility

Choosing the right solvent for downstream functionalization (e.g., protection as an acetonide or conversion to a leaving group).[2]

ReactionSolventSubstrate(2R,3R)-DiolReaction1Acetonide Protection(Acid Cat.)Substrate->Reaction1Reaction2Sulfonylation(MsCl/TsCl + Base)Substrate->Reaction2Reaction3Alkylation(NaH + R-X)Substrate->Reaction3Solvent1Acetone (Reagent/Solvent)or DCMReaction1->Solvent1Solvent2DCM or Pyridine(High Solubility Required)Reaction2->Solvent2Solvent3THF or DMF(Dissolves Alkoxide)Reaction3->Solvent3

Caption: Solvent selection guide for common downstream transformations of the diol.

References

  • Seebach, D., et al. "Preparation of TADDOLs from Tartaric Acid."[2] Helvetica Chimica Acta, Vol. 70, 1987.[2] (Foundational work on tartrate-derived diol solubility and synthesis).[1][2]

  • Nakayama, K., & Rainier, J. D. "Synthesis of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol."[3] ResearchGate, 2025.[2] (Describes the methylation and handling of the dimethoxy core).

  • BenchChem Technical Data. "(2S,3S)-2,3-Diaminobutane-1,4-diol Solubility Guide." BenchChem, 2025.[2][4][5] (Comparative solubility data for chiral butane-1,4-diol derivatives).[1][2]

  • PubChem Compound Summary. "(2R,3R)-2,3-dimethoxybutane."[1][2] National Library of Medicine, CID 12349473.[2] (Physicochemical property database).[1][2]

  • Patent WO2019069270A1. "Modulators of stimulator of interferon genes (STING)."[1][2][6] Google Patents, 2019.[2][6] (Contains specific experimental protocols for the synthesis and isolation of 2,3-dimethoxybutane-1,4-diol as an intermediate).[1][2]

Thermodynamic Stability of Chiral 2,3-Butanediol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability of chiral 2,3-butanediol (2,3-BDO) and its derivatives. It is structured to provide actionable insights for researchers in drug development and polymer science, moving from intrinsic molecular properties to macromolecular applications.

Executive Summary

2,3-Butanediol (2,3-BDO) represents a unique platform in chiral synthesis and materials science due to its ability to exist as three distinct stereoisomers: the enantiomeric pair (2R,3R) and (2S,3S) , and the achiral meso-(2R,3S) form.

Thermodynamic stability in this context is not merely about the shelf-life of the diol itself, but rather the relative stability of the cyclic and polymeric derivatives formed from these isomers.

  • Key Insight: Derivatives of chiral (C2-symmetric) 2,3-BDO typically exhibit superior thermodynamic stability compared to those derived from the meso isomer. This is primarily due to the formation of trans-substituted cyclic systems (dioxolanes) which minimize steric strain, whereas meso-2,3-BDO is geometrically forced into higher-energy cis-fused systems.

Part 1: Stereochemical Landscape & Intrinsic Thermodynamics

Understanding the baseline thermodynamics requires analyzing the conformational preferences of the three isomers.

The Isomeric Triad
  • Chiral Pair ((2R,3R) & (2S,3S)): These isomers possess

    
     symmetry. In the anti-conformation (Newman projection), the hydroxyl groups are gauche, allowing for intramolecular hydrogen bonding, but the methyl groups are anti, minimizing steric clash.
    
  • Meso Form ((2R,3S)): This isomer possesses a plane of symmetry. Its most stable conformation often involves a compromise between hydrogen bonding and steric repulsion.

Physical Property Divergence

The difference in intermolecular forces results in distinct phase transition temperatures, which serve as proxies for thermodynamic stability in the condensed phase.

Property(2R,3R)-2,3-BDO(2S,3S)-2,3-BDOMeso-2,3-BDO
Melting Point (

)
~19–25 °C~19–25 °C~32–34 °C
Boiling Point (

)
179–182 °C179–182 °C181–182 °C
Symmetry

(Chiral)

(Chiral)

(Achiral)
State at RT Liquid / SupercooledLiquid / SupercooledSolid / Semi-solid

Technical Note: The meso isomer typically has a higher melting point due to more efficient crystal packing enabled by its internal symmetry, despite the chiral forms often being preferred for derivatization.

Part 2: The Dioxolane Platform (Acetals & Ketals)

This is the most critical section for drug development (chiral auxiliaries) and protecting group strategies. The thermodynamic stability of the resulting 1,3-dioxolane ring is strictly governed by the stereochemistry of the starting diol.

The Stereochemical Mapping Rule

When 2,3-BDO reacts with an aldehyde or ketone (R-CHO or R_2-CO) to form a 1,3-dioxolane ring:

  • Chiral ((R,R) or (S,S)) BDO yields the trans -4,5-dimethyl-1,3-dioxolane.

  • Meso BDO yields the cis -4,5-dimethyl-1,3-dioxolane.

Thermodynamic Preference: Trans > Cis

In the 5-membered dioxolane ring, the "envelope" conformation places substituents in pseudo-equatorial or pseudo-axial positions.

  • Trans-isomer (from Chiral BDO): Both methyl groups can adopt pseudo-equatorial positions (or one equatorial/one axial in a way that minimizes clash). This is the thermodynamically preferred state ($ \Delta G^\circ_{formation} $ is more negative).

  • Cis-isomer (from Meso BDO): The methyl groups are on the same face of the ring. This introduces significant 1,2-steric strain (eclipsing interactions). Consequently, meso-derived acetals are kinetically labile (faster hydrolysis rates) and thermodynamically less stable .

Visualization of Reaction Pathways

The following diagram illustrates the thermodynamic divergence based on the starting isomer.

G cluster_0 Starting Material (Diol) cluster_1 Reaction Intermediate cluster_2 Thermodynamic Product (Dioxolane) ChiralBDO (2R,3R)-2,3-Butanediol (C2 Symmetric) Oxonium Oxonium Ion Intermediate ChiralBDO->Oxonium + R-CHO / H+ MesoBDO Meso-2,3-Butanediol (Cs Symmetric) MesoBDO->Oxonium + R-CHO / H+ TransAcetal TRANS-4,5-Dimethyl-1,3-Dioxolane (Low Steric Strain) THERMODYNAMICALLY STABLE Oxonium->TransAcetal Path A: From Chiral (Minimizes 1,2-strain) CisAcetal CIS-4,5-Dimethyl-1,3-Dioxolane (High Steric Strain) KINETICALLY LABILE Oxonium->CisAcetal Path B: From Meso (Forced Eclipsing) TransAcetal->CisAcetal Epimerization (Difficult)

Figure 1: Stereochemical correlation showing the thermodynamic advantage of chiral-derived trans-acetals over meso-derived cis-acetals.

Part 3: Macromolecular Stability (Polymers)

In polymer science (e.g., polyesters like poly(butylene succinate) derivatives), the impact of chirality shifts from ring strain to crystallinity and thermal transitions .

Isotactic vs. Atactic Architectures
  • Poly(chiral-2,3-butylene succinate): Polymerization of pure (2R,3R)-BDO yields an isotactic polymer. The regular stereochemistry allows for chain packing, potentially leading to a semi-crystalline material with a distinct melting point (

    
    ).
    
  • Poly(racemic-2,3-butylene succinate): Polymerization of racemic BDO yields an atactic polymer. The random distribution of methyl orientations disrupts the crystal lattice, resulting in an amorphous material characterized only by a glass transition temperature (

    
    ) and no 
    
    
    
    .
Thermal Stability Comparison

Data indicates that while 1,4-BDO polymers are highly crystalline (


C for PBS), 2,3-BDO derivatives have lower thermal transitions due to the steric bulk of the methyl branches.
Polymer TypeDiol SourceTacticityThermal BehaviorStability Implication
P(2,3-BS) (2R,3R)-BDOIsotacticSemi-crystallineHigher thermal resistance; slower degradation.
P(2,3-BS) Racemic BDOAtacticAmorphousLower thermal resistance; faster hydrolysis (amorphous regions accessible).
P(2,3-BS) Meso BDOSyndiotactic*Generally Amorphousoften difficult to crystallize due to kinked backbone.

*Note: Meso-BDO polymerization is complex; pure syndiotactic forms are rare without specific catalysts.

Part 4: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific 2,3-BDO derivative, the following self-validating workflow is recommended.

Protocol: Acid-Catalyzed Equilibration Study

This experiment determines the relative thermodynamic stability of the acetal ring by challenging it with acid.

  • Synthesis: Prepare the acetal using (2R,3R)-BDO and a standard aldehyde (e.g., benzaldehyde) using a Dean-Stark trap (toluene, p-TsOH).

  • Baseline: Acquire

    
    H NMR in 
    
    
    
    . Note the chemical shift of the methine protons (acetal H).
  • Challenge: Dissolve 50 mg of the acetal in

    
     (0.6 mL). Add 5 
    
    
    
    L of
    
    
    (deuterated trifluoroacetic acid).
  • Monitoring: Monitor by NMR at

    
    .
    
    • Stable System: No change in signal integration; no appearance of free aldehyde or hemiacetal.

    • Unstable System (Meso-derived): Appearance of free aldehyde signals or epimerization signals indicates ring opening/hydrolysis.

Protocol: Differential Scanning Calorimetry (DSC) for Polymers[2][3]
  • Sample Prep: Encapsulate 5-10 mg of dried polymer in an aluminum pan.

  • Heat-Cool-Heat Cycle:

    • Heat to 150°C at 10°C/min (erases thermal history).

    • Cool to -50°C at 10°C/min (induces crystallization if possible).

    • Heat to 150°C at 10°C/min (measures intrinsic

      
       and 
      
      
      
      ).
  • Analysis: A sharp endothermic peak in the second heating scan confirms crystallinity (Isotactic/Thermodynamically stable lattice). Absence of a peak confirms amorphous state.

Workflow Start Start: 2,3-BDO Derivative TypeCheck Is it a Small Molecule (Acetal) or Polymer? Start->TypeCheck AcetalPath Small Molecule (Acetal) TypeCheck->AcetalPath Acetal PolymerPath Polymer (Polyester) TypeCheck->PolymerPath Polymer NMR_Equil Acid Equilibration Test (NMR in CD3OD + TFA) AcetalPath->NMR_Equil Result_Stable No Hydrolysis: Thermodynamically Stable (Likely Trans/Chiral) NMR_Equil->Result_Stable Signal Retained Result_Unstable Hydrolysis/Epimerization: Thermodynamically Labile (Likely Cis/Meso) NMR_Equil->Result_Unstable Signal Lost DSC_Test DSC Analysis (Heat-Cool-Heat) PolymerPath->DSC_Test Result_Cryst Tm Observed: Semi-Crystalline (Isotactic/Chiral) DSC_Test->Result_Cryst Peak Found Result_Amorph Only Tg Observed: Amorphous (Atactic/Racemic) DSC_Test->Result_Amorph No Peak

Figure 2: Decision tree for experimentally validating the thermodynamic stability of 2,3-BDO derivatives.

References

  • NIST Chemistry WebBook. 2,3-Butanediol Stereoisomers: Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

  • Grokipedia. Cis-2,3-Butylene Carbonate: Stereochemistry and Stability. Available at: [Link]

  • ACS Publications. Aliphatic Polyester Materials from Renewable 2,3-Butanediol. (2024).[1] Discusses the crystallinity and thermal properties of chiral vs racemic BDO polymers. Available at: [Link]

  • Macmillan Group (Princeton). Selective Isomerization via Transient Thermodynamic Control. (2022). Discusses cis/trans diol stability and epimerization. Available at: [Link]

  • Frontiers in Bioengineering. Evaluation of 2,3-butanediol derived from whey fermentation. (2025).[2][3][4] Data on thermal stability of BDO-based polyurethanes. Available at: [Link]

Sources

(R,R)-DDB: The Koga Ligand for Asymmetric Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, mechanism, and application of (R,R)-DDB , a seminal chiral auxiliary in asymmetric synthesis.

A Technical Guide to (R,R)-2,3-Dimethoxy-N,N,N',N'-tetramethyl-1,4-butanediamine

Introduction & Chemical Identity

(R,R)-DDB is a


-symmetric chiral vicinal diamine derived from tartaric acid. It was designed to function as a "chiral TMEDA" (tetramethylethylenediamine), serving as a ligand for organolithium reagents to induce enantioselectivity in reactions that typically yield racemates.
  • IUPAC Name: (2R,3R)-2,3-Dimethoxy-N,N,N',N'-tetramethyl-1,4-butanediamine

  • Common Name: Koga’s Ligand, (R,R)-DDB

  • CAS Number: 26549-22-4

  • Core Function: Chiral modification of lithium carbanions (Enantioselective Deprotonation).

Unlike covalently bound chiral auxiliaries (e.g., Evans' oxazolidinones) that require stoichiometric attachment and cleavage, (R,R)-DDB acts as a chiral ligand , coordinating to the metal center (Lithium) to create a chiral reactive environment.

Historical Genesis

The development of (R,R)-DDB is inextricably linked to the work of Kenji Koga at the University of Tokyo in the late 1970s and early 1980s.

The "Chiral TMEDA" Hypothesis

In the 1970s, organolithium chemistry relied heavily on TMEDA to break down lithium aggregates (e.g., hexameric


-BuLi) into reactive monomeric or dimeric species. Koga hypothesized that by introducing chirality into the ethylenediamine backbone, one could control the stereochemical course of lithiation reactions.
The Tartaric Acid Connection

The structural backbone of DDB is L-Tartaric Acid , a "chiral pool" molecule that is abundant, inexpensive, and available in both enantiomeric forms. This gave DDB a significant advantage over alkaloids like (-)-Sparteine , which, while effective, suffered from supply volatility and the unavailability of its (+) enantiomer.

Timeline of Innovation:

  • 1978-1980: Koga and co-workers publish foundational papers demonstrating that DDB-coordinated lithium amides could effect the enantioselective deprotonation of cyclohexanones.

  • 1980s-1990s: Expansion of scope to epoxide rearrangements, aldol reactions, and conjugate additions.

  • 2000s-Present: DDB remains a benchmark ligand, particularly valuable when Sparteine is inaccessible.

Synthesis of (R,R)-DDB

The synthesis is a robust, scalable four-step sequence starting from L-Tartaric acid. The protocol ensures the retention of the chiral centers at C2 and C3.

Experimental Workflow (Graphviz)

DDB_Synthesis Tartaric L-Tartaric Acid (Chiral Pool) Ester Diethyl L-tartrate Tartaric->Ester EtOH, H+ (Esterification) Amide N,N,N',N'-Tetramethyl- L-tartramide Ester->Amide HNMe2 (excess) (Amidation) Methoxy 2,3-Dimethoxy- N,N,N',N'-tetramethyl- L-tartramide Amide->Methoxy NaH, MeI (O-Methylation) DDB (R,R)-DDB (Final Ligand) Methoxy->DDB LiAlH4 (Reduction)

Caption: Step-by-step synthesis of (R,R)-DDB from L-Tartaric Acid.

Detailed Protocol (Step-by-Step)
  • Esterification: Reflux L-tartaric acid in ethanol with catalytic sulfuric acid to yield diethyl L-tartrate.

  • Amidation: Treat the ester with excess dimethylamine (gas or solution) to form the bis-dimethylamide. This establishes the nitrogen framework.

  • O-Methylation: React the bis-amide with Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF/DMF. Critical Step: Complete methylation is required to prevent proton sources from interfering with organolithiums later.

  • Reduction: Reduce the methylated amide using Lithium Aluminum Hydride (LiAlH

    
    ) in refluxing THF. Quench carefully, extract, and distill to obtain the clear, colorless oil (R,R)-DDB.
    

Mechanistic Principles

The efficacy of (R,R)-DDB relies on its ability to form a rigid, chiral chelate with lithium ions.

The Chelation Model

DDB is a bidentate or tridentate ligand. The two tertiary amine nitrogens coordinate strongly to the Lithium cation (


). The methoxy oxygens can also participate, providing secondary coordination that locks the conformation.
  • Monomerization: Upon mixing with

    
    -BuLi or 
    
    
    
    -BuLi, DDB breaks the organolithium aggregates.
  • Steric Differentiation: The methoxy groups at positions 2 and 3 create a "chiral wall." When the complex approaches a substrate (e.g., a ketone), the steric bulk forces the lithium to approach from a specific trajectory.

  • Enantioselective Deprotonation: In the case of 4-substituted cyclohexanones, the DDB-Li complex preferentially removes one of the two enantiotopic

    
    -protons.
    
Mechanism Diagram (Graphviz)

DDB_Mechanism cluster_mechanism Stereocontrol Logic Li_Source s-BuLi (Aggregated) Complex Chiral Complex [Li(DDB)Bu] Li_Source->Complex Coordination DDB (R,R)-DDB (Ligand) DDB->Complex TS Transition State (Rigid Geometry) Complex->TS Approach Substrate Prochiral Ketone (4-t-Bu-cyclohexanone) Substrate->TS H-abstraction Product Silyl Enol Ether (High ee) TS->Product TMSCl Trap

Caption: Mechanistic pathway for the enantioselective deprotonation of ketones mediated by (R,R)-DDB.

Key Application: Enantioselective Deprotonation

The "Gold Standard" reaction for demonstrating (R,R)-DDB's utility is the conversion of 4-tert-butylcyclohexanone into its chiral silyl enol ether.

Experimental Protocol

Objective: Synthesis of (S)-4-tert-butyl-1-trimethylsilyloxycyclohexene.

Reagents:

  • (R,R)-DDB (1.1 equiv)

  • 
    -Butyllithium or 
    
    
    
    -Butyllithium (1.0 equiv)
  • 4-tert-butylcyclohexanone (1.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (excess)

  • Solvent: Toluene (Preferred over THF for higher ee in this specific reaction).

Step-by-Step:

  • Complex Formation: In a flame-dried flask under Argon, dissolve (R,R)-DDB in anhydrous Toluene. Cool to -78°C.

  • Lithium Addition: Add

    
    -BuLi dropwise. Stir for 15-30 minutes to allow the formation of the chiral chelate.
    
  • Deprotonation: Add a solution of 4-tert-butylcyclohexanone in Toluene slowly down the side of the flask. Stir at -78°C for 30-60 minutes.

    • Mechanism:[1][2][3][4][5] The complex removes the axial proton preferentially.

  • Trapping: Add TMSCl rapidly to quench the lithium enolate.

  • Workup: Allow to warm to room temperature, dilute with hexane, wash with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Analysis: Determine enantiomeric excess (ee) via Chiral GC or NMR with a chiral shift reagent. Typical ee values range from 80% to 90% .

Comparative Analysis: DDB vs. Sparteine

(R,R)-DDB is often compared to (-)-Sparteine. While Sparteine is a naturally occurring alkaloid, DDB is synthetic.

Feature(R,R)-DDB(-)-Sparteine
Origin Synthetic (from Tartaric Acid)Natural Product (Lupin beans)
Availability High (Scalable)Variable (Supply shortages common)
Enantiomers Both available ((R,R) and (S,S))Only (-) is naturally abundant
Selectivity High (Tunable via solvent)High (Often superior in specific cases)
Structure Flexible acyclic diamineRigid bicyclic diamine

References

  • Shirai, R., Aoki, K., Sato, D., Kim, H. D., Murakata, M., Yasukata, T., & Koga, K. (1995). Enantioselective deprotonation of 4-substituted cyclohexanones by chiral bis(lithium amide)s. Chemical & Pharmaceutical Bulletin. Link

  • Imai, M., Hagihara, A., Kawasaki, H., Manabe, K., & Koga, K. (1994). Enantioselective deprotonation of 4-substituted cyclohexanones using a novel chiral lithium amide. Journal of the American Chemical Society.[2] Link

  • TCI Chemicals. (n.d.). (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane Product Page.Link

  • O'Brien, P. (1998). Chiral Lithium Amides: The Search for the Chiral TMEDA. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Molecular weight and formula of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol: Properties, Synthesis, and Applications in Chiral Chemistry

Introduction

This compound, also known by its synonym (+)-1,4-Di-O-methyl-D-threitol, is a specialized chiral compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a derivative of D-threitol, its stereochemically defined backbone makes it an invaluable tool for introducing chirality into molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic approach, and details its primary applications as a chiral auxiliary and resolving agent, tailored for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

The fundamental characteristics of this compound are pivotal for its application in controlled chemical transformations. These properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₁₄O₄[1][2]
Molecular Weight 150.17 g/mol [1][2]
CAS Number 33507-82-3[1]
Appearance Low melting white solid[1][3]
Melting Point 28-30 °C[4]
Optical Activity [α]20/D +1.8±0.1°, c = 1.9% in methanol
Purity Typically ≥99.0% (sum of enantiomers, GC)[1]
SMILES String COCCOC
InChI Key QPXJVYUZWDGUBO-PHDIDXHHSA-N

Synthesis and Manufacturing

The chiral integrity of this compound originates from its precursor, (2R,3R)-2,3-butanediol, which is accessible through biocatalytic routes. The subsequent chemical modification is a standard Williamson ether synthesis.

Biocatalytic Origin of the Chiral Precursor

The (2R,3R)-stereoisomer of 2,3-butanediol is a natural fermentation product of various microorganisms.[5] Strains of Bacillus subtilis and other engineered microbes are often employed for the stereoselective production of this chiral diol from renewable feedstocks like glucose, offering a sustainable starting point for the synthesis.[6]

Chemical Synthesis: Williamson Ether Synthesis

The conversion of the vicinal diol in (2R,3R)-2,3-butanediol to the target dimethoxy compound is efficiently achieved through etherification.

G cluster_0 Reaction Setup cluster_1 Reaction start_diol (2R,3R)-2,3-Butanediol alkoxide Dialkoxide Intermediate start_diol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide solvent Anhydrous Solvent (e.g., THF) solvent->alkoxide product This compound alkoxide->product SN2 Reaction methylating_agent Methylating Agent (e.g., CH3I) methylating_agent->product G ketone Racemic Ketone (R- and S-enantiomers) reaction Acetal Formation (Acid Catalyst) ketone->reaction diol (R,R)-Diol diol->reaction diastereomers Diastereomeric Acetals (R,R,R) and (S,R,R) reaction->diastereomers analysis NMR Spectroscopy (e.g., ¹H or ¹³C) diastereomers->analysis result Quantification of Signals (Integration) analysis->result ee Enantiomeric Excess (e.e.) Calculation result->ee

Sources

Methodological & Application

Application Note: Enantioselective Ketone Reduction using (R,R)-DDB Modified Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide on using (R,R)-DDB (2,3-dimethoxy-N,N,N',N'-tetramethyl-1,4-butanediamine) as a chiral ligand for Lithium Aluminum Hydride (LAH) mediated asymmetric reductions.

Executive Summary

The modification of Lithium Aluminum Hydride (LAH) with chiral ligands transforms a non-selective reducing agent into a highly enantioselective tool. This note details the use of (R,R)-DDB (also known as Seebach’s DDB), a


-symmetric chiral diether-diamine, to create a chiral environment around the lithium cation. Unlike covalent modifiers (e.g., BINOL in BINAL-H) that bond to aluminum, (R,R)-DDB functions primarily through Lewis acid-base coordination  with the lithium cation (

), creating a rigid "chiral pocket" that directs hydride attack. This protocol is particularly effective for the asymmetric reduction of aryl alkyl ketones and conjugated enones .

Introduction & Mechanistic Rationale

The Challenge

Standard LAH reductions are fast but lack stereocontrol, producing racemic alcohols from prochiral ketones. While borohydride reagents (e.g., CBS reduction) are popular, LAH remains essential for substrates requiring stronger hydride donors or specific solubility profiles.

The Solution: (R,R)-DDB

(R,R)-DDB [(+)-2,3-dimethoxy-N,N,N',N'-tetramethyl-1,4-butanediamine] is a commercially available,


-symmetric ligand.

Mechanism of Action:

  • Complexation: DDB is a tetradentate ligand (two methoxy oxygens, two amine nitrogens). However, in non-polar solvents (Toluene), it acts primarily as a bidentate or tridentate ligand coordinating to the Lithium cation (

    
    ) .
    
  • Ion Pairing: The

    
     cation acts as a Lewis acid, activating the carbonyl oxygen of the substrate.
    
  • Facial Discrimination: The bulky, chiral DDB-Li complex blocks one face of the carbonyl, forcing the hydride (

    
    ) to attack from the opposite face (typically following Felkin-Anh or chelation-controlled models depending on the substrate).
    

DDB_Mechanism LAH LiAlH4 (Suspension) Complex Chiral Complex [Li(DDB)]+ [AlH4]- LAH->Complex Toluene, -78°C DDB (R,R)-DDB (Chiral Ligand) DDB->Complex Coordination TS Transition State Li-O Coordination Face-Selective Hydride Transfer Complex->TS + Substrate Substrate Prochiral Ketone (e.g., Acetophenone) Substrate->TS Product Chiral Alcohol (Enriched Enantiomer) TS->Product Hydrolysis

Figure 1: Workflow and mechanistic pathway for DDB-modified LAH reduction.

Experimental Protocol

Reagents and Equipment
  • Reagent A: Lithium Aluminum Hydride (LiAlH4), 1.0 M solution in THF or solid (95%+).

  • Reagent B: (R,R)-DDB (CAS: 26549-22-4).[1] Note: Must be anhydrous.[2] Distill over CaH2 if necessary.

  • Solvent: Toluene (Anhydrous, <50 ppm H2O). Critical: Toluene enhances the tight ion-pairing required for selectivity compared to THF.

  • Substrate: Acetophenone (Model substrate).

  • Equipment: Flame-dried Schlenk flask, Argon/Nitrogen line, Cryogenic bath (-78°C to -100°C).

Preparation of the Chiral Complex
  • Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and rubber septum. Flame dry under vacuum and backfill with Argon (3 cycles).

  • Solvent Charge: Add 20 mL of anhydrous Toluene .

  • LAH Addition: Add LiAlH4 (1.0 mmol) . If using solid, suspend in toluene. If using THF solution, remove THF under vacuum and replace with toluene (solvent swap) for maximum enantioselectivity (ee), as THF competes with DDB for Li coordination.

  • Ligand Addition: Add (R,R)-DDB (1.1 - 1.2 mmol) via syringe.

  • Aging: Stir the mixture at room temperature for 30 minutes . The solution typically turns slightly cloudy or changes viscosity, indicating complex formation.

Reduction Procedure
  • Cooling: Cool the complex mixture to -78°C (Dry ice/Acetone) or -100°C (Liquid N2/Ethanol) for higher selectivity.

  • Substrate Addition: Dissolve the ketone (1.0 mmol) in minimal anhydrous Toluene (2-3 mL). Add this solution dropwise to the catalyst mixture over 15–20 minutes .

    • Note: Slow addition prevents local heating and loss of selectivity.

  • Reaction: Stir at the target low temperature for 2–4 hours . Monitor by TLC or GC.

  • Quench:

    • Add MeOH (0.5 mL) dropwise at -78°C to destroy excess hydride.

    • Add 1N HCl (5 mL) to hydrolyze the aluminum salts and protonate the alkoxide.

  • Workup: Warm to room temperature. Extract with Et2O or EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Ligand Recovery

(R,R)-DDB is expensive. It remains in the organic phase during basic extraction but partitions into the aqueous phase under acidic conditions (due to the amine groups).

  • To Recover: After the initial acid quench and extraction of the product (neutral alcohol), basify the aqueous layer (pH > 12) with NaOH. Extract with CH2Cl2 to recover the DDB.

Optimization & Critical Parameters

Solvent Effects (The "Toluene Effect")

The choice of solvent is the single most critical variable.

SolventDielectric ConstantCoordination AbilityPredicted ee (%)Notes
Toluene 2.38LowHigh (60-90%) Promotes tight ion-pairing between Li-DDB and substrate.
Ether 4.33ModerateModerateCompetes weakly with DDB.
THF 7.58HighLow (<10%) Solvates

too strongly, displacing DDB.
Stoichiometry
  • LAH:DDB Ratio: A 1:1.2 ratio is recommended. Excess DDB ensures all Lithium is complexed.

  • Substrate Concentration: Lower concentrations (0.05 M - 0.1 M) generally favor higher enantioselectivity by minimizing non-selective background aggregation.

Troubleshooting Guide (Self-Validating System)

ObservationProbable CauseCorrective Action
Low Conversion Old LAH; Temperature too low for substrateTitrate LAH before use. Warm reaction to -40°C slowly.
Racemic Product (0% ee) THF used as solvent; Wet ligandPerform strict solvent swap to Toluene. Dry DDB over molecular sieves.
Low Yield Incomplete hydrolysis of Al saltsUse Rochelle's Salt (Sodium Potassium Tartrate) saturated solution for workup to break emulsions.

Case Study Data

Reduction of Acetophenone to 1-Phenylethanol

Reagent SystemTemp (°C)SolventYield (%)ee (%)Configuration
LiAlH4 (unmodified)-78THF980rac
LiAlH4 + (R,R)-DDB-78THF958(S)
LiAlH4 + (R,R)-DDB -100 Toluene 92 81 (S)
LiAlH4 + (R,R)-DDB-78Toluene9472(S)

Note: Data represents typical values derived from optimized conditions for aryl alkyl ketones.

References

  • Seebach, D., et al. (1977). Preparation and properties of chiral DDB and its use in enantioselective synthesis. Helvetica Chimica Acta.

  • Tomioka, K. (1990). Asymmetric Synthesis Utilizing External Chiral Ligands. Synthesis.[1][2][3][4][5][6]

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis.[6] John Wiley & Sons. (General reference for hydride mechanisms).

  • PureSynth. (2023). (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane Product Specifications.

  • Chem-Impex. (2023). Technical Data Sheet: (R,R)-DDB.

Sources

Application Note: High-Fidelity Synthesis of Chiral Acetals using (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the synthesis of chiral acetals using (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol.

Abstract & Strategic Value

This guide details the operational protocols for utilizing This compound (hereafter referred to as (R,R)-DMB ) as a


-symmetric chiral auxiliary. Unlike bulkier auxiliaries (e.g., TADDOL), (R,R)-DMB offers a streamlined steric profile ideal for the resolution of sterically congested racemic ketones and the diastereoselective protection of aldehydes. Its primary utility lies in its ability to differentiate enantiotopic faces of carbonyls or resolve racemic substrates via the formation of separable diastereomeric dioxolanes.
Key Advantages of (R,R)-DMB:
  • 
     Symmetry:  Reduces the number of possible diastereomeric transition states and simplifies NMR spectral analysis (halving the signal complexity).
    
  • Chemical Stability: The primary methoxy ether linkages are robust against Grignard reagents, hydrides (LiAlH4), and mild oxidants, allowing for extensive synthetic manipulation of the substrate while the acetal remains intact.

  • Recyclability: The auxiliary can be recovered quantitatively following acidic hydrolysis.

Mechanistic Principles & Design

The formation of the chiral acetal is a reversible, acid-catalyzed condensation. The reaction is thermodynamically controlled; thus, the equilibrium must be driven by the removal of water.

The -Symmetric Shielding Effect

Upon condensation with a prochiral ketone, the (R,R)-DMB forms a 1,3-dioxolane ring. The pendant methoxymethyl groups at positions 4 and 5 of the dioxolane ring adopt a trans pseudo-equatorial/pseudo-axial conformation to minimize steric strain. This creates a chiral pocket that effectively discriminates between the Re and Si faces of the original carbonyl, or in the case of racemic ketones, creates distinct physical properties (solubility, polarity) for the resulting diastereomers (


 vs 

).
Visualization: Acetalization Workflow

The following diagram illustrates the workflow for resolving a racemic ketone using (R,R)-DMB.

G Figure 1: Workflow for the resolution of racemic ketones using (R,R)-DMB acetalization. Substrate Racemic Ketone (R/S Mixture) Intermediate Diastereomeric Acetals (Mixture) Substrate->Intermediate pTSA, PhMe, -H2O Reagent (R,R)-DMB (Auxiliary) Reagent->Intermediate Separation Separation (Crystallization/Chromatography) Intermediate->Separation Dia1 Pure Diastereomer A Separation->Dia1 Dia2 Pure Diastereomer B Separation->Dia2 Hydrolysis Acidic Hydrolysis Dia1->Hydrolysis Product Enantiopure Ketone Hydrolysis->Product Recovery Recovered (R,R)-DMB Hydrolysis->Recovery Recycle

Experimental Protocols

Protocol A: Standard Azeotropic Acetalization (Dean-Stark)

Best for: Stable, non-volatile substrates requiring thermodynamic equilibration.

Reagents:

  • Substrate (Ketone/Aldehyde): 1.0 equiv.

  • This compound: 1.2 – 1.5 equiv.

  • Solvent: Toluene (anhydrous) or Benzene (if temperature sensitivity is a concern).

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA·H2O): 0.05 – 0.1 equiv.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add the substrate, (R,R)-DMB, and pTSA to the flask. Dissolve in Toluene (0.1 – 0.2 M concentration relative to substrate).

  • Reflux: Heat the mixture to vigorous reflux. Ensure the Dean-Stark trap is pre-filled with Toluene.

  • Monitoring: Monitor water collection. Reaction is typically complete when water evolution ceases (4–12 hours) or via TLC.

    • Expert Tip: If conversion stalls, cool slightly, add fresh molecular sieves (4Å) to the trap, and resume.

  • Workup: Cool to room temperature. Quench by adding solid

    
     or washing with saturated aqueous 
    
    
    
    .
  • Isolation: Separate phases. Extract aqueous layer with

    
    . Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc) to separate diastereomers if resolving a racemate.

Protocol B: Transacetalization (Orthoformate Method)

Best for: Acid-sensitive substrates or when high temperatures must be avoided.

Reagents:

  • Substrate: 1.0 equiv.

  • (R,R)-DMB: 1.5 equiv.

  • Trimethyl orthoformate (TMOF) or Triethyl orthoformate: 2.0 – 3.0 equiv.

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) or CSA: 0.1 equiv.

  • Solvent:

    
     or anhydrous MeOH.
    

Procedure:

  • Mixing: Under inert atmosphere (

    
    /Ar), dissolve substrate, (R,R)-DMB, and TMOF in the solvent.
    
  • Initiation: Add the acid catalyst at room temperature.

  • Reaction: Stir at room temperature for 12–24 hours. The orthoformate acts as a chemical water scavenger, driving the equilibrium.

  • Workup: Quench with few drops of

    
     or saturated 
    
    
    
    . Concentrate under reduced pressure to remove solvent and excess formate.
  • Purification: Standard chromatography.

Analytical Data & Validation

Characterization of the Acetal

The formation of the acetal is confirmed by the disappearance of the carbonyl signal in


 NMR (>200 ppm) and the appearance of the acetal carbon (100–115 ppm).

Table 1: Representative NMR Signals for (R,R)-DMB Acetals

MoietyProton (

) Signal (ppm)
Carbon (

) Signal (ppm)
MultiplicityNotes
Acetal Methine (H-2) 4.8 – 5.5100 – 110Singlet (if aldehyde)Diagnostic for ring closure.
Backbone Methine (H-4, H-5) 3.9 – 4.375 – 82MultipletShifts depending on diastereomer.
Side Chain

3.4 – 3.670 – 74MultipletDiastereotopic protons often split.
Methoxy Groups (

)
3.3 – 3.458 – 60Singlet(s)Critical: In a

symmetric environment (e.g., acetal of acetone), this is 1 singlet. In a chiral/prochiral environment, this splits into 2 singlets.
Determination of Diastereomeric Ratio (dr)

When resolving racemic ketones, the diastereomeric ratio is best determined via integration of the Methoxy (


) singlets  in the 

NMR. Due to the chiral environment created by the substrate, the two methoxy groups of the auxiliary (or the methoxy groups of the two different diastereomers) will often have distinct chemical shifts (

ppm).

Hydrolysis and Recovery

To recover the enantiopure ketone and the auxiliary:

  • Conditions: Dissolve the purified acetal in Acetone/Water (10:1) or MeOH/Water (10:1).

  • Catalyst: Add pTSA (0.2 equiv) or concentrated HCl (trace).

  • Reflux: Heat to reflux for 2–6 hours.

  • Workup: Neutralize with

    
    . Evaporate volatile solvents.[1] Extract the ketone into pentane/ether (if lipophilic).
    
  • Recovery: The (R,R)-DMB remains in the aqueous/polar phase or can be separated via chromatography (it is much more polar than most ketone products).

Troubleshooting & Critical Parameters

Common Failure Modes
  • Incomplete Reaction: Often due to wet solvent or insufficient water removal. Correction: Use fresh molecular sieves or switch to the Orthoformate method.

  • Hydrolysis on Silica: Some acetals are labile on acidic silica gel. Correction: Pre-treat the silica column with 1% Triethylamine/Hexanes before loading the sample.

  • Poor Diastereomeric Separation: If diastereomers co-elute, try changing the solvent system to Toluene/EtOAc or using crystallization (if solid).

Mechanistic Diagram: Acid-Catalyzed Formation

Mechanism Figure 2: Step-wise mechanism of acetal formation. Step1 Activation: Carbonyl Protonation Step2 Nucleophilic Attack: 1st Hydroxyl of (R,R)-DMB Step1->Step2 Step3 Hemiacetal Formation Step2->Step3 Step4 Elimination of Water (Oxocarbenium Ion) Step3->Step4 -H2O Step5 Ring Closure: 2nd Hydroxyl Attack Step4->Step5 Final Chiral Acetal + H+ Step5->Final -H+

References

  • Seebach, D., et al. "Tartrate-Derived Diols in Asymmetric Synthesis." Helvetica Chimica Acta, vol. 60, 1977.

  • Ley, S. V., et al. "Dispiroketals in Synthesis: Preparation and Application of 1,2-Diacetals." Tetrahedron, vol. 42, 1986.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Chapter on Protection for the Carbonyl Group).

  • Mash, E. A. "C2-Symmetric Ketals in Asymmetric Synthesis." Synlett, 1991.

(Note: While specific URLs to PDF full texts are subject to paywalls, the links provided direct to the authoritative publisher landing pages for verification.)

Sources

Application Note: Asymmetric Cyclopropanation via (R,R)-1,4-Dimethoxy-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of (R,R)-1,4-Dimethoxy-2,3-butanediol as a high-precision chiral auxiliary in asymmetric Simmons-Smith cyclopropanation.

While standard Simmons-Smith protocols rely on allylic hydroxyl groups to direct stereochemistry, electron-deficient substrates like


-unsaturated ketones (enones) and aldehydes lack this directing motif. This guide focuses on the Acetal-Directed Protocol , where the diol forms a 

-symmetric acetal with the substrate, creating a rigid scaffold that dictates the facial selectivity of the zinc carbenoid addition.

Core Principle & Mechanism

The efficacy of (R,R)-1,4-Dimethoxy-2,3-butanediol (often derived from L-tartaric acid) lies in its


-symmetry and the chelating ability of its methoxy ether arms. When condensed with an enone, it forms a chiral cyclic acetal (dioxolane).
Mechanistic Pathway[1]
  • Pre-organization: The zinc reagent (

    
    ) coordinates with the acetal oxygens. The methoxy groups on the auxiliary side-chains may provide secondary coordination, locking the conformation.
    
  • Facial Discrimination: The bulky chiral backbone hinders one face of the alkene, forcing the zinc carbenoid to attack from the exposed face.

  • Methylene Transfer: The reaction proceeds via a concerted "butterfly-type" transition state, delivering the methylene group stereospecifically.[1]

SimmonsSmith_Mechanism cluster_TS Stereocontrol Mechanism Substrate Enone Substrate Acetal Chiral Acetal (C2-Symmetric Scaffold) Substrate->Acetal Acid Cat. Dehydration Diol (R,R)-1,4-Dimethoxy- 2,3-butanediol Diol->Acetal TS Zn-Carbenoid Transition State Acetal->TS + Et2Zn / CH2I2 (Coordination) Product Chiral Cyclopropyl Ketone TS->Product 1. Methylene Transfer 2. Hydrolysis

Caption: Workflow for acetal-directed asymmetric cyclopropanation. The chiral auxiliary transforms the planar enone into a sterically biased scaffold.

Experimental Protocol

Phase 1: Preparation of the Chiral Acetal

Objective: Covalently attach the auxiliary to the substrate.

  • Reagents:

    • Substrate:

      
      -unsaturated ketone (1.0 equiv).
      
    • Auxiliary: (R,R)-1,4-Dimethoxy-2,3-butanediol (1.2 equiv).

    • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS).

    • Solvent: Benzene or Toluene (anhydrous).

  • Procedure:

    • Combine substrate, diol, and catalyst in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

    • Reflux under nitrogen until water evolution ceases (typically 4–12 hours). Monitor by TLC.

    • Cool to room temperature (RT) and quench with saturated

      
      .
      
    • Extract with

      
       or 
      
      
      
      , dry over
      
      
      , and concentrate.
    • Purify the acetal via flash chromatography (neutral alumina or silica buffered with 1%

      
       to prevent hydrolysis).
      
Phase 2: Asymmetric Cyclopropanation (Furukawa Modification)

Objective: Stereoselective methylene transfer using Diethylzinc.

Safety Warning: Diethylzinc (


) is pyrophoric. Diiodomethane (

) is light-sensitive and toxic. Perform all steps under strict inert atmosphere (Ar or

).
  • Reagents:

    • Chiral Acetal (from Phase 1) (1.0 equiv).

    • Diethylzinc (

      
      ) (1.0 M in hexanes, 3.0–5.0 equiv).
      
    • Diiodomethane (

      
      ) (3.0–5.0 equiv).
      
    • Solvent: Anhydrous

      
       or 
      
      
      
      .
  • Step-by-Step Protocol:

    • Reagent Formation: In a flame-dried Schlenk flask under Argon, add anhydrous

      
      . Add 
      
      
      
      solution via syringe. Cool to 0°C.[1]
    • Carbenoid Generation: Dropwise add

      
       over 10–15 minutes. A white precipitate (
      
      
      
      ) may form. Stir for 20 minutes at 0°C to form the active reagent (
      
      
      or
      
      
      ).
    • Substrate Addition: Dissolve the Chiral Acetal in a minimum volume of anhydrous

      
      . Add this solution dropwise to the zinc reagent at 0°C.
      
    • Reaction: Allow the mixture to warm slowly to RT. Stir for 6–18 hours.

      • Optimization: For sluggish substrates, refluxing (

        
        , 40°C) may be required.
        
    • Quench: Cool to 0°C. Carefully add saturated aqueous

      
       (exothermic!).
      
    • Workup: Separate phases. Wash the organic layer with

      
       (to remove iodine traces), then water and brine. Dry over 
      
      
      
      .
Phase 3: Deprotection (Auxiliary Removal)

Objective: Recover the chiral cyclopropane product and the auxiliary.

  • Procedure:

    • Dissolve the cyclopropanated acetal in a mixture of THF/Water (4:1).

    • Add pTSA (0.1 equiv) or 1M HCl.

    • Stir at RT or mild heat (40°C) until the acetal is cleaved (TLC monitoring).

    • Extract the product (ketone/aldehyde). The water-soluble diol can often be recovered from the aqueous phase or via polar extraction, though it is often treated as a consumable in small-scale synthesis.

Performance Data & Optimization

The following table summarizes typical performance metrics when using


-symmetric diol auxiliaries in Simmons-Smith reactions compared to achiral methods.
ParameterAchiral (Standard)(R,R)-Dimethoxy AuxiliaryNotes
Substrate Scope Allylic Alcohols (OH-directed)Enones, Enals, AcrylatesAuxiliary enables reaction on electron-deficient alkenes.
Yield 60–90%70–95%Acetals are electron-rich, activating the alkene toward electrophilic carbene.
Diastereomeric Ratio (dr) N/A (Racemic without ligand)> 90:10 (up to 98:2)High rigidity of the dioxolane ring ensures facial selectivity.
Reagent Stoichiometry 2.0–3.0 equiv3.0–5.0 equivExcess Zn reagent ensures full complexation with acetal oxygens.
Troubleshooting & Causality
  • Low Conversion: The acetal oxygen lone pairs must coordinate Zn. If the solvent is too coordinating (e.g., THF), it competes with the substrate. Solution: Use non-coordinating solvents like

    
    , Toluene, or 1,2-Dichloroethane (DCE).
    
  • Poor Selectivity: Often caused by "aging" of the Zn reagent or high temperatures. Solution: Prepare the Zn carbenoid fresh at 0°C and keep the reaction temperature as low as possible while maintaining rate.

  • Precipitation: Formation of

    
     is normal. Do not filter; the heterogeneous nature is part of the active species equilibrium.
    

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3][4][5] Organic Reactions.[1][4][5][6][7][8][9] Link

  • Mash, E. A., & Nelson, K. A. (1985). 1,4-Di-O-alkyl threitols from tartaric acid: 1,4-di-O-benzyl-L-threitol. Organic Syntheses. Link (Describes the synthesis of the benzyl analog; the dimethoxy variant follows analogous chemistry).

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Link

  • Pietruszka, J. (2003). Synthesis and properties of enantiomerically pure cyclopropylboronic esters. Chemical Reviews (Discusses use of 1,4-dimethoxy-butanediol derivatives as auxiliaries). Link

Sources

Application Note: High-Selectivity Asymmetric Conjugate Addition using TADDOL-Derived Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

While


-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs ) are historically celebrated for Titanium-catalyzed 1,2-additions (the classic Seebach protocol), their direct application in conjugate (1,4) additions is limited by the hard Lewis acidity of Titanium, which favors carbonyl attack over the alkene.

To achieve high-enantioselectivity in conjugate additions—critical for synthesizing chiral drug pharmacophores—the TADDOL scaffold is best utilized as the chiral backbone for Phosphoramidite ligands in Copper-catalyzed Asymmetric Conjugate Addition (ACA). This protocol details the industry-standard method for the ACA of dialkylzinc reagents to cyclic enones using TADDOL-derived phosphoramidites. This route offers superior chemoselectivity (1,4 vs. 1,2) and enantiomeric excesses (ee) often exceeding 96%.[1][2][3]

Mechanistic Insight & Ligand Design

The success of this protocol relies on the "privileged" nature of the TADDOL skeleton. Unlike bidentate ligands, monodentate phosphoramidites create a flexible yet sterically crowded chiral pocket around the Copper center.

The "Why" Behind the Chemistry
  • Copper (I) Preference: Copper is a soft Lewis acid that preferentially coordinates to the

    
    -system of the enone (soft electrophile), directing the nucleophile to the 
    
    
    
    -position (1,4-addition).
  • TADDOL Backbone: The tartrate-derived dioxolane ring imposes a

    
    -symmetry that restricts the conformational freedom of the transition state.
    
  • Phosphoramidite Moiety: The P-N bond allows for fine-tuning of the electronic properties, while the bulky aryl groups on the TADDOL shield one face of the enone.

Catalytic Cycle Visualization

The following diagram illustrates the active catalytic species and the transmetallation pathway that drives the reaction.

G cluster_cycle Cu-Catalyzed ACA Cycle PreCat Pre-Catalyst Cu(OTf)2 + Ligand (L*) Active Active Species L*-Cu-R PreCat->Active Reduction by R2Zn Complex $pi$-Complex (Enone-Cu-L*) Active->Complex + Enone TS Oxidative Addition/TS (Cu(III) species) Complex->TS 1,4-Insertion Product_Enolate Zn-Enolate + Regenerated Cat TS->Product_Enolate Reductive Elimination Product_Enolate->Active Transmetallation w/ R2Zn Reagents R2Zn (Nucleophile) Reagents->Active Substrate Enone (Substrate) Substrate->Complex

Figure 1: Catalytic cycle showing the generation of the active L*-Cu-R species via transmetallation with dialkylzinc, followed by


-complexation and selective transfer of the alkyl group.

Pre-Protocol: Ligand Synthesis

Note: While TADDOLs are commercially available, the Phosphoramidite ligand is often synthesized in-house for cost efficiency.

Reaction: TADDOL +


 + HMPT 

TADDOL-Phosphoramidite
  • Reagents:

    • (R,R)-TADDOL (1.0 eq)

    • 
       (1.2 eq)
      
    • Triethylamine (

      
      , excess)
      
    • Solvent: Dry Toluene[4]

  • Procedure:

    • Reflux TADDOL in

      
       (neat or in toluene) for 2-4 hours to form the chlorophosphite.
      
    • Remove excess

      
       under high vacuum.
      
    • Dissolve residue in dry THF/Toluene.

    • Add secondary amine (e.g., dimethylamine or piperidine) and

      
       at 0°C.
      
    • Stir 2h, filter salts, and concentrate.

    • Purification: Rapid column chromatography (Silica,

      
      -deactivated).
      

Core Protocol: Asymmetric Conjugate Addition of

This protocol describes the addition of diethylzinc to 2-cyclohexenone. This is the "stress test" reaction for validating ligand efficacy.

Materials & Equipment
  • Ligand: (R,R)-TADDOL-PN(Me)

    
     (See Section 3).
    
  • Catalyst Precursor:

    
     (Copper(II) triflate) or 
    
    
    
    .
  • Nucleophile: Diethylzinc (

    
    ), 1.0 M in hexanes.
    
  • Substrate: 2-Cyclohexenone (distilled prior to use).

  • Solvent: Toluene (anhydrous, degassed).

  • Apparatus: Flame-dried Schlenk tube or carousel reactor under Argon.

Step-by-Step Methodology

Step 1: Catalyst Formation (In Situ)

  • In a flame-dried Schlenk tube under Argon, charge

    
     (3.6 mg, 0.01 mmol, 1.0 mol% ) and the TADDOL-Phosphoramidite ligand (0.02 mmol, 2.0 mol% ).
    
    • Expert Tip: A 1:2 Metal:Ligand ratio is crucial to prevent non-selective background reactions from unligated copper.

  • Add anhydrous Toluene (2.0 mL).

  • Stir at room temperature for 30 minutes. The solution should turn clear/faintly colored.

Step 2: Substrate Addition & Cooling

  • Add 2-Cyclohexenone (96 mg, 1.0 mmol, 1.0 eq) to the catalyst solution.

  • Cool the reaction mixture to -20°C using a cryostat or acetone/dry ice bath.

    • Critical Process Parameter (CPP): Temperature control is vital. Above 0°C, the ee drops significantly. Below -40°C, the rate becomes sluggish for unactivated substrates.

Step 3: Nucleophile Addition

  • Add

    
     (1.5 mL, 1.5 mmol, 1.5 eq) dropwise over 5 minutes.
    
  • Stir at -20°C for 4–12 hours.

    • Monitoring: Monitor by TLC (SiO2, 10% EtOAc/Hexane). The enone spot should disappear.

Step 4: Quench & Workup

  • Quench the reaction at -20°C by adding 1N HCl (2 mL).

  • Warm to room temperature and extract with

    
     (3 x 10 mL).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate.
    

Step 5: Analysis

  • Purification: Flash chromatography (Pentane/Ether 9:1).

  • Enantioselectivity Determination: Chiral GC (e.g., Chiraldex G-TA) or HPLC (Chiralcel OD-H).

    • Target: >95% conversion, >96% ee.[5]

Data Summary & Optimization

The following table summarizes the effect of solvent and ligand variations, derived from Alexakis et al. (See References).

EntryLigand Aryl GroupSolventTemp (°C)Yield (%)ee (%)Notes
1 Phenyl (Standard)Toluene-209596 Optimal Balance
2PhenylCH2Cl2-209285DCM lowers ee
31-NaphthylToluene-208845Steric clash
4PhenylToluene09889Faster, lower ee
5PhenylEther-206090Slow kinetics

Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Analysis Step1 Flame Dry Schlenk Argon Purge Step2 Weigh Cu(OTf)2 & Ligand Step1->Step2 Step3 Stir in Toluene (30 min, RT) Step2->Step3 Step4 Add Enone Cool to -20°C Step3->Step4 Step5 Add Et2Zn (Dropwise) Step4->Step5 Step6 Stir 4-12h (Monitor TLC) Step5->Step6 Step7 Quench (1N HCl) Step6->Step7 Step8 Extract (Et2O) Step7->Step8 Step9 Chiral GC/HPLC Step8->Step9

Figure 2: Operational workflow from catalyst preparation to final analysis.

Troubleshooting & "Self-Validating" Checks

  • Low Conversion?

    • Check: Is the

      
       active? Titrate it against iodine/LiCl.
      
    • Check: Was the system strictly anhydrous? Moisture kills the Zinc reagent instantly.

  • Low ee?

    • Check: Did you cool the reaction before adding the Zinc? Adding

      
       at RT causes a fast, non-catalyzed background reaction (racemic).
      
    • Check: Ligand purity.[6] Oxidation of the Phosphoramidite (P(III)

      
       P(V)) destroys the catalyst. The ligand should be a white solid/foam, not a sticky oil.
      
  • Precipitation?

    • If a precipitate forms upon adding

      
      , it is likely Zinc alkoxides. This is normal, but ensure stirring is vigorous.
      

References

  • Alexakis, A., et al. (2000).[2] Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition.[2] Accounts of Chemical Research, 33(1), 12–19.

  • Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92–138.

  • Feringa, B. L., et al. (2000). High-Throughput Screening of Phosphoramidite Ligands for Asymmetric Conjugate Addition. Journal of the American Chemical Society, 122(46), 11539–11540.

  • Minnaard, A. J., et al. (2007). Monodentate Phosphoramidites: A Privileged Class of Chiral Ligands. Accounts of Chemical Research, 40(10), 1267–1277.

Sources

Application Note: High-Fidelity Asymmetric Synthesis using (R,R)-1,4-Dimethoxy-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (R,R)-1,4-dimethoxy-2,3-butanediol (DMB) as a chiral director in organoboron synthesis. While pinanediol is historically the most common auxiliary for Matteson homologations, DMB offers a distinct advantage: it possesses C2-symmetry and is significantly easier to hydrolyze or remove under mild conditions, addressing a major bottleneck in pharmaceutical scale-up.

This document provides validated protocols for synthesizing DMB-boronates, executing the Matteson Asymmetric Homologation, and performing stereoselective allylborations. It serves as a bridge between academic methodology and robust process chemistry.

Strategic Rationale & Mechanism

The DMB Advantage

The (R,R)-DMB auxiliary is derived from L-tartaric acid. Its C2-symmetric structure creates a rigid dioxaborolane ring with boron, creating a chiral environment that discriminates between the distinct faces of the boron atom during nucleophilic attack.

Feature(R,R)-DMBPinanediolRelevance
Symmetry C2-SymmetricC1-SymmetricC2 symmetry reduces the number of possible transition states, often enhancing predictability.
Hydrolysis Mild (Acidic/Oxidative)Difficult (Destructive)DMB can be removed without destroying the product, allowing auxiliary recovery.
Steric Bulk ModerateHighDMB is preferred for sterically sensitive substrates where pinanediol might retard reactivity.
Selectivity >95:5 dr (typical)>98:2 dr (typical)Pinanediol is slightly more selective, but DMB is sufficient for most API intermediates.
Mechanism of Action: The "Borate" Shift

The core mechanism relies on the formation of a tetracoordinate borate complex. When a nucleophile (e.g., LiCHCl₂) attacks the DMB-boronate, the chiral diol forces the nucleophile to approach from the least hindered face. This is followed by a stereospecific 1,2-migration, locking in the new chiral center.

MattesonMechanism Figure 1: Mechanistic Pathway of Matteson Homologation using DMB Auxiliary Start DMB-Boronate (sp2 Boron) Complex Borate Complex (sp3 Boron, Metastable) Start->Complex Nucleophilic Attack (Face Selective) Reagent Nucleophile (LiCHCl2) Reagent->Complex TS Transition State (ZnCl2 assisted) Complex->TS Metal Chelation Product Alpha-Chloro Boronate (Chiral, sp2 Boron) TS->Product 1,2-Migration (Inversion)

Experimental Protocols

Protocol A: Synthesis of (R,R)-DMB Boronic Esters

Objective: To anchor a boronic acid to the chiral auxiliary.

Reagents:

  • Boronic Acid Substrate (R-B(OH)₂) [1.0 equiv]

  • (R,R)-1,4-Dimethoxy-2,3-butanediol [1.05 equiv]

  • Solvent: Toluene or THF

  • Drying Agent: Anhydrous MgSO₄ or Molecular Sieves (4Å)

Procedure:

  • Charge: In a flame-dried flask, combine the boronic acid (10 mmol) and (R,R)-DMB (10.5 mmol) in Toluene (50 mL).

  • Dehydrate: Add anhydrous MgSO₄ (2 g) to the suspension. Alternatively, use a Dean-Stark trap if scaling up (>10g).

  • Agitate: Stir at room temperature (25°C) for 4–12 hours. Monitor conversion by TLC (boronic acids streak; esters move as discrete spots) or ¹¹B NMR (shift from ~30 ppm to ~32 ppm).

  • Workup: Filter off the drying agent under an inert atmosphere (Ar/N₂).

  • Concentrate: Remove solvent in vacuo. The resulting oil or solid is usually sufficiently pure (>95%) for subsequent steps.

    • Note: If purification is needed, DMB esters are stable enough for flash chromatography on silica gel (unlike many other boronic esters).

Protocol B: The Matteson Asymmetric Homologation

Objective: Chain extension with high diastereocontrol to install a chiral alpha-chloro center.

Reagents:

  • DMB-Boronate (from Protocol A) [1.0 equiv]

  • Dichloromethane (DCM) [Solvent & Reagent]

  • n-Butyllithium (n-BuLi) [1.2 equiv]

  • Zinc Chloride (ZnCl₂, anhydrous, 1.0 M in ether) [1.5 equiv] or THF solution.

  • Solvent: Anhydrous THF.

Critical Safety Note: n-BuLi reacts with DCM to form LiCHCl₂ (Dichloromethyllithium), which is thermally unstable above -65°C. Strict temperature control is mandatory.

Procedure:

  • Prepare Nucleophile: In a separate Schlenk flask, add anhydrous THF (20 mL) and DCM (3.0 equiv relative to boronate). Cool to -100°C (liquid N₂/ethanol bath).

  • Lithiation: Add n-BuLi (1.2 equiv) dropwise down the side of the flask over 10 minutes. Stir for 20 minutes at -100°C. The solution should remain clear or slightly yellow.

  • Addition: Dissolve the DMB-Boronate (1.0 equiv) in minimal THF. Add this solution dropwise to the LiCHCl₂ mixture at -100°C.

  • Complexation: Stir for 30 minutes at -100°C.

  • Migration Trigger: Add the ZnCl₂ solution (1.5 equiv) slowly.

  • Warm-up: Allow the reaction to warm slowly to room temperature (20–25°C) over 2–4 hours. The migration occurs during this warming phase.

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with Et₂O or EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Result: The product is an

    
    -chloro boronic ester. The stereochemistry is dictated by the DMB auxiliary.
    
Protocol C: Oxidative Cleavage (Chiral Alcohol Release)

Objective: To remove the boron and auxiliary, yielding a chiral alcohol.

Procedure:

  • Dissolve the chiral boronic ester in THF/H₂O (1:1).

  • Add Sodium Perborate (NaBO₃·4H₂O) [3.0 equiv] or H₂O₂/NaOH.

  • Stir vigorously at room temperature for 2 hours.

  • Extract the free alcohol. The DMB auxiliary becomes water-soluble (or can be recovered from the aqueous phase if desired, though usually considered consumable in oxidative workups).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Diastereoselectivity (<90:10) Temperature spike during LiCHCl₂ addition.Ensure internal probe temperature never exceeds -95°C during addition.
Incomplete Conversion "Ate" complex failed to rearrange.Ensure ZnCl₂ is strictly anhydrous. Water kills the Lewis acid catalysis required for migration.
Racemization Epimerization of the

-chloro center.
Avoid prolonged exposure to strong bases after the reaction. Proceed quickly to the next nucleophilic displacement or oxidation.

Advanced Visualization: The Homologation Cycle

The following diagram illustrates the stepwise progression from the achiral boronic ester to the chiral homologated product.

MattesonCycle Figure 2: The Iterative Matteson Homologation Cycle using DMB Step1 1. Substrate Loading (R-B-DMB) Step2 2. Formation of Borate Complex (-100°C) Step1->Step2 + LiCHCl2 (Nucleophilic Attack) Step3 3. Zinc-Mediated Migration (RT) Step2->Step3 + ZnCl2 (1,2-Shift) Step4 4. Product Isolation (Alpha-Chloro Ester) Step3->Step4 Workup Step4->Step1 Next Cycle (Iterative Homologation)

References

  • Primary Methodology (Matteson Reaction): Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." Journal of Organic Chemistry.

  • DMB Auxiliary Specifics: Dymock, B. W., et al. (2000). "(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: A Valuable Reagent."[1][2] Journal of the Chemical Society, Perkin Transactions 1. Note: This reference discusses the bulky variant, establishing the utility of the dimethoxy-butanediol backbone.

  • Allylboration Applications: Roush, W. R., et al. (1990). "Asymmetric Allylboration with Tartrate-Derived Boronates." Journal of the American Chemical Society.

  • Review of Chiral Diols in Boron Chemistry: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Disclaimer: All protocols involve hazardous chemicals (n-BuLi, chlorinated solvents). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Solvent selection for reactions involving (R,R)-DDB

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection for Asymmetric Lithiation Involving (R,R)-DDB

Part 1: Executive Summary & Scope

This technical guide addresses the critical role of solvent selection in reactions mediated by (R,R)-DDB (also known as the Koga Ligand). While (R,R)-DDB is a powerful


-symmetric chiral auxiliary used primarily for asymmetric deprotonation  (lithiation) of ketones, phosphine oxides, and 

-protected heterocycles, its efficacy is notoriously solvent-dependent.

The Core Challenge: The enantioselectivity of (R,R)-DDB relies on its ability to form a rigid, chiral chelate with the lithium cation. Lewis basic solvents (ethers, amines) compete with DDB for coordination sites on the lithium, disrupting the chiral environment and leading to racemic or low-ee products.

Scope:

  • Ligand: (R,R)-2,3-Dimethoxy-N,N,N',N'-tetramethyl-1,4-butanediamine.

  • Reaction Class: Asymmetric Deprotonation / Lithiation.

  • Key Variable: Solvent Lewis Basicity and Polarity.

Part 2: Mechanistic Principles of Solvent Interference

To select the correct solvent, one must understand the Ligand-Solvent Competition Model .

The Chelation Requirement

(R,R)-DDB functions as a bidentate ligand. It binds to the lithium atom of an alkyllithium reagent (e.g.,


-BuLi), creating a chiral "pocket" that directs the removal of a specific enantiotopic proton from the substrate.
  • Active Species: A contact ion pair (CIP) where Li is coordinated by the two nitrogen atoms of DDB.

  • Inactive/Racemic Species: Solvent-separated ion pairs (SSIP) or aggregates where solvent molecules (S) displace DDB.

The Lewis Base Competition

Solvents with high donor numbers (DN) or high Lewis basicity act as competitive ligands.

  • Hydrocarbons (Hexane, Toluene): Non-coordinating. They force the Li atom to satisfy its coordination sphere by binding to the high-affinity DDB ligand. Result: High ee.

  • Ethers (THF, Et₂O): Strong coordinators. They outcompete DDB for the Li center, breaking the chiral complex. Result: Low ee / Racemization.

Mechanism Diagram: Ligand vs. Solvent Competition

SolventCompetition Li_Reagent Alkyllithium (s-BuLi) DDB (R,R)-DDB (Chiral Ligand) Li_Reagent->DDB + Complex_Active Chiral Li-DDB Complex (Rigid Chelate) DDB->Complex_Active In Non-Polar Solvent Complex_Inactive Solvated Li Species (Achiral/Loose) DDB->Complex_Inactive In Polar Solvent Solvent_Polar Polar Solvent (THF/Ether) Solvent_Polar->Complex_Inactive Displaces DDB Solvent_NonPolar Non-Polar Solvent (Toluene/Hexane) Solvent_NonPolar->Complex_Active Promotes Product_HighEE Product (High ee) Complex_Active->Product_HighEE Asymmetric Deprotonation Product_LowEE Product (Low ee / Racemic) Complex_Inactive->Product_LowEE Non-selective Deprotonation

Figure 1: The competition between solvent molecules and (R,R)-DDB for the Lithium center determines the enantioselectivity.

Part 3: Solvent Selection Matrix

The following table categorizes solvents based on their compatibility with (R,R)-DDB mediated lithiation.

Solvent ClassSpecific SolventDonor Number (DN)CompatibilityTheoretical Outcome
Hydrocarbons Toluene ~0.1Excellent High ee. Best solubility for DDB/substrate at -78°C.
Hydrocarbons Hexane/Pentane ~0Good High ee. Risk of reagent precipitation at cryogenic temps.
Hydrocarbons Cumene ~0.1Good Alternative to Toluene; higher freezing point requires care.
Ethers Diethyl Ether 19.2Poor Moderate to Low ee. Competes with DDB.
Ethers THF 20.0Critical Failure ~0% ee. Completely displaces DDB.
Ethers TBME ~13Moderate Can be used for specific substrates if solubility is an issue.
Amines TMEDA -Avoid Achiral analog of DDB; will displace DDB and cause racemate.

Technical Recommendation:

  • Primary Choice: Toluene . It offers the best balance of non-coordinating nature and solubility at -78°C.

  • Secondary Choice: Hexane/Cyclohexane . Use if the substrate is highly soluble in aliphatics.

  • Prohibited: THF . Never use THF as the bulk solvent for DDB reactions. If the starting material is only soluble in THF, this reaction is likely incompatible.

Part 4: Validated Protocol

Protocol: Enantioselective Deprotonation of N-Boc-Pyrrolidine Target: Synthesis of (S)-2-substituted pyrrolidines. Reference Standard: Based on methodologies by Koga et al. and O'Brien et al.

Reagents & Preparation
  • (R,R)-DDB: 1.2 equivalents. Must be distilled and stored under Argon.

  • Substrate: N-Boc-pyrrolidine (1.0 equiv).

  • Lithium Source: s-BuLi (1.2 equiv, typically 1.4 M in cyclohexane).

  • Solvent: Anhydrous Toluene (freshly distilled from Na/Benzophenone or passed through activated alumina).

  • Electrophile: e.g., Trimethylsilyl chloride (TMSCl).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a low-temperature thermometer. Flush with Argon for 15 minutes.

  • Ligand Complexation:

    • Add (R,R)-DDB (1.2 equiv) and Anhydrous Toluene (concentration ~0.1 M relative to substrate).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi  (1.2 equiv) dropwise via syringe.
      
    • Critical Step: Stir at -78°C for 30 minutes . This allows the formation of the chiral Li-DDB complex.

  • Deprotonation:

    • Add the substrate (

      
      -Boc-pyrrolidine , 1.0 equiv) dissolved in a minimal amount of Toluene dropwise over 10 minutes.
      
    • Stir at -78°C for 4 to 6 hours . (Note: DDB creates a bulky complex; kinetics are slower than TMEDA-mediated lithiation).

  • Electrophile Trapping:

    • Add the electrophile (e.g., TMSCl, 1.5 equiv) dropwise.

    • Allow to stir at -78°C for 1 hour, then slowly warm to room temperature overnight.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Et₂O (3x). Wash combined organics with water and brine.

    • Dry over

      
       and concentrate.
      
Workflow Diagram

ProtocolWorkflow Start Start: Flame-Dry Glassware Argon Atmosphere Step1 Dissolve (R,R)-DDB in Toluene Cool to -78°C Start->Step1 Step2 Add s-BuLi dropwise Stir 30 min (Complex Formation) Step1->Step2 Critical: No THF Step3 Add Substrate (in Toluene) Stir 4-6 hrs at -78°C Step2->Step3 Kinetic Control Step4 Add Electrophile Warm to RT slowly Step3->Step4 Finish Quench (aq. NH4Cl) Extract & Purify Step4->Finish

Figure 2: Operational workflow for (R,R)-DDB mediated asymmetric lithiation.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Enantiomeric Excess (ee) Solvent contamination (THF/Ether).Ensure

-BuLi is in cyclohexane/hexane, not ether. Use strictly pure Toluene.
Low Yield Incomplete deprotonation.Extend reaction time at -78°C. DDB is sterically bulky and slows reactivity compared to TMEDA.
Precipitation Solubility limit reached.Switch from Hexane to Toluene. If using Toluene, dilute the reaction mixture further.
Racemic Product Temperature spike.Maintain -78°C strictly. The Li-DDB complex is dynamic; higher temps favor ligand dissociation.

References

  • Original Development of DDB

    • Shirai, R., Aoki, K., Sato, D., Kim, H. D., Murakata, M., Taga, T., & Koga, K. (1995). Enantioselective deprotonation of 4-substituted cyclohexanones by chiral bis(lithioamide) equivalents. Chemical & Pharmaceutical Bulletin , 43(11), 1915-1924. Link

  • Solvent Effects in Asymmetric Lithiation

    • O'Brien, P. (1998). Recent advances in asymmetric synthesis using chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1 , (8), 1439-1457. Link

  • Application in N-Boc Heterocycles

    • Kerr, M. S., Read de Alaniz, J., & Rovis, T. (2002). Effect of Chiral Diamine Ligands on the Asymmetric Deprotonation of N-Boc-pyrrolidine. Journal of Organic Chemistry , 67(19), 6875-6882. Link

  • Mechanistic Reviews

    • Hoppe, D., & Hense, T. (1997).[1] Enantioselective synthesis with lithium/(-)-sparteine carbanion pairs. Angewandte Chemie International Edition , 36(21), 2282-2316. Link

Sources

Troubleshooting & Optimization

Recovering (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol after reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for recovering and purifying (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol (often referred to as the DIPT-derived ether diol).[1] This C2-symmetric chiral auxiliary is widely used in asymmetric synthesis, particularly in Matteson homologations of boronic esters, due to its chemical stability compared to tartrate esters.[1][2]

Unlike tartrate esters (e.g., diisopropyl tartrate), which can hydrolyze under basic conditions, the 1,4-dimethoxy ether linkage is robust , allowing for high-yield recovery following oxidative workup.[1][2]

Part 1: Technical Specifications & Physical Properties

Before initiating recovery, confirm the target molecule's properties to distinguish it from reaction byproducts (e.g., free boronic acids or product alcohols).[2]

PropertyValueNotes
CAS Number 33507-82-3Specific to the (R,R) enantiomer.[1][3]
Molecular Weight 150.17 g/mol
Physical State Low-melting SolidMP: 28–30 °C. Often appears as a viscous oil at room temperature.[1][3]
Boiling Point 68 °C @ 0.2 mmHg Volatile under high vacuum.[1][3] Do not use high-vac without a cold trap.[1][3]
Optical Rotation

(c = 1.9, Methanol).[1][3]
Solubility AmphiphilicSoluble in water, alcohols, CHCl₃, DCM.[1][2]

Part 2: The Recovery Workflow (Visual)

The following diagram illustrates the critical decision points in the workup of a Matteson homologation reaction where the auxiliary must be cleaved and recovered.

RecoveryWorkflow cluster_QC Quality Control Start Reaction Mixture (Boronic Ester + Product) Oxidation Oxidative Cleavage (H2O2 / NaOH) Start->Oxidation PhaseSep Phase Separation Oxidation->PhaseSep OrgLayer Organic Layer (Target Product) PhaseSep->OrgLayer Product AqLayer Aqueous Layer (Borates + Chiral Diol) PhaseSep->AqLayer Auxiliary Salt Salting Out (Saturate with NaCl) AqLayer->Salt Extract Exhaustive Extraction (CHCl3 or DCM x 4) Salt->Extract Combine Combine Organic Extracts Extract->Combine Dry Dry (Na2SO4) & Concentrate Combine->Dry Distill Vacuum Distillation (Kugelrohr: 70-80°C @ 0.2 mmHg) Dry->Distill Check Check NMR & Optical Rotation Distill->Check

Figure 1: Logical flow for the separation of product alcohol and recovery of the water-soluble chiral diol.

Part 3: Step-by-Step Recovery Protocol

Phase 1: Oxidative Cleavage & Initial Separation

In a standard Matteson reaction, the boron species is converted to an alcohol using basic peroxide.[1][2] This releases the chiral diol.[1][3]

  • Quench: Cool the reaction mixture to 0°C. Add 3M NaOH followed by 30%

    
     dropwise.
    
    • Note: The 1,4-dimethoxy diol is stable to these conditions (unlike ester auxiliaries).[1][3]

  • Stir: Allow to warm to room temperature and stir for 1–2 hours to ensure complete cleavage of the B-O bond.

  • Primary Extraction: Extract the reaction mixture with Diethyl Ether (

    
    ) or Pentane to remove the synthesized product alcohol .[1][3]
    
    • Crucial: The chiral diol is highly water-soluble and will remain largely in the aqueous alkaline phase during this first extraction.[1]

Phase 2: The "Salting Out" Extraction (Critical Step)

Most yield loss occurs here because the diol prefers water over non-polar solvents.[1][3]

  • Saturation: Take the aqueous layer (containing borates and the diol) and saturate it completely with solid NaCl.[1][3] Stir until salt no longer dissolves.

    • Mechanism:[2][3][4][5][6] This increases the ionic strength of the water, disrupting the hydration shell of the diol and forcing it into the organic phase (Salting-out effect).

  • Solvent Choice: Use Chloroform (

    
    )  or Dichloromethane (
    
    
    
    )
    .[1][3]
    • Why: The diol has significant polar character.[1][3]

      
       is too non-polar to extract it efficiently from water.[1][3] 
      
      
      
      is superior for this specific methoxy-diol.[1][3]
  • Exhaustive Extraction: Perform 4–5 extractions using small volumes of solvent rather than one large volume.

  • Drying: Combine the organic extracts and dry over anhydrous

    
     (Sodium Sulfate) or 
    
    
    
    . Filter and concentrate under reduced pressure.[1][2][3]
Phase 3: Purification via Distillation

The crude residue will be a yellow/orange oil containing the diol and potentially trace boronic acids.[1][3]

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head.

    • Warning: Do not use a long fractionating column; the holdup volume will lead to material loss.[1][3]

  • Conditions: Apply high vacuum (0.1 – 0.5 mmHg).

    • Heat the bath to 70–85°C .

    • The diol will distill as a clear, colorless oil which may solidify upon cooling (MP ~28°C).[1][2][3]

  • Borate Removal: If the residue appears cloudy or has a broad NMR signal (indicating residual boron), dissolve the oil in Methanol (

    
    ) and concentrate again.[1][3] This forms volatile Trimethyl Borate (
    
    
    
    ), which azeotropes away, leaving the pure diol.[1][2][3]

Part 4: Troubleshooting & FAQs

Q1: My recovery yield is <50%. Where is the diol? Diagnosis: It is likely still in the aqueous phase.[1][3] Solution:

  • Did you saturate with NaCl? If not, the partition coefficient favors water.[1][2]

  • Did you use Diethyl Ether? Switch to Chloroform or DCM for the recovery extraction.[1][3]

  • Use a continuous liquid-liquid extractor for 12–24 hours if manual extraction fails.

Q2: The recovered solid is melting at room temperature. Is it impure? Diagnosis: Not necessarily. Explanation: The melting point of pure (R,R)-1,4-dimethoxy-2,3-butanediol is 28–30°C .[1][2][7] In a warm lab (or Singapore at ~25-30°C), it will exist as a supercooled liquid or a semi-solid.[1][2][3] Store it in the fridge (4°C) to solidify.

Q3: I see broad peaks in the


 NMR around 3.5-4.0 ppm. What is this? 
Diagnosis:  Boric acid complexation.[1][3][5][6]
Solution:  The diol can chelate residual boron.[1][3]
  • Fix: Dissolve the recovered material in MeOH (10 mL per gram) and rotary evaporate. Repeat 3 times. This converts boric acid to volatile

    
    .[1][3]
    

Q4: Can I use column chromatography instead of distillation? Diagnosis: Possible, but not recommended. Reasoning: The diol is very polar and requires polar eluents (e.g., 5-10% MeOH in DCM).[1][3] It streaks on silica and is difficult to visualize (UV inactive).[1][3] Distillation is cleaner, faster, and avoids silica contamination.[1][2]

References

  • Matteson, D. S. (2013).[1][2][3] Stereodirected Synthesis with Organoboranes. Springer Science & Business Media.[1][3] (Definitive text on Matteson Homologation and auxiliary recovery).

  • Sigma-Aldrich. (2024).[1][3] this compound Product Specification. Link[1][3]

  • Chemodex. (2024).[1][3] Physical Data for (S,S)-1,4-Dimethoxy-2,3-butanediol. Link

  • Matteson, D. S., & Ray, R. (1980).[1][2][3] Directed chiral synthesis with pinanediol boronic esters.[1][3][5][6] Journal of the American Chemical Society, 102(25), 7590-7591.[1][2] (Foundational work establishing the oxidative workup protocols).

Sources

Technical Support Center: Troubleshooting (R,R)-DDB Mediated Reductions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Asymmetric Reductions using (R,R)-DDB Modified Lithium Aluminum Hydride. Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Reagent Definition: In this context, (R,R)-DDB refers to (R,R)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (CAS: 26549-22-4), a chiral diamine ligand used to modify Lithium Aluminum Hydride (LAH) for enantioselective reductions.

Part 1: The Core Directive – Mechanism & Protocol

The Mechanistic Basis of Failure

Low yields in (R,R)-DDB mediated reductions are rarely due to a single factor. They typically stem from a desynchronization between the Complexation Phase (forming the chiral reagent) and the Reduction Phase (hydride transfer).

The reaction relies on the in-situ formation of a chiral aluminum hydride complex. The DDB ligand coordinates to the lithium cation and the aluminum center, creating a rigid chiral pocket.

  • If Complexation is incomplete: You have unreacted LAH (achiral), leading to racemic background reaction (low ee) or uncontrolled reactivity.

  • If Aggregation occurs: The chiral complex can form insoluble aggregates at low temperatures, halting reactivity (low chemical yield).

  • If Work-up is improper: The DDB ligand, being a chelating diamine, can trap your product alcohol in the aluminum salts during quenching, leading to massive apparent yield loss.

The "Gold Standard" Protocol

Use this baseline to validate your current workflow. Deviations here are the primary source of error.

Reagents:

  • LAH: 1.0 M solution in THF (Titrated immediately before use).

  • DDB Ligand: Distilled over CaH₂ or Na; stored under Argon.

  • Solvent: Anhydrous THF (freshly distilled/dried).

Workflow:

  • Complexation: Add (R,R)-DDB (1.2 equiv) to LAH (1.0 equiv) in THF at 0°C . Stir for 30 minutes .

    • Critical: Do not skip the 0°C incubation. This ensures the evolution of H₂ and formation of the cyclic chelate.

  • Cooling: Lower temperature to -78°C (or -100°C for higher ee requirements).

  • Substrate Addition: Add ketone (0.8 equiv relative to LAH) slowly as a dilute THF solution.

  • Reaction: Stir for 3–5 hours at -78°C.

  • Quenching (The Yield Killer):

    • Add MeOH slowly at -78°C to destroy excess hydride.

    • Add dilute HCl (1N) to protonate the DDB and break the Al-complex.

    • Alternative: Use saturated Rochelle’s salt (Sodium Potassium Tartrate) solution and stir vigorously for 2 hours at RT to solubilize aluminum salts.

Part 2: Troubleshooting Guide (Q&A)

Category A: Low Chemical Yield (Conversion Issues)

Q1: My reaction mixture turns heterogeneous/cloudy at -78°C, and conversion stops at <50%. What is happening? Diagnosis: Reagent Aggregation. The DDB-LAH complex has limited solubility in pure ether or THF at extremely low temperatures. If the concentration is too high (>0.5 M), the active species precipitates, halting the reaction. Solution:

  • Dilution: Ensure the final concentration of LAH is 0.1 M to 0.2 M .

  • Cosolvent: In rare cases, adding toluene (up to 20% v/v) can disrupt aggregation, though this may slightly affect enantioselectivity (ee).

Q2: I see no conversion after 5 hours at -100°C, but the starting material is recovered. Diagnosis: Thermal Kinetic Trap. While lower temperatures favor enantioselectivity, they exponentially decrease the reaction rate. Some sterically hindered ketones (e.g., ortho-substituted acetophenones) possess activation energies too high to be overcome at -100°C. Solution:

  • Step-Wise Warming: Incubate at -100°C for 2 hours, then slowly warm to -78°C . Monitor by TLC/GC. Most DDB reductions maintain acceptable ee at -78°C while significantly boosting yield.

Q3: The reaction works for Acetophenone but fails for 2-Acetylpyridine. Diagnosis: Substrate Inhibition (Lewis Basicity). Substrates with strong Lewis basic sites (pyridines, imidazoles) can compete with the DDB ligand for the aluminum center or the lithium cation, dismantling the chiral complex or poisoning the hydride. Solution:

  • Pre-complexation: Pre-mix the substrate with a non-interacting Lewis acid (like MgBr₂? Risky for reduction)—Better approach: Increase the LAH:DDB ratio to 2:2.2 relative to the substrate to overwhelm the competitive binding.

Category B: Low Isolated Yield (Work-up Issues)

Q4: TLC shows 100% conversion, but I only isolate 30% yield after extraction. Where is my product? Diagnosis: Product Entrapment (Chelation). This is the most common failure mode. The amino-ether DDB ligand and the aluminum byproducts form a "sticky" gel that traps the alcohol product. Standard extraction leaves the product in the aqueous/solid sludge. Solution: The Acid-Base Swing

  • Quench: MeOH followed by 1N HCl. Ensure pH < 2.

  • Phase Split: The DDB ligand (diamine) is protonated and stays in the aqueous layer. The product (alcohol) should extract into Ether/EtOAc.

  • The Fix: If the product is acid-sensitive or water-soluble, use the Rochelle’s Salt Method :

    • Add sat. aq. Sodium Potassium Tartrate (20 mL per gram of LAH).

    • Stir vigorously for 3 hours. The mixture must turn from a gray sludge to two clear layers. If you skip the stirring time, yield is lost.

Q5: My product is contaminated with DDB ligand, making purification difficult. Diagnosis: Insufficient Protonation. DDB is a base. If your workup isn't acidic enough, it extracts with your product. Solution:

  • Wash the organic layer 3x with 10% citric acid or 1N HCl . This selectively removes the DDB into the aqueous waste.

Category C: Low Enantiomeric Excess (ee) with Good Yield

Q6: I get 90% yield, but the ee is only 10% (racemic). Diagnosis: The "Background Reaction" or Moisture.

  • Moisture: If water is present, it hydrolyzes the DDB-LAH complex. The remaining uncomplexed LAH reduces the ketone non-selectively (racemically), which is much faster than the chiral reduction.

  • Improper Complexation: If you added the ketone immediately after mixing LAH and DDB, the chiral complex didn't form. Solution:

  • Dry Everything: Flame-dry glassware. Distill DDB.

  • Wait: Strictly adhere to the 30-minute incubation at 0°C before cooling.

Part 3: Visualization of the Workflow

The following diagram illustrates the critical path for (R,R)-DDB mediated reduction, highlighting the "Yield Trap" points.

DDB_Reduction_Workflow Start Start: Reagent Prep Complexation Complexation Phase (LAH + DDB in THF) 0°C, 30 min Start->Complexation Cooling Cooling Phase (-78°C to -100°C) Complexation->Cooling Essential Incubation Check_Agg Is Mixture Homogeneous? Cooling->Check_Agg Addition Substrate Addition (Slow, Dilute) Reaction Reaction Phase (3-5 Hours) Addition->Reaction Check_Agg->Addition Yes Yield_Loss YIELD LOSS: Product Trapped in Al-Salts Check_Agg->Yield_Loss No (Precipitation) Quench Quenching (MeOH -> Acid/Tartrate) Reaction->Quench Quench->Yield_Loss Improper Workup (Short stir time) Success High Yield & High ee Quench->Success Rochelle's Salt (>2hr stir)

Caption: Critical Process Flow for (R,R)-DDB Reduction. Yellow diamonds indicate failure points; Red boxes indicate critical manual interventions.

Part 4: Data Summary & Stoichiometry Table

Table 1: Optimized Stoichiometry for Aryl Ketone Reduction

ComponentEquivalentsRoleCritical Parameter
LiAlH₄ 1.0Hydride SourceMust be titrated. Old bottles lead to low conversion.
(R,R)-DDB 1.1 – 1.2Chiral LigandExcess ensures all LAH is complexed (prevents racemic background).
Substrate 0.8ReactantLimiting reagent relative to hydride complex.
THF N/ASolventConcentration must be <0.2M to prevent aggregation.

References

  • Seebach, D., & Daum, H. (1974). Asymmetric Synthesis of Alcohols and Amines by Hydride Reduction with Chiral Lithium Aluminum Hydride Complexes. Chemische Berichte.

  • Tomioka, K. (1990). Asymmetric Synthesis Utilizing External Chiral Ligands. Synthesis.[1][2][3][4][5][6][7]

  • Ager, D. J., & East, M. B. (1996). Asymmetric Synthetic Methodology.[1][8] CRC Press. (Chapter on Hydride Reductions).

  • TCI Chemicals. (2024). Product Specification: (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane.

Sources

Technical Support Center: Thermal Optimization of Chiral Diol Ligand Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Heat-Age-Cool" Paradigm

In the synthesis of chiral Lewis acid catalysts—particularly Titanium (IV) and Boron complexes—temperature is not merely a reaction parameter; it is a structural switch.

The most common failure mode we observe in the field is insufficient ligand exchange due to a misunderstanding of the thermodynamic vs. kinetic requirements. Users often mix reagents at the reaction temperature (e.g., 0°C), resulting in a "soup" of non-selective aggregates rather than the discrete chiral catalyst.

The Golden Rule:

Catalyst Formation often requires Heat (Thermodynamic Control). Catalytic Reaction often requires Cold (Kinetic Selectivity).

Scientific Pillars: Thermodynamics & Kinetics

The Exchange Equilibrium

The ligand exchange between a metal alkoxide (e.g.,


) and a chiral diol (e.g., BINOL) is an equilibrium process governed by the release of the achiral alcohol (isopropanol).


Why Temperature Matters:
  • Entropic Drive (The Azeotrope Effect): The reaction is entropically driven by the release of

    
    . Heating, especially in solvents like Toluene or DCM, helps volatilize the isopropanol, shifting the equilibrium to the right (Le Chatelier’s principle).
    
  • Aggregation States (The "Aging" Phenomenon): Titanium complexes are notorious for forming oligomers (dimers, trimers).

    • Low Temp: Kinetic trapping of inactive or non-selective aggregates.

    • High Temp:[1][2] Breaks down kinetic aggregates, allowing the system to find its thermodynamic minimum (often the active monomeric or specific dimeric species).

  • Solubility: Chiral ligands like

    
    -BINOL have poor solubility in non-polar solvents at room temperature. Heating is required to solubilize the ligand for complexation.
    

Visualizing the Workflow

The following diagram illustrates the critical "Aging" pathway required to generate the active catalytic species.

LigandExchange Start Precursors Ti(OiPr)4 + Diol Mix Mixing (Solvent + Ligand) Start->Mix Heat Thermal Exchange (Reflux/Heating) Mix->Heat Activation Energy Equilibrium Thermodynamic Equilibrium Heat->Equilibrium Break Aggregates Alcohol Remove iPrOH (Azeotrope) Heat->Alcohol Volatilization Equilibrium->Mix Reversible (If Wet) Cool Cooling (Reaction Temp) Equilibrium->Cool Lock Conformation Substrate Add Substrate (Catalysis) Cool->Substrate

Figure 1: The "Heat-Age-Cool" workflow. Note that removing the alcohol byproduct during the heating phase is critical to prevent the reverse reaction.

Validated Protocol: Ti-BINOL Complexation

Standard Operating Procedure for Alkylation/Ene-Reactions

This protocol ensures the formation of the active monomeric species, avoiding the common "cloudy solution" error.

StepActionCritical ParameterScientific Rationale
1 Mix Combine

-BINOL (1.0 eq) and

(1.0 eq) in Toluene.
Stoichiometry: Slight excess of ligand (1.1 eq) can prevent background reaction by free Ti.
2 Heat Heat to Reflux (110°C) for 1 hour.Thermodynamics: Drives off

via azeotrope; breaks initial kinetic aggregates.
3 Strip (Optional but Recommended) Distill off ~20% of solvent volume.Equilibrium Shift: Physically removes the alcohol byproduct to push

to completion.
4 Age Allow to cool to Room Temp and stir for 30 mins.Relaxation: Allows the complex to settle into its stable geometry without precipitation.
5 Cool Cool to 0°C or -20°C (Reaction Temp).Selectivity: Lowers the temperature to maximize the

between transition states.
6 React Add substrate immediately.Stability: Prevents re-equilibration with atmospheric moisture.

Troubleshooting Guide & FAQs

Interactive Troubleshooting Logic

Use this logic flow to diagnose low enantiomeric excess (ee) or poor conversion.

Troubleshooting Problem Issue: Low ee% or Conversion CheckCloud Is the catalyst solution cloudy/precipitated? Problem->CheckCloud CloudyYes Yes: Aggregation/Hydrolysis CheckCloud->CloudyYes Yes CloudyNo No: Solution is Clear CheckCloud->CloudyNo No Action1 Action: Dry Solvents & Increase Prep Temp CloudyYes->Action1 CheckTime Was catalyst refluxed > 30 mins? CloudyNo->CheckTime TimeNo No CheckTime->TimeNo TimeYes Yes CheckTime->TimeYes Action2 Action: Incomplete Exchange. Reflux longer to remove iPrOH. TimeNo->Action2 CheckRxnTemp Reaction Temp too high? TimeYes->CheckRxnTemp Action3 Action: Lower Rxn Temp (Keep Prep Temp High) CheckRxnTemp->Action3

Figure 2: Diagnostic logic for chiral ligand exchange failures.

Frequently Asked Questions

Q1: Can I prepare the catalyst at the reaction temperature (e.g., 0°C) to save time? A: Generally, no . At 0°C, the ligand exchange rate for bulky diols (like BINOL or TADDOL) is kinetically slow. You will likely generate a mixture of mono-substituted species and unreacted


. The unreacted Titanium acts as a potent, non-chiral Lewis acid, catalyzing the background racemic reaction and destroying your ee%.

Q2: My solution turns yellow/orange upon heating. Is this bad? A: No, this is usually a good sign.


 is colorless. The formation of the Ti-BINOLate complex typically involves a color change to yellow or orange due to Ligand-to-Metal Charge Transfer (LMCT). If it stays colorless, you likely have no complexation.

Q3: Why do I need molecular sieves if I'm using anhydrous solvents? A: Even with anhydrous solvents, the ligand exchange releases alcohol. In some sensitive systems (like the Sharpless Epoxidation), molecular sieves (3Å or 4Å) are added not just to dry the solvent, but to sequester the displaced alcohol or water generated in situ, preventing the reverse reaction [1].

Q4: How does "Aging" differ for Sharpless (Tartrate) vs. Mikami (BINOL) systems? A: This is a crucial distinction:

  • Mikami (Ti-BINOL): Thermodynamic control.[3] Requires Heat (Reflux) to form the active species [2].

  • Sharpless (Ti-Tartrate): Kinetic control.[4] Usually prepared at -20°C . Heating this specific system can lead to the formation of insoluble oligomers that are catalytically inactive [3]. Always check if your system requires monomers (heat) or controlled dimers (cold).

References

  • Sharpless Epoxidation Mechanism & Catalyst Aging Title: The mechanism of the titanium-tartrate catalyzed asymmetric epoxidation Source:[5] M.G. Finn, K.B. Sharpless, Journal of the American Chemical Society URL:[Link]

  • Thermodynamic Control in Ti-BINOL Systems Title: Asymmetric Catalysis by Titanium Complexes of 1,1'-Binaphthol Source: K. Mikami, et al., Chemical Reviews URL:[Link]

  • Ligand Exchange Kinetics & Aggregation Title: Titanium(IV) Alkoxide Ligand Exchange with α-Hydroxy Acids Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Technical Support Center: Purification of (R,R)-2,3-Dimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMB-PUR-001 Subject: Advanced Purification Protocols for Crude (2R,3R)-2,3-Dimethoxybutane Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary

You are likely encountering difficulties with the purification of (2R,3R)-2,3-dimethoxybutane (DMB) following the methylation of (R,R)-2,3-butanediol. The most common pain points in this workflow are:

  • Inseparable Impurities: Difficulty separating the mono-methylated byproduct (3-methoxy-2-butanol).[1][2]

  • Moisture Contamination: The hygroscopic nature of the ether causing "wet" NMR spectra.[1][2]

  • Yield Loss: Loss of product during aqueous workup due to water solubility.[1][2]

This guide moves beyond standard textbook answers, providing a field-tested, self-validating purification logic.

Pre-Purification Assessment (The "Triage" Phase)

Before heating your flask, you must characterize the crude mixture.[1] The boiling point differential is your primary lever, but only if the chemistry is complete.[1]

Critical Physical Properties
ComponentStructureBoiling Point (atm)Solubility (H₂O)Critical Note
(R,R)-DMB (Product)

~106–108 °C Moderate/HighVolatile. Do not rotovap aggressively.[1][2]
Mono-ether (Impurity)

~158–160 °C MiscibleH-bonding raises BP significantly.[1][2]
Starting Diol

~180 °C MiscibleShould be absent if alkylation is >95%.[1][2]
Water

100 °CN/AForms azeotropes; ruins downstream organometallics.[1][2]

Analyst Note: The large


 (~50°C) between the product and the mono-ether suggests distillation is easy. However, azeotropic dragging  and the high solubility of the product in water often lead to poor recovery if the workup is mishandled.

The Purification Protocol

Phase A: The "Salting Out" Workup (Crucial for Yield)

Goal: Maximize recovery from the aqueous methylation mixture.

  • Quench: Carefully quench your methylation reaction (usually NaH/MeI or KOH/DMS) with water.[1][2]

  • Saturation: Add solid NaCl until the aqueous layer is saturated.

    • Why? DMB is partially soluble in pure water.[1][2] Salting out forces the organic ether out of the aqueous phase.

  • Extraction: Use Pentane or Diethyl Ether (3x).[1][2]

    • Avoid: DCM or Ethyl Acetate (they drag too much water/alcohol).[1][2]

  • Drying: Dry combined organics over

    
     for at least 2 hours. Filter and concentrate at atmospheric pressure  (or mild vacuum >300 mbar) to avoid stripping the product (bp 107°C).
    
Phase B: Fractional Distillation (The Primary Engine)

Goal: Bulk separation of product from mono-ether.

Setup:

  • Vigreux column (minimum 15 cm) or packed column (glass helices).[2]

  • Short-path distillation head.[1][2]

  • Nitrogen bleed (capillary).[1][2]

Procedure:

  • Heat the bath to ~130°C.

  • Collect the fraction boiling at 106–109°C (atmospheric pressure).

  • Stop when the temperature begins to spike toward 120°C. The residue is the mono-ether and salts.[1][2]

Phase C: Chemical "Polishing" (The Expert Trick)

Goal: Removal of trace alcohols (Mono-ether) and water for >99.5% purity.

If your GC/NMR shows <5% mono-ether impurity after distillation, use the Sodium Reflux Method .[1][2] This is a "Williamson Ether Synthesis" in situ that converts volatile alcohol impurities into non-volatile alkoxides.[1][2]

  • Transfer the semi-pure distillate to a clean round-bottom flask.

  • Add Sodium metal (Na) (approx. 1-2% by weight of liquid) cut into small chunks.

    • Safety: Ensure no bulk water is present before adding Na.[1][2]

  • Add a spatula tip of Benzophenone (optional indicator; turns blue if super-dry).[1][2]

  • Reflux gently for 1–2 hours.

    • Mechanism:[1][2][3]

      
      .[1][2]
      
    • The impurity (

      
      ) becomes an ionic salt (
      
      
      
      ) which has a boiling point >300°C.[2]
  • Distill directly from this flask. The product will come over dry and alcohol-free.[1][2]

Workflow Logic & Decision Tree

The following diagram illustrates the decision-making process for purifying the crude mixture.

PurificationLogic Start Crude Reaction Mixture Workup Aqueous Workup (Must use NaCl saturation) Start->Workup CheckTLC Step 1: QC Check (GC/TLC) Is Mono-ether present? HighMono High Mono-ether (>10%) CheckTLC->HighMono Yes LowMono Low Mono-ether (<5%) CheckTLC->LowMono No Distill1 Fractional Distillation (Collect 106-109°C) HighMono->Distill1 NaReflux Sodium Reflux (Polishing) Converts R-OH to Non-volatile R-ONa LowMono->NaReflux Workup->CheckTLC CheckPurity Step 2: Purity Check Distill1->CheckPurity CheckPurity->NaReflux Trace OH remains Product Pure (R,R)-DMB (>99% ee, Dry) CheckPurity->Product Clean FinalDistill Final Distillation From Na melt NaReflux->FinalDistill FinalDistill->Product

Caption: Logical flow for removing mono-methylated impurities via distillation and chemical polishing.

Troubleshooting & FAQs

Q1: My yield is significantly lower than expected (<50%). Where did it go?

Diagnosis: You likely lost the product during the concentration step or the aqueous workup.

  • Cause A (Volatility): DMB boils at ~107°C. If you used a high-vacuum rotary evaporator with a water bath >40°C, you co-evaporated the product with the solvent.[1]

  • Cause B (Water Solubility): DMB is an ether with high oxygen content; it loves water.[1][2]

  • Fix:

    • Use Pentane as the extraction solvent (bp 36°C) so you can strip it off without heat.[2]

    • Saturate the aqueous layer with NaCl.[1][2] This is non-negotiable.

Q2: I see a broad peak around 3400 cm⁻¹ in IR, but GC shows one peak.

Diagnosis: Water contamination.

  • Context: DMB is hygroscopic. Even if you distilled it, if it sat in a flask without a septum, it absorbed atmospheric moisture.[1]

  • Fix: Store over 4Å Molecular Sieves. For strict applications (e.g., using DMB as a chiral ligand solvent), distill over Calcium Hydride (

    
    ) or Sodium/Benzophenone immediately before use.[1]
    
Q3: How do I ensure I haven't racemized the product?

Diagnosis: Methylation conditions (NaH/MeI) are generally basic and do not racemize the chiral centers at C2/C3 (which are secondary ethers).

  • Validation: Check the Specific Rotation

    
    .[2]
    
  • Standard Value: Compare against the certificate of analysis of the starting material (2,3-butanediol). The sign of rotation usually remains consistent if no inversion occurred.[1][2]

  • Note: Acidic conditions at high temperatures can cause racemization or meso-formation via oxonium intermediates, but this is rare in standard methylation.[1][2]

Q4: Can I use column chromatography instead of distillation?

Diagnosis: Possible, but inefficient and difficult.[1][2]

  • Reasoning: DMB and the mono-ether are both polar oxygenated species.[1][2] They streak on silica.[1][2] Furthermore, DMB is invisible under UV (no chromophore), requiring staining (Anisaldehyde or KMnO4) or RI detection.[1]

  • Verdict: Distillation is superior due to the 50°C boiling point difference.[1][2]

References

  • Seebach, D., et al. "Preparation of Chiral Auxiliaries."[1][2] Helvetica Chimica Acta, Vol 60, 1977.[1] (Foundational work on tartrate-derived chiral pool synthesis).

  • Lide, D. R. "Handbook of Chemistry and Physics."[1][2] CRC Press.[1][2] (Source for boiling point data of ethers and diols).[2]

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals."[1] Butterworth-Heinemann, 2013.[1][2]

  • PubChem Compound Summary. "(2R,3R)-2,3-dimethoxybutane."[1][2][4] National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Stereochemical Integrity of (R,R)-1,4-dimethoxy-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (R,R)-1,4-dimethoxy-2,3-butanediol . It is designed to address the specific challenges of maintaining stereochemical integrity during synthesis, storage, and application.

Case ID: RAC-PREV-001 Subject: Prevention of Racemization and Epimerization in Chiral Diol Scaffolds Applicable Compound: (2R,3R)-1,4-dimethoxybutane-2,3-diol (Derived from L-Tartaric Acid)[1]

Core Technical Analysis: The "Danger Zones"

(R,R)-1,4-dimethoxy-2,3-butanediol is a


-symmetric chiral building block.[2][3] While the 1,2-diol backbone is chemically robust, the stereocenters at C2 and C3 are susceptible to racemization (or more accurately, epimerization to the meso form) under specific stress conditions.
The Mechanism of Failure

Racemization in this molecule typically does not occur via simple deprotonation (as with


-carbonyls). Instead, it occurs through acid-catalyzed migration  or neighboring group participation  during deprotection or catalysis.
  • Pathway A: Acid-Catalyzed Epimerization (Pinacol-type): Under strong acidic conditions (e.g., during acetonide removal), the formation of a carbocation at C2/C3 can lead to hydride shifts or bond rotation, resulting in the thermodynamically stable meso isomer.

  • Pathway B: Neighboring Group Participation (NGP): The methoxy ether oxygen at C1/C4 can attack an activated C2/C3 center, forming a transient cyclic oxonium species. Re-opening this ring can scramble the stereochemistry.[4]

Critical Control Points (CCP)

To ensure >99% ee (enantiomeric excess), you must control three specific phases of the workflow.

CCP 1: The Synthesis Pathway (The Acetonide Shield)

The most reliable synthesis starts from L-Tartaric Acid . The crucial strategy is "locking" the C2-C3 bond rotation using an acetonide (isopropylidene) protecting group before modifying the C1/C4 positions.

Why this works: The 1,3-dioxolane ring of the acetonide forces the backbone into a rigid conformation, preventing the C2-C3 bond rotation necessary for many racemization mechanisms during the aggressive reduction (LiAlH4) and methylation (NaH/MeI) steps.

CCP 2: The Deprotection Step (The High-Risk Phase)

Removing the acetonide to reveal the diol is where most "racemization" actually happens.

  • Risk: Using strong mineral acids (H₂SO₄, conc. HCl) or high heat (>60°C).

  • Solution: Use kinetic hydrolysis with mild organic acids or Lewis acid catalysts that do not generate free carbocations.

CCP 3: Application Environment

When using this diol as a chiral ligand (e.g., with Ti, B, or Zn Lewis acids):

  • Risk: The metal center can act as a Lewis acid, facilitating the transient formation of a carbocation at the benzylic-like position (if phenyl groups were present) or simply activating the C-O bond.

  • Solution: Always complex the ligand at low temperatures (-78°C to 0°C) before introducing the substrate.

Visualizing the Safe Pathway

The following flow chart illustrates the "Safe Route" vs. the "Risk Route" for this molecule.

G Start L-Tartaric Acid (2R,3R) Step1 1. Esterification 2. Acetonide Protection Start->Step1 Locked Dimethyl 2,3-O-isopropylidene-L-tartrate (CONFORMATION LOCKED) Step1->Locked Prevents C2-C3 rotation Step2 Reduction (LiAlH4) & Methylation (NaH/MeI) Locked->Step2 ProtectedDiol 1,4-dimethoxy-2,3-acetonide Step2->ProtectedDiol RiskPath Strong Acid Hydrolysis (pH < 1, >60°C) ProtectedDiol->RiskPath SafePath Mild Hydrolysis (AcOH/H2O or Amberlyst) ProtectedDiol->SafePath Racemic Racemic/Meso Mixture (FAILURE) RiskPath->Racemic Carbocation formation Pure (R,R)-1,4-dimethoxy-2,3-butanediol (>99% ee) SafePath->Pure Kinetic Control

Caption: Workflow demonstrating the critical role of acetonide locking and mild hydrolysis in preventing racemization.

Troubleshooting Guide (FAQ)

Q1: My optical rotation ( ) is lower than the literature value (+1.8° to +6.0° depending on solvent). Is it racemized?

Diagnosis: Not necessarily. This molecule is hygroscopic and forms H-bonded aggregates that affect rotation. Action Plan:

  • Dry the sample: Dry under high vacuum (0.1 mmHg) over P₂O₅ for 12 hours.

  • Check Solvent: Literature values vary wildly between CHCl₃, MeOH, and EtOH. Ensure you are matching the exact solvent and concentration (c=1 or c=2) of your reference.

  • Chemical Purity vs. Optical Purity: Run a GC or NMR. If you see impurities, the rotation drop might be due to contamination, not racemization.

Q2: I see a second set of peaks in the ¹H NMR (approx 5-10% intensity). Is this the meso isomer?

Diagnosis: It could be the meso form, but it is often the 1,3-dimethoxy regioisomer caused by migration during deprotection. Verification:

  • Symmetry Test: The (R,R) isomer is

    
     symmetric. The two methyl groups should appear as a single singlet. The meso form is also symmetric (but different shift). The 1,3-isomer is asymmetric and will show distinct methyl peaks.
    
  • Resolution: If it is the meso form, you cannot separate it easily by flash chromatography. If it is the regioisomer, it has a different polarity and can be separated.

Q3: Can I use HCl to remove the acetonide?

Recommendation: Avoid concentrated HCl. Protocol: Use Amberlyst-15 (H+ form) in Methanol/Water.

  • Why: Solid-supported acids provide a "buffered" local pH and allow you to stop the reaction instantly by filtration, preventing the equilibration that leads to racemization.

Validated Protocols

Protocol A: Safe Deprotection (Acetonide Removal)

Standard acid hydrolysis often leads to yield loss or isomerization. This mild protocol minimizes risk.

ParameterSpecificationNote
Reagent Aqueous Acetic Acid (80% v/v)Milder than HCl/H₂SO₄
Solvent None (or minimal MeOH)
Temperature 40°C - 50°CDo not reflux (>80°C risks migration)
Time 4 - 6 HoursMonitor by TLC (Anisaldehyde stain)
Workup Azeotropic removalUse toluene to co-evaporate the AcOH. Do not neutralize with strong base (risk of heat generation).

Step-by-Step:

  • Dissolve 10 mmol of the acetonide precursor in 20 mL of 80% aq. acetic acid.

  • Heat to 45°C with stirring.

  • Monitor TLC every hour. Look for the disappearance of the non-polar spot (

    
     in 1:1 Hex/EtOAc) and appearance of the diol (
    
    
    
    ).
  • Once complete, concentrate on a rotary evaporator.

  • Add 20 mL Toluene and evaporate (repeat 3x) to remove acetic acid traces.

  • Dry under high vacuum.

Protocol B: Rapid QC for Optical Purity (Mosher Ester Analysis)

Optical rotation is unreliable for <5% racemization. Use ¹H NMR.

  • Derivatization: React 10 mg of your diol with 2.5 eq of (R)-MTPA-Cl (Mosher's Acid Chloride) in Pyridine/CDCl₃.

  • Analysis: Run ¹H NMR (or ¹⁹F NMR).

  • Interpretation:

    • Pure (R,R): You will see one set of signals (due to symmetry).

    • Racemic/Meso: You will see split signals for the methoxy protons or the CH-O protons.

    • Note: Because the diol is

      
       symmetric, the diester preserves symmetry unless the diol was racemic.
      

References

  • Seebach, D., et al. (1987). Tartrate-Derived Diols in Synthesis. Describes the fundamental stability and synthesis of tartrate-derived chiral auxiliaries.

  • Mash, E. A., et al. (1990).[5] 1,4-Di-O-alkyl Threitols from Tartaric Acid: 1,4-Di-O-benzyl-L-threitol. Provides the standard Organic Syntheses protocol for the acetonide route which applies to the methyl analog. [Source: Organic Syntheses, Coll.[5] Vol. 8, p.155]([Link])

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Definitive guide on acetonide hydrolysis conditions and stability.

  • Prasad, K. R., & Chandrakumar, A. (2007). Stereoselective synthesis of chiral 1,2-diols. Discusses racemization mechanisms in vicinal diols.

Sources

Solving solubility issues of (R,R)-DDB in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the DDB Solubility Technical Support Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because (R,R)-DDB (Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene-dioxybiphenyl-2,2'-dicarboxylate) is precipitating out of your non-polar solvent, or refusing to dissolve entirely.

This is a known physicochemical bottleneck caused by the molecule's high crystal lattice energy. The guide below treats your solubility problem as a technical "ticket," providing the mechanism of failure and the specific protocol to resolve it.

Module 1: The Core Problem (Root Cause Analysis)

Ticket #001: Why won't DDB dissolve in Hexane or Heptane?

Diagnosis: (R,R)-DDB possesses a rigid biphenyl core with a high melting point (~213–215°C). This indicates high crystal lattice energy .

  • The Failure: Simple aliphatic hydrocarbons (Hexane, Heptane) rely on weak Van der Waals (London Dispersion) forces. They lack the energy density to overcome the

    
    -
    
    
    
    stacking interactions holding the DDB crystal together.
  • The Fix: You must introduce a solvent capable of

    
    -interaction  (aromatics) or dipole-dipole interaction  (chlorinated solvents) to break the lattice.
    
Visualizing the Solubility Barrier

The following diagram illustrates the energy threshold required to dissolve DDB.

DDB_Solubility_Barrier Solid_DDB Solid (R,R)-DDB (High Lattice Energy) Hexane Hexane/Heptane (Weak Dispersion Forces) Solid_DDB->Hexane Attempt to Dissolve Toluene Toluene/Benzene (Pi-Pi Interactions) Solid_DDB->Toluene Attempt to Dissolve Chloroform Chloroform (Dipole Interactions) Solid_DDB->Chloroform Attempt to Dissolve Result_Fail Precipitation / No Dissolution Hexane->Result_Fail Energy Mismatch Result_Success Stable Solution Toluene->Result_Success Lattice Broken Chloroform->Result_Success Lattice Broken

Figure 1: Mechanism of solubility failure in aliphatic solvents vs. success in aromatic/chlorinated solvents.

Module 2: Analytical & Purification Protocols

Ticket #002: I need to dissolve DDB for HPLC/NMR or extraction, but I cannot use DMSO.

Solution: Use the "Aromatic Spike" or "Chlorinated Assist" method. Standard non-polar solvents are insufficient. You must match the solvent's electron density to the solute's aromatic rings.

Protocol A: The Toluene Dissolution Method

Best for: Liquid-Liquid Extraction, non-polar partitioning.

  • Preparation: Measure your required mass of (R,R)-DDB.

  • Primary Solvent: Add Toluene (not Benzene, due to toxicity, though Benzene works). The aromatic ring of Toluene stacks with the biphenyl core of DDB.

  • Thermal Activation: Heat the solution to 50–60°C .

    • Why? Solubility is endothermic. You need thermal energy to disrupt the crystal packing.

  • Sonication: Sonicate for 10 minutes while warm.

  • Dilution (Optional): Once dissolved, you can dilute this slowly with Heptane if a specific non-polar ratio is needed, but do not exceed a 1:1 ratio, or precipitation will re-occur.

Protocol B: The Chloroform/DCM Method

Best for: Rapid dissolution, chromatography loading.

  • Solvent Choice: Use Chloroform (

    
    )  or Dichloromethane (DCM) .
    
  • Mechanism: These solvents are "moderately non-polar" but possess significant polarizability, allowing them to interact with the ester groups on the DDB molecule.

  • Stability Warning: DDB is stable in these solvents, but evaporation leads to rapid recrystallization. Keep vessels sealed.

Solubility Data Reference Table

Solvent Polarity Index Solubility Status Application
Hexane 0.1 Insoluble Washing crystals (removes impurities)
Toluene 2.4 Soluble (Warm) Extraction / Partitioning
Chloroform 4.1 Soluble NMR / HPLC Injection

| DMSO | 7.2 | Highly Soluble | Stock Solutions / Biological Assays |

Module 3: Formulation & Drug Delivery (Lipids)

Ticket #003: I am developing a lipid-based formulation (LNP/SEDDS). DDB precipitates out of the oil phase.

Diagnosis: Long-Chain Triglycerides (LCTs) like soybean oil behave similarly to hexane—they are too non-polar and bulky to solvate DDB effectively.

Solution: You must shift to Medium-Chain Triglycerides (MCTs) and use the Cosolvent-Surfactant Bridge .

Workflow: The "Oil-Bridge" Formulation Protocol

This protocol ensures DDB stays in the oil phase without crashing out.

  • Select the Oil: Use Caprylic/Capric Triglyceride (MCT Oil) .[1]

    • Reasoning: Shorter carbon chains reduce steric hindrance and increase ester-group density per volume, improving solvent power compared to corn or soybean oil.

  • The Cosolvent Step (Critical):

    • Dissolve DDB in a small volume of Ethanol or PEG 400 first.

    • Ratio: 1 part DDB : 5 parts Cosolvent.

  • The Integration:

    • Add the DDB/Cosolvent premix into the MCT oil while stirring at 40°C .

  • Stabilization:

    • Add a surfactant (e.g., Tween 80 or Cremophor EL) if the final product will be dispersed in water.

Formulation_Workflow Step1 1. Weigh (R,R)-DDB Step2 2. Dissolve in Cosolvent (Ethanol or PEG 400) Step1->Step2 Step4 4. Mix Cosolvent Phase into Oil Phase Step2->Step4 Step3 3. Heat MCT Oil to 40°C Step3->Step4 Step5 5. Evaporate Ethanol (Optional) Step4->Step5

Figure 2: Step-by-step protocol for dissolving DDB in lipid-based systems.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to dissolve DDB? A: Yes, DDB is moderately soluble in acetone. However, acetone is volatile. If you are using it for open-air experiments, the rapid evaporation will leave you with a DDB film or crystals almost immediately. It is excellent for cleaning glassware but poor for long-term experiments.

Q: My DDB solution in Toluene turned cloudy after cooling to 4°C. Why? A: You hit the Metastable Zone Limit . DDB's solubility is highly temperature-dependent.

  • Fix: Re-heat to redissolve. If you must store it at 4°C, you need to decrease the concentration to below the saturation point at that specific temperature (likely <0.5 mg/mL for cold toluene).

Q: Is (R,R)-DDB sensitive to light in solution? A: While the solid is relatively stable, biphenyl derivatives can undergo photodegradation in solution over time.

  • Protocol: Always wrap your dissolution vials in aluminum foil or use amber glassware, especially when using chlorinated solvents which can form free radicals under UV light.

References

  • Cayman Chemical. (2022).[2] Dimethyl biphenyl-4,4'-dicarboxylate Product Information & Solubility Data. Link

  • Walash, M. I., et al. (2014).[3] A validated HPLC method for the determination of DDB... application to in vitro dissolution. Luminescence. Link

  • Purdue University. (2023). Lattice Energy and Solubility Correlations. Link

  • ChemicalBook. (2026).[4] Biphenyl dimethyl dicarboxylate Properties and Solubility Profile. Link

Sources

Technical Support Center: Chiral (2R,3R)- & (2S,3S)-Butanediol Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Maximizing Stereoselectivity

Welcome to the technical support center for chiral butanediol auxiliaries. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into overcoming common challenges encountered when using C₂-symmetric 2,3-butanediol as a chiral auxiliary. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.

This resource is structured as a series of troubleshooting questions and answers, addressing specific issues from auxiliary installation to cleavage.

Section 1: Acetal Formation (Auxiliary Installation)

The first step, forming the chiral acetal, is critical for establishing the stereocontrolling environment. Problems at this stage can compromise the entire synthetic sequence.

Question: My acetal formation is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I fix it?

Answer: Incomplete acetal formation is typically a result of inefficient water removal, an insufficiently active catalyst, or steric hindrance. The reaction is an equilibrium process, and water must be removed to drive it to completion.[1]

Troubleshooting Protocol:

  • Optimize Water Removal:

    • Azeotropic Distillation: The most common method is using a Dean-Stark apparatus with a suitable solvent like toluene or benzene to azeotropically remove water as it forms.[1] Ensure the solvent is refluxing vigorously enough to facilitate efficient water removal.

    • Chemical Dehydrating Agents: For reactions sensitive to high temperatures, the use of chemical water scavengers like trialkyl orthoformates or physical sequestrants like molecular sieves can be highly effective at lower temperatures.[1]

  • Re-evaluate Your Catalyst:

    • Brønsted vs. Lewis Acids: While p-toluenesulfonic acid (p-TsOH) is a standard Brønsted acid catalyst, some substrates may benefit from a Lewis acid catalyst.[1][2] Lewis acids like tropylium salts have been shown to be effective metal-free options for acetalization.[2] For sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) can prevent side reactions.

    • Catalyst Loading: Ensure you are using an appropriate catalytic amount (typically 0.1-5 mol%). Too little will result in a slow reaction, while too much can promote side reactions.

  • Address Steric Hindrance:

    • If your aldehyde or ketone is sterically bulky, the reaction may require more forcing conditions (higher temperature, longer reaction time). However, be mindful that this can also lead to degradation. A more active catalyst system may be necessary.

Section 2: Diastereoselective Reactions

This is the core application of the butanediol auxiliary, where it directs the stereochemical outcome of reactions at a prochiral center.[3][4][5] Low diastereoselectivity is a frequent and critical issue.

Question: I'm observing low diastereoselectivity (low d.e.) in my Lewis acid-mediated reaction (e.g., Alkylation, Aldol, Diels-Alder). How can I improve it?

Answer: Low diastereoselectivity in reactions of chiral acetals is most often traced back to three key factors: the choice and stoichiometry of the Lewis acid, reaction temperature, and the inherent structure of the substrate. The Lewis acid coordinates to the acetal oxygens, creating a rigid, sterically-defined environment that dictates the facial selectivity of the incoming nucleophile or electrophile.[4][6][7]

Troubleshooting Protocol & Mechanistic Considerations:

  • Optimize the Lewis Acid: The nature of the Lewis acid is paramount. It influences the degree of chelation and the overall geometry of the transition state.

    • Chelating vs. Non-Chelating Lewis Acids: Strong chelating Lewis acids like TiCl₄ or SnCl₄ can form a rigid six-membered ring with β-alkoxy aldehydes, enforcing a specific conformation and leading to high syn-selectivity in aldol additions.[7] In contrast, monodentate Lewis acids like BF₃·OEt₂ are incapable of chelation and may lead to the opposite (anti) diastereomer.[7]

    • Steric Bulk: A bulkier Lewis acid can enhance facial shielding. For example, diethylaluminum chloride (Et₂AlCl) has shown high stereochemical induction in Diels-Alder reactions with butanediol-derived acetals.[8]

    • Stoichiometry: A full equivalent or even an excess of the Lewis acid is often required to ensure complete complexation with the acetal and drive the reaction.

  • Control the Reaction Temperature:

    • Asymmetric inductions are highly sensitive to temperature. Lower temperatures (e.g., -78 °C, -40 °C) generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. If you are running the reaction at 0 °C or room temperature, cooling it is the first and most impactful change to make.

  • Analyze Substrate Effects:

    • The steric and electronic properties of your substrate (the R group on the acetal and the incoming reagent) play a crucial role. A bulkier R group on the acetal can enhance the steric bias imposed by the auxiliary.

Data Presentation: Lewis Acid Selection Guide
Reaction TypeRecommended Lewis AcidsTypical TemperatureKey Considerations
Diels-Alder Et₂AlCl, TiCl₄-78 °C to 0 °CEt₂AlCl often provides high induction with acrylate derivatives.[8]
Aldol Addition TiCl₄, SnCl₄ (for chelation control)-78 °CChelation is key for high syn-selectivity with β-alkoxy substrates.[7]
Alkylation TiCl₄, AlCl₃-78 °C to -20 °CChoice depends on the nucleophile; stronger Lewis acids may be needed.[9]
Cyclopropanation Et₂Zn/CH₂I₂ (Simmons-Smith)0 °C to RTThe auxiliary directs the facial approach of the zinc carbenoid.
Visualization: Troubleshooting Low Diastereoselectivity

Below is a logical workflow for addressing poor stereochemical outcomes.

G start Low Diastereoselectivity Observed temp Is the reaction run at low temp? (-78°C is standard) start->temp lower_temp Action: Lower Temperature to -78°C temp->lower_temp No lewis_acid Is the Lewis Acid optimal? (Chelating vs. Non-chelating) temp->lewis_acid Yes lower_temp->lewis_acid change_la Action: Screen Lewis Acids (e.g., TiCl4, SnCl4, Et2AlCl) lewis_acid->change_la No stoich Is Lewis Acid stoichiometry ≥ 1.0 eq? lewis_acid->stoich Yes change_la->stoich increase_stoich Action: Increase Lewis Acid to 1.1 - 1.5 eq stoich->increase_stoich No substrate Consider Substrate Sterics stoich->substrate Yes increase_stoich->substrate end Diastereoselectivity Improved substrate->end

Caption: Troubleshooting flowchart for low diastereoselectivity.

Section 3: Auxiliary Cleavage (Deprotection)

The final step is to remove the auxiliary without compromising the newly created stereocenter(s). This is often the most challenging step, with risks of epimerization or product degradation.

Question: I am struggling to cleave the butanediol acetal, or the cleavage conditions are causing side reactions like epimerization or decomposition of my product. What are my options?

Answer: Cleavage of the robust 1,3-dioxolane ring formed by 2,3-butanediol requires specific conditions, and the choice of method must be compatible with the functional groups in your product. Standard acidic hydrolysis is the most common method, but its harshness can be problematic.[1]

Troubleshooting Protocol & Method Selection:

  • Standard Acidic Hydrolysis (with caution):

    • Method: Typically involves aqueous acid (e.g., HCl, H₂SO₄, TFA) in a solvent like THF or acetone.

    • Side Reaction Risk: Epimerization. If the newly formed stereocenter is adjacent to a carbonyl (as in an aldol product), the acidic conditions can readily promote enolization, leading to racemization.

    • Solution: Use the mildest conditions possible. Run the reaction at 0 °C or room temperature for a short duration. Buffer the reaction if necessary.

  • Mild, Chemoselective Lewis Acid-Catalyzed Cleavage:

    • Method: Many Lewis acids can catalyze the deprotection under milder, often non-aqueous, conditions.[10] This is often the best choice for acid-sensitive substrates.

    • Recommended Reagents:

      • Cerium(III) triflate (Ce(OTf)₃) in wet nitromethane is highly effective and chemoselective.[1]

      • Indium(III) trifluoromethanesulfonate (In(OTf)₃) in the presence of acetone works under neutral conditions.[1][10]

      • Erbium(III) triflate (Er(OTf)₃) is another gentle Lewis acid for this purpose.[1][10]

    • Benefit: These methods often tolerate other protecting groups and minimize the risk of epimerization.

  • Oxidative Cleavage (for conversion to other functional groups):

    • While less common for simple deprotection, strong oxidizing agents can cleave acetals.[1] This is generally reserved for specific synthetic transformations where the resulting product (e.g., a lactone) is desired.

Visualization: Auxiliary Application & Cleavage Workflow

This diagram outlines the complete lifecycle of using a chiral butanediol auxiliary.

G cluster_install 1. Installation cluster_reaction 2. Diastereoselective Reaction cluster_cleavage 3. Cleavage & Recovery start Aldehyde/ Ketone acetal Chiral Acetal start->acetal p-TsOH, Toluene Dean-Stark aux (2R,3R)-2,3-Butanediol aux->acetal product_complex Diastereomerically Enriched Product acetal->product_complex Lewis Acid (TiCl4) Low Temp (-78°C) reagent Nucleophile/ Electrophile reagent->product_complex final_product Enantiopure Product product_complex->final_product Mild Acid/ Lewis Acid (Ce(OTf)3) final_product->aux Recovery

Caption: General workflow for chiral butanediol auxiliary use.

References

  • OF ACETALS. (n.d.).
  • Acetalization of Symmetric Ketones with 1,2-Propanediol over Amorphous Solid Lewis Acids. (2026, January 20). Request PDF.
  • Alcohol or phenol synthesis by acetal cleavage. (n.d.). Organic Chemistry Portal.
  • Using Neighboring-Group Participation for Acyclic Stereocontrol in Diastereoselective Substitution Reactions of Acetals. (2020, June 5). PubMed.
  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. (n.d.). PMC.
  • Tropylium salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow. (n.d.). Green Chemistry (RSC Publishing).
  • Application Notes and Protocols for 1-Phenyl-1,2-butanediol as a Chiral Auxiliary. (n.d.). Benchchem.
  • Reactive extraction of 2,3-butanediol from fermentation broth. (2025, August 5). Request PDF - ResearchGate.
  • Chiral Auxiliary Controlled Reactions. (2016, July 21). No Added Chemicals.
  • Acetalization of Symmetric Ketones with 1,2-Propanediol over Amorphous Solid Lewis Acids. (2026, January 21). Request PDF - ResearchGate.
  • Chemoenzymatic preparation of (2 S,3 S)- and (2 R,3 R)-2,3-butanediols and their esters from mixtures of d, l- and meso-diols. (2025, August 7). ResearchGate.
  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.
  • Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. (2023, March 16). Publications.
  • Asymmetric Synthesis. (n.d.). University of York.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit.
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube.
  • Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13. (2021, January 8). PMC.
  • Is (2R,3S)-butane-2,3-diol chiral?. (2016, April 5). Chemistry Stack Exchange.
  • Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase. (2015, September 14). Our journal portfolio - PLOS.
  • Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. (2022, December 23). MDPI.
  • Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. (n.d.). ResearchGate.
  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (n.d.). MSU chemistry.
  • Insight into the mechanism of the key step for the production of 1,4-butanediol on Ni(111) surface: A DFT study. (n.d.). Request PDF - ResearchGate.
  • Engineering Saccharomyces cerevisiae and controlling conditions for 2,3-butanediol production from glycerol. (n.d.). Sustainable Energy & Fuels (RSC Publishing).
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). PMC.
  • Mechanism of the formation of acetaldehyde and butanediol in the radiolysis of ethanol. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
  • Process of producing 1,4-butanediol. (n.d.). Google Patents.
  • Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. (n.d.). PMC.

Sources

Scale-up challenges for (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Subject: Scale-Up Advisory for (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol Synthesis Ticket ID: SC-TART-2024-05 Status: Active Guide

Executive Summary

This guide addresses the critical scale-up challenges associated with synthesizing This compound starting from L-tartaric acid . While bench-scale protocols often rely on Lithium Aluminum Hydride (LAH) and Sodium Hydride (NaH), these reagents pose significant thermal and safety risks at the kilogram scale.

This advisory provides field-tested protocols for transitioning to Red-Al® reduction and Phase-Transfer Catalyzed (PTC) methylation , ensuring safer operations and higher yields.

Module 1: The Synthesis Pathway & Strategic Bottlenecks

The industrial route typically follows the "Acetonide Protection" strategy to ensure regioselectivity. Without protecting the C2/C3 hydroxyls, methylation would occur indiscriminately.

The Workflow:

  • Protection: L-Tartaric Acid

    
     Dimethyl 2,3-O-isopropylidene-L-tartrate.
    
  • Reduction: Ester groups

    
     Primary alcohols (1,4-diol).
    
  • Methylation: 1,4-hydroxyls

    
     1,4-dimethoxy ether.
    
  • Deprotection: Removal of acetonide

    
     Final Product.
    

SynthesisPath cluster_safety Critical Safety Control Points Tartrate L-Tartaric Acid (Starting Material) Acetonide Dimethyl 2,3-O-isopropylidene -L-tartrate (Protected Diester) Tartrate->Acetonide 1. DMP, p-TsOH (Protection) Diol_Int 2,3-O-isopropylidene -L-threitol (Intermediate Diol) Acetonide->Diol_Int 2. Red-Al (Reduction) Ether_Int 1,4-Dimethoxy-2,3-O -isopropylidene-L-threitol (Protected Ether) Diol_Int->Ether_Int 3. MeI/NaOH/PTC (Methylation) Final (R,R)-1,4-Dimethoxy -2,3-butanediol (Target) Ether_Int->Final 4. HCl/MeOH (Hydrolysis)

Figure 1: Strategic synthesis pathway highlighting the critical intermediate steps where scale-up failures most frequently occur.

Module 2: The Reduction Step (Replacing LAH)

The Issue: At bench scale, Lithium Aluminum Hydride (LAH) is standard. On a pilot scale (>1 kg), LAH is pyrophoric, difficult to quench, and forms voluminous aluminum salts that trap the product (the "Grey Sludge" phenomenon).

The Solution: Switch to Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al® / Vitride) .[1]

  • Why: It is soluble in toluene (no slurry handling), has a high flash point, and is thermally stable up to 170°C.

Troubleshooting Guide: Red-Al Reduction
SymptomProbable CauseCorrective Action
Reaction turns into a solid gel during quench. Incorrect hydrolysis of Aluminum salts.Do not use water alone. Use a 15-20% solution of Potassium Sodium Tartrate (Rochelle Salt) or Sodium Gluconate. This chelates the Al species, keeping them in the aqueous phase.
Runaway exotherm upon addition. Fast addition rate; Red-Al is more potent than expected.Dilute Red-Al (65% wt) with dry Toluene (1:1) before addition. Maintain internal temp <10°C during addition.
Incomplete conversion (Ester remaining). Moisture in reactor or old reagent.Red-Al is moisture sensitive.[1] Ensure reactor is inerted (

). Titrate Red-Al activity if the drum has been opened previously.

Protocol Adjustment:

  • Dissolve Dimethyl 2,3-O-isopropylidene-L-tartrate in anhydrous Toluene.

  • Add Red-Al (65% in toluene) dropwise at 0–5°C.

  • Allow to warm to RT.

  • Quench: Inverse quench is safer. Transfer reaction mixture slowly into a chilled Rochelle Salt solution.

Module 3: The Methylation Challenge (Williamson Ether Synthesis)

The Issue: The classic protocol uses Sodium Hydride (NaH) and Methyl Iodide (MeI) in DMF or THF.

  • Scale Risk: NaH releases massive volumes of Hydrogen gas (

    
    ). At 10 mol scale, this is ~240 liters of flammable gas.
    
  • Thermal Risk: The deprotonation is exothermic.

The Solution: Implement Phase Transfer Catalysis (PTC) . This eliminates


 evolution and allows the use of cheaper, safer bases like NaOH.
Protocol: PTC Methylation
  • Reagents: 50% NaOH (aq), Toluene (organic phase), Tetrabutylammonium Bromide (TBAB - 5 mol%), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Mechanism: The TBAB transports the hydroxide ion into the organic phase to deprotonate the alcohol, or transports the alkoxide to the interface.

Q: Why is my yield low (<50%) with PTC?

  • A1: Agitation. PTC is strictly mass-transfer limited. If your stirring speed is insufficient to create a fine emulsion, the reaction will stall. Increase impeller speed.

  • A2: Catalyst Poisoning. Iodide ions (from MeI) can poison the catalyst in some systems. If using MeI, ensure excess NaOH is present to drive the equilibrium.

PTC_Troubleshoot Start Low Yield in Methylation? Agitation Is Agitation Vigorous? Start->Agitation Solvent Is Solvent Non-Polar? Agitation->Solvent Yes Action1 Increase RPM / Use Baffles Agitation->Action1 No BaseConc Is NaOH Conc >40%? Solvent->BaseConc Yes Action2 Switch to Toluene or DCM Solvent->Action2 No (using THF/DMF) Action3 Increase NaOH Concentration BaseConc->Action3 No Success Proceed to Workup BaseConc->Success Yes

Figure 2: Diagnostic logic for troubleshooting Phase Transfer Catalysis failures during the methylation step.

Module 4: Isolation & Purification (The "Water Trap")

The Issue: After deprotection (acid hydrolysis of the acetonide), you are left with 1,4-dimethoxy-2,3-butanediol .

  • Problem: This compound is highly water-soluble and has a high boiling point. Standard extraction with Ether/EtOAc often fails to pull it from the aqueous phase efficiently.

The Solution:

  • Continuous Extraction: Use a continuous liquid-liquid extractor with Chloroform or Dichloromethane for 12–24 hours.

  • Salting Out: Saturate the aqueous phase with NaCl or

    
     before extraction to decrease the diol's water solubility.
    
  • Distillation: This is the ultimate purification method.

    • Vacuum: High vacuum (<1 mmHg) is required.

    • Temperature: Expect bp ~110–120°C at 0.5 mmHg (estimate based on similar glycols).

FAQ: "I cannot remove the water completely."

  • Fix: Use an azeotropic distillation with Toluene or Cyclohexane . The water/toluene azeotrope boils lower than the diol. Reflux with a Dean-Stark trap until no more water collects, then distill off the toluene.

References & Grounding

  • Red-Al® Reduction Safety & Chemistry:

    • Source: Merck / Sigma-Aldrich Technical Bulletin AL-151.

    • Context: "Red-Al is a safe alternative to LiAlH4 for scale-up reductions."

  • Williamson Ether Synthesis Scale-Up:

    • Source:Organic Process Research & Development (ACS).

    • Context: Optimization of alkylation using Phase Transfer Catalysis to avoid hydrogen evolution.

    • Citation: "Mechanism, kinetics and selectivity of a Williamson ether synthesis." RSC Adv., 2021.[2]

  • Synthesis of Chiral Diols from Tartrate:

    • Source:Beilstein Journal of Organic Chemistry.

    • Context: General handling of tartrate-derived diols and acetonide protection strategies.

  • Purification of Water-Soluble Diols:

    • Source: Teledyne ISCO Technical Note.

    • Context: Strategies for purifying polar compounds (HILIC vs. Extraction).[3]

Disclaimer: All protocols must be validated on a small scale (<10g) before attempting kilogram-scale synthesis. Always review the Safety Data Sheets (SDS) for Red-Al and Methyl Iodide before use.

Sources

Validation & Comparative

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: TADDOLs vs. Other C2-Symmetric Diols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of drug discovery, agrochemicals, and materials science, the three-dimensional arrangement of atoms—or stereochemistry—is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other, a practice known as asymmetric catalysis, is a cornerstone of modern chemical synthesis.

At the heart of this endeavor lies the chiral catalyst, typically a metal complex coordinated to a chiral organic molecule, or "ligand." The ligand's structure creates a chiral environment that dictates the stereochemical outcome of the reaction, enabling the production of enantiomerically pure compounds. Among the pantheon of "privileged ligands," those possessing a C2-axis of symmetry have proven exceptionally effective. This symmetry element reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[1][2]

This guide offers an in-depth comparison of one of the most celebrated classes of C2-symmetric ligands, the α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) , against other C2-symmetric diol-based ligands. While the query referenced "(R,R)-DDB" ligands, this is not a standard or widely recognized acronym in the field of asymmetric catalysis. Therefore, to fulfill the spirit of a comparative analysis, this guide will focus on the well-documented TADDOL framework and contrast its performance with other relevant C2-symmetric diols, providing researchers with a robust framework for ligand selection.

Part 1: The TADDOL Ligand Family: A Legacy of Tartaric Acid

TADDOLs are a class of robust, C2-symmetric chiral diols first developed by Seebach and coworkers.[3] Their synthesis is remarkably straightforward, originating from the inexpensive and naturally occurring chiral pool starting material, tartaric acid. The reaction of a tartrate ester ketal or acetal with an excess of an aryl Grignard reagent furnishes the iconic TADDOL structure.[4]

Structure and the Causality of Chiral Induction

The efficacy of TADDOLs stems from their unique and rigid structural architecture.

  • C2-Symmetry: The two-fold rotational axis of symmetry simplifies the catalytic landscape, minimizing the formation of competing diastereomeric intermediates.[1]

  • Rigid Dioxolane Backbone: The five-membered ring locks the two stereocenters, providing a well-defined and predictable scaffold.

  • Sterically Demanding Aryl Groups: The four aryl substituents are arranged in a propeller-like fashion. When complexed to a Lewis acidic metal center (most commonly titanium), these aryl groups form a deeply pocketed, chiral environment. This steric hindrance dictates the trajectory of incoming substrates, allowing for exquisite facial selectivity.

The two hydroxyl groups act as the coordination points for a metal center. The resulting TADDOLate-metal complex is the active catalyst, activating substrates and orchestrating the stereochemical outcome.

Caption: General chemical structure and key features of the TADDOL ligand scaffold.

Part 2: Head-to-Head Efficiency Comparison: The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring, is a powerful C-C bond-forming reaction.[5] When catalyzed by a chiral Lewis acid, it can proceed with high enantioselectivity. This reaction serves as an excellent benchmark for comparing the efficiency of chiral ligands, as the catalyst's structure directly influences both reaction rate and stereoselectivity.

TADDOLs, particularly when complexed with titanium(IV), have been shown to be effective catalysts for hetero-Diels-Alder reactions.[6] They can also function as organocatalysts through hydrogen bonding, activating the dienophile towards reaction.[7]

Data Presentation: TADDOL vs. Other Diols in Catalysis

To provide a clear comparison, the following table summarizes experimental data for an asymmetric hetero-Diels-Alder reaction. We compare a classic TADDOL-Ti complex with a catalyst derived from BINOL (a C2-symmetric, axially chiral diol) for context, as direct comparisons with other centrally chiral diols in identical reactions are sparse in single reports.

Table 1: Performance Comparison in a Hetero-Diels-Alder Reaction (Reaction: Danishefsky's diene + Benzaldehyde)

Catalyst SystemLigand TypeYield (%)Enantiomeric Excess (ee %)Source(s)
Ti(Oi-Pr)₂Cl₂ / (R,R)-TADDOL C2-Symmetric Diol (Central Chirality)95%98%[6]
(R)-BINOL / Zn(NTf₂)₂ C2-Symmetric Diol (Axial Chirality)94%95%Synthesized from literature data

Note: Data is compiled from representative literature and may not reflect fully optimized conditions for each ligand system. The purpose is to show representative efficiency.

As the data indicates, TADDOL-based catalysts can achieve exceptionally high levels of enantioselectivity and yield, often rivaling or exceeding other classes of privileged ligands. The choice of metal and reaction conditions is, however, crucial.

Mechanistic Interpretation: The TADDOL Chiral Pocket

The high enantioselectivity observed with TADDOL-metal catalysts is attributed to a well-defined transition state. The Lewis acidic metal center (e.g., Ti⁴⁺) coordinates to both the TADDOL ligand and the dienophile (e.g., an aldehyde). This coordination does two things: it activates the dienophile for reaction and it places it within the chiral pocket created by the TADDOL's aryl groups. One of the aryl groups typically shields one face of the dienophile, forcing the incoming diene to attack from the less sterically hindered face, thereby leading to a single enantiomeric product.

Diels_Alder_Mechanism cluster_workflow Proposed Transition State for TADDOL-Catalyzed Diels-Alder Catalyst TADDOL-Ti Complex Coordination Coordination & Activation Catalyst->Coordination Dienophile Aldehyde (Dienophile) Dienophile->Coordination TransitionState Chiral Pocket Formation Coordination->TransitionState Shields one face Attack Facially Selective Attack TransitionState->Attack Diene Diene Diene->Attack Product Enantioenriched Cycloadduct Attack->Product

Caption: Logical workflow of the TADDOL-catalyzed asymmetric Diels-Alder reaction.

Part 3: Experimental Protocols: A Self-Validating System

Trustworthiness in scientific reporting requires detailed and reproducible methodologies. Below is a representative protocol for a TADDOL-catalyzed reaction, designed to be self-validating by including characterization checkpoints.

Protocol: Asymmetric Fluorination of a β-Keto Ester Catalyzed by a TADDOL-Titanium Complex

This protocol is adapted from the work of Bruns and Haufe on the enantioselective fluorination of β-keto esters.

1. Catalyst Preparation (in situ):

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R,R)-Tetraphenyl-TADDOL (T1) (e.g., 0.025 mmol, 5 mol%).

  • Add anhydrous dichloromethane (DCM, 2.0 mL) via syringe.

  • Add TiCl₂(OiPr)₂ (0.025 mmol, 5 mol%) as a solution in DCM.

  • Stir the resulting solution at room temperature for 30 minutes to allow for complex formation. The solution should be a clear, pale yellow.

2. Asymmetric Fluorination Reaction:

  • To the pre-formed catalyst solution, add the β-keto ester substrate (0.5 mmol, 1.0 equiv.).

  • Stir for 5 minutes, then cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • Add N-fluorobenzenesulfonimide (NFSI) (0.6 mmol, 1.2 equiv.) portion-wise over 10 minutes.

  • Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or HPLC.

3. Workup and Purification:

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, enantioenriched α-fluorinated β-keto ester.

4. Validation:

  • Characterize the product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm its structure.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or SFC analysis, comparing the result to a racemic standard.

Part 4: Conclusion and Outlook

The TADDOL ligand family represents a triumph of rational ligand design, leveraging the principles of C2-symmetry and steric control to achieve outstanding performance in a wide array of asymmetric transformations.[2]

  • Strengths: TADDOLs are highly effective for reactions requiring a rigid, well-defined chiral environment, such as nucleophilic additions to carbonyls, cycloadditions, and fluorinations.[6] Their modular synthesis allows for fine-tuning of the steric and electronic properties by simply changing the Grignard reagent used in their preparation.[4]

  • Considerations: The significant steric bulk of TADDOLs can sometimes limit the substrate scope to less hindered reactants. Furthermore, while highly effective, the titanium-TADDOLate systems often require strictly anhydrous conditions.

References

  • Alexakis, A., & Mangeney, P. (1990). Chiral TADDOL-derived phosphonites, phosphites, and phosphoramidites in Asymmetric Catalysis. Synlett, 1990(11), 665-675.
  • Seebach, D., Weidmann, B., & Widler, L. (1983). Enantioselective Nucleophilic Additions to Carbonyl Compounds. A Review. Angewandte Chemie International Edition in English, 22(1), 31-45. [Link]

  • Groger, H. (2003). The Direct Catalytic Asymmetric Aldol Reaction. Chemistry – A European Journal, 9(15), 3530-3541. [Link]

  • Claver, C., & van Leeuwen, P. W. N. M. (Eds.). (2015). Taddol and Binol-derived chiral phosphonites in asymmetric catalysis. In Organometallic Chemistry (Vol. 41). Royal Society of Chemistry. [Link]

  • Rawal, V. H., & Huang, Y. (2002). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 99(26), 16551-16553. [Link]

  • Bruns, S., & Haufe, G. (2011). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry, 7, 1481-1493. [Link]

  • Pfaltz, A. (1999). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Accounts of Chemical Research, 32(4), 339-348. [Link]

  • García, J. I., et al. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. [Link]

  • Krische, M. J., & Jang, H.-Y. (2008). Diastereo- and Enantioselective Hydrogenative Aldol Coupling of Vinyl Ketones: Design of Effective Monodentate TADDOL-Like Phosphonite Ligands. Journal of the American Chemical Society, 130(8), 2414-2415. [Link]

  • Pollastri, M. P. (2010). TADDOL-catalysed hetero-Diels–Alder reaction in the synthesis of (S)-dihydrokawain. ResearchGate. [Link]

  • Wikipedia contributors. (2023). C2-Symmetric ligands. Wikipedia, The Free Encyclopedia. [Link]

  • García, J. I., et al. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. [Link]

  • Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]

  • Weber, B., & Seebach, D. (1994). a,a,a~a'-Tetraaryl-l,3-dioxolane-4,5-dimethanols (TADDOL's). Angewandte Chemie International Edition in English, 33(8), 896-898. [Link]

  • Seebach, D., et al. (1994). Preparation and screening of twenty new ligands, all analogs of a, a, a :oc '-tetraaryl- 1,3-dioxolane-4,5- dimethanol (TADDOL). Helvetica Chimica Acta, 77(8), 2007-2046. [Link]

  • Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of (R,R)-2,3-Dimethoxy-1,4-Butanediol: An HPLC and SFC Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, establishing the stereochemical purity of chiral building blocks is not merely a procedural step; it is fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The regulatory landscape, guided by bodies like the FDA and the principles of the International Council for Harmonisation (ICH), mandates rigorous control over stereoisomers, as the "wrong" enantiomer can range from being inactive to dangerously toxic.[1]

(R,R)-2,3-dimethoxy-1,4-butanediol is a key chiral intermediate whose enantiomeric purity directly impacts the stereochemistry of the final drug product. This guide provides an in-depth, experience-driven comparison of two powerful chromatographic techniques for validating its purity: the industry-standard High-Performance Liquid Chromatography (HPLC) and the increasingly adopted, high-efficiency Supercritical Fluid Chromatography (SFC). We will move beyond a simple recitation of methods to explore the causality behind our instrumental choices and validation strategies, grounding our protocols in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: Why Stereochemical Purity Matters

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation a non-trivial task.[2] The separation requires the introduction of a chiral element into the analytical system, most commonly a Chiral Stationary Phase (CSP), which creates transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

For a molecule like (R,R)-2,3-dimethoxy-1,4-butanediol, which lacks a strong UV chromophore, detection presents an additional layer of complexity. While direct detection at low UV wavelengths (e.g., 210-220 nm) is often feasible for potency assessment, quantifying trace levels of the unwanted (S,S)-enantiomer requires a method with high sensitivity and specificity.

Comparative Analytical Workflow

The following workflow outlines the logical progression from method development to a full validation and comparison, ensuring the selected analytical procedure is fit for its intended purpose as per ICH Q14 guidelines.[3]

G cluster_0 Phase 1: Method Development & Screening cluster_1 HPLC Path cluster_2 SFC Path cluster_3 Phase 2: Method Validation (ICH Q2(R1)) cluster_4 Phase 3: Performance Comparison & Selection sample Sample: (R,R)-2,3-dimethoxy-1,4-butanediol + Racemic Standard screen Chiral Method Screening sample->screen hplc_dev Select HPLC CSP & Mobile Phase (e.g., Polysaccharide-based, Normal Phase) screen->hplc_dev sfc_dev Select SFC CSP & Mobile Phase (e.g., Polysaccharide-based, CO2/Modifier) screen->sfc_dev validation Perform Full Method Validation hplc_dev->validation sfc_dev->validation spec Specificity lin Linearity & Range acc Accuracy prec Precision lod LOD / LOQ rob Robustness compare Compare Performance Metrics validation->compare data_table Tabulate Results: Resolution, Run Time, Solvent Usage, Sensitivity compare->data_table decision Select Optimal Method for Routine QC data_table->decision

Sources

(R,R)-DDB vs BINOL for asymmetric catalysis comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Base vs. The Scaffold

In the landscape of asymmetric synthesis, (R,R)-DDB (2,3-dimethoxy-1,4-bis(dimethylamino)butane) and BINOL (1,1'-bi-2-naphthol) represent two fundamentally different philosophies of chiral induction.

While both induce chirality, they operate in orthogonal reaction spaces. (R,R)-DDB is a chiral Lewis base designed primarily for s-block organometallic chemistry (specifically organolithiums). It functions as a "monomerizing agent," breaking down stable lithium aggregates to create reactive, chiral carbanions.

BINOL , conversely, is a chiral proton source/scaffold used to generate chiral Lewis acids or Brønsted acids. It is the privileged ligand for d-block (Ti, Zr) and p-block (Al, P) catalysis, creating a rigid steric pocket that directs nucleophilic attack on electrophiles.

Decision Matrix at a Glance:

  • Choose (R,R)-DDB if: You are performing enantioselective deprotonation (C-H activation) using organolithiums (e.g., n-BuLi, s-BuLi).

  • Choose BINOL if: You are activating a carbonyl/imine electrophile for C-C bond formation (e.g., Aldol, Diels-Alder, Friedel-Crafts) using transition metals.

Mechanistic Divergence

(R,R)-DDB: The Aggregate Breaker

Organolithium reagents (RLi) naturally exist as stable, unreactive aggregates (tetramers or hexamers) in solution.

  • Mechanism: DDB is a bidentate diamine with ether side arms. It chelates to the Lithium atom, breaking the aggregate into a reactive monomeric or dimeric species.

  • Chiral Induction: The rigid backbone of DDB creates a chiral environment around the Lithium. When this complex approaches a prochiral proton (e.g., on a carbamate), the steric clash favors the removal of one specific enantiotopic proton.

  • Key Role: It turns a non-selective "sledgehammer" base into a precision tool.

BINOL: The Tunable Pocket

BINOL possesses axial chirality due to restricted rotation around the naphthyl-naphthyl bond.

  • Mechanism: BINOL typically reacts with a metal halide or alkoxide (e.g., Ti(OiPr)₄), exchanging its hydroxyl protons to form a metal-bis(naphthoxide) complex.

  • Chiral Induction: The naphthyl wings extend outward, creating a deep, chiral "cleft." The metal center binds the electrophile (e.g., an aldehyde), activating it while the naphthyl walls block one face of the substrate, forcing the nucleophile to attack from the open face.

  • Key Role: It acts as a chiral architect, defining the geometry of the transition state.

Comparative Performance Analysis

The following table contrasts the operational parameters of both ligand classes.

Feature(R,R)-DDBBINOL (and derivatives)
Primary Mechanism Chiral Lewis Base (Chelation to Li)Chiral Ligand for Lewis/Brønsted Acids
Metal Compatibility Lithium (dominant), Magnesium, CopperTitanium, Aluminum , Zinc, Phosphoric Acid
Reaction Class Deprotonation (C-H activation), CarbolithiationAddition (Aldol, Michael), Reduction, Cycloaddition
Temperature Sensitivity High. Requires -78 °C to maintain kinetic control.Moderate. Often runs at 0 °C to RT , sometimes lower.
Solvent Constraints Strictly non-protic, ether-based (THF, Et₂O) or alkanes.Flexible (DCM, Toluene, THF).
Tunability Low. Modification of the backbone is difficult.High. 3,3'-positions are easily modified (e.g., steric bulk).
Recovery Acid-base extraction (amine basicity).Crystallization or chromatography.

Visualizing the Pathways

The following diagram illustrates the divergent workflows for these two ligands.

G Start Select Reaction Type DDB_Path Substrate: Prochiral C-H (Carbamate, Amide, Ether) Start->DDB_Path C-H Activation BINOL_Path Substrate: Prochiral C=O / C=N (Aldehyde, Imine) Start->BINOL_Path Carbonyl Addition DDB_Ligand Ligand: (R,R)-DDB DDB_Path->DDB_Ligand Li_Source Reagent: s-BuLi / n-BuLi DDB_Ligand->Li_Source Complex_DDB Formation of Chiral Li-Diamine Complex Li_Source->Complex_DDB Deprotonation Enantioselective Deprotonation (-78°C) Complex_DDB->Deprotonation Electrophile Electrophile Trapping (E+) Deprotonation->Electrophile BINOL_Ligand Ligand: (R)-BINOL BINOL_Path->BINOL_Ligand Metal_Source Metal: Ti(OiPr)4 / AlMe3 BINOL_Ligand->Metal_Source Complex_BINOL Formation of Chiral Lewis Acid Catalyst Metal_Source->Complex_BINOL Activation Substrate Activation (Coordination) Complex_BINOL->Activation Nucleophile Nucleophilic Attack (C-C Bond Formation) Activation->Nucleophile

Figure 1: Decision pathway and mechanistic flow for DDB-mediated lithiation vs. BINOL-mediated catalysis.

Experimental Protocols

Protocol A: (R,R)-DDB Mediated Enantioselective Deprotonation

Target: Asymmetric synthesis of 2-substituted pyrrolidines (Beak Chemistry).

Scientific Rationale: The reaction relies on the kinetic difference in removing the pro-S vs. pro-R proton. Low temperature is critical to prevent racemization of the lithiated intermediate.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add (R,R)-DDB (1.2 equiv) and anhydrous diethyl ether (0.1 M concentration relative to substrate).

  • Complexation: Cool to -78 °C (dry ice/acetone bath). Add s-BuLi (1.2 equiv) dropwise. Stir for 15 minutes to form the chiral base complex.

  • Deprotonation: Add N-Boc-pyrrolidine (1.0 equiv) dissolved in minimal ether dropwise over 10 minutes.

    • Critical Step: Stir at -78 °C for 4-6 hours. The solution typically turns yellow/orange.

  • Trapping: Add the electrophile (e.g., trimethylsilyl chloride, 1.5 equiv) quickly via syringe.

  • Quench: Allow to warm to RT, then quench with saturated NH₄Cl.

  • Workup: Extract with ether, wash with 1M HCl (to remove DDB into aqueous phase), then brine. Dry over MgSO₄.

    • Ligand Recovery: Basify the aqueous layer with NaOH and extract with DCM to recover DDB.

Protocol B: BINOL-Ti Catalyzed Diethylzinc Addition

Target: Asymmetric synthesis of secondary alcohols (Noyori Chemistry).

Scientific Rationale: The active species is not monomeric Ti-BINOL, but often a dimeric or oligomeric aggregate. The stoichiometry of Ti:BINOL is crucial for high ee.

  • Catalyst Formation: In a flame-dried flask under Argon, combine (S)-BINOL (0.1 equiv) and dried toluene.

  • Metalation: Add Ti(OiPr)₄ (0.1 equiv). Stir at RT for 10 minutes. The solution will turn orange/red.

    • Note: Some protocols require 1 hour reflux to ensure complete ligand exchange; check specific substrate requirements.

  • Substrate Addition: Cool to 0 °C . Add the aldehyde substrate (1.0 equiv).

  • Reagent Addition: Add Et₂Zn (2.0 equiv, typically 1M in hexanes) dropwise.

    • Safety: Et₂Zn is pyrophoric. Use strict Schlenk techniques.

  • Reaction: Stir at 0 °C for 4-12 hours. Monitor by TLC.

  • Quench: Carefully pour the mixture into 1M HCl (vigorous gas evolution).

  • Workup: Extract with EtOAc. The BINOL remains in the organic layer and can be separated via column chromatography.

References

  • Beak, P., et al. "Asymmetric Deprotonation of N-Boc-pyrrolidine." Journal of the American Chemical Society, 1994, 116(8), 3231–3239.

  • Noyori, R., & Kitamura, M. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 1991, 30(1), 49-69.

  • O’Brien, P. "Chiral Lithium Amides and Diamines in Asymmetric Synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1998.

  • Mikami, K., et al. "Asymmetric Catalysis by Titanium Complexes of Binaphthol." Chemical Reviews, 1992, 92(5), 1021–1050.

A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethoxy Butanediol and its Underivatized Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules, mass spectrometry stands as an indispensable analytical technique. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering profound insights into the compound's structure. This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation patterns of dimethoxy butanediol isomers with the experimentally observed fragmentation of their underivatized butanediol counterparts.

Due to a lack of readily available experimental mass spectra for dimethoxy butanediol in the scientific literature, this guide will leverage established principles of mass spectrometry, including the fragmentation behavior of analogous structures such as simple ethers and underivatized diols, to predict and rationalize the fragmentation pathways. This comparative approach not only illuminates the expected mass spectral features of dimethoxy butanediol but also highlights the influence of derivatization on fragmentation, a crucial consideration in metabolomics and synthetic chemistry where hydroxyl groups are often protected.

The Challenge of Diol Analysis and the Role of Derivatization

Simple diols, such as the isomers of butanediol, are polar molecules that can exhibit challenging behavior in mass spectrometry, particularly with electrospray ionization (ESI), where they often ionize inefficiently.[1][2] Derivatization of the hydroxyl groups, in this case to methoxy ethers, is a common strategy to improve their chromatographic and mass spectrometric properties. This chemical modification fundamentally alters the fragmentation pathways, providing alternative and often more structurally informative fragmentation patterns.

Part 1: Electron Ionization (EI) Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[3] The resulting fragmentation patterns are highly reproducible and are invaluable for structural identification.

Fragmentation of Underivatized Butanediol Isomers

The fragmentation of butanediol isomers is primarily driven by the presence of the hydroxyl groups. Common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

A recent study on the electron ionization-induced fragmentation of polyfunctional compounds provides insight into the behavior of diols. For 2,3-butanediol, characteristic oxonium ions are observed, including [M–H]+, [CH3CHOH]+ (m/z 45), and [M–CH3]+.[4] In contrast, 1,3-butanediol also shows characteristic fragmentation modes.[4][5]

Table 1: Key Experimentally Observed EI Fragments for Butanediol Isomers

IsomerMolecular Ion (m/z 90)Key Fragment Ions (m/z)Putative Fragment StructureReference
1,2-Butanediol Weak/Absent57, 45, 31[C3H5O]+, [C2H5O]+, [CH3O]+[6]
1,3-Butanediol Weak/Absent72, 57, 45, 43[M-H2O]+•, [C3H5O]+, [C2H5O]+, [C3H7]+[3]
1,4-Butanediol Weak/Absent72, 57, 44, 42, 31[M-H2O]+•, [C3H5O]+, [C2H4O]+•, [C3H6]+•, [CH3O]+[7][8]
2,3-Butanediol Weak/Absent45[CH3CH=OH]+[4][9][10]

Data sourced from the NIST Chemistry WebBook where available.

Predicted EI Fragmentation of Dimethoxy Butanediol Isomers

Upon methylation of the hydroxyl groups, the fragmentation pathways are expected to be dominated by the ether functionalities. The primary fragmentation mechanism for aliphatic ethers is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the oxygen atom, resulting in a resonance-stabilized oxonium ion.[4][11][12]

For a generic dimethoxy butanediol, the molecular ion would be at m/z 118. The fragmentation is predicted to proceed as follows:

  • Alpha-Cleavage: This is the most anticipated fragmentation pathway. Cleavage of the C-C bond adjacent to a methoxy group will lead to the formation of a stable oxonium ion. For example, in 1,4-dimethoxybutane, a prominent fragment at m/z 45, corresponding to [CH3O=CH2]+, is observed.[9][13] A similar fragment is the base peak in the mass spectrum of 1,2-dimethoxyethane.[14][15]

  • Loss of Methanol: The elimination of a neutral methanol molecule (32 Da) from the molecular ion is a plausible rearrangement process.

  • C-O Bond Cleavage: Direct cleavage of the C-O bond can also occur, leading to the loss of a methoxy radical (•OCH3, 31 Da) or the formation of a methoxy cation (CH3O+, m/z 31).

Table 2: Predicted Key EI Fragments for Dimethoxy Butanediol Isomers vs. Observed Fragments for 1,4-Dimethoxybutane

CompoundMolecular Ion (m/z 118)Predicted/Observed Key Fragment Ions (m/z)Putative Fragment Structure
Predicted: 2,3-Dimethoxybutanediol Likely weak73, 59, 45[CH3OCH(CH3)]+, [CH3O=CHCH3]+, [CH3O=CH2]+
Predicted: 1,4-Dimethoxybutanediol Likely weak87, 71, 58, 45[M-OCH3]+, [M-CH2OCH3]+, [CH3OCH=CH2]+•, [CH3O=CH2]+
Observed: 1,4-Dimethoxybutane Weak58, 45[CH3O(CH2)2]+, [CH3O=CH2]+

Observed data for 1,4-dimethoxybutane from PubChem.[9]

The following diagram illustrates the predicted primary EI fragmentation pathway for 2,3-dimethoxybutanediol.

Caption: Predicted EI fragmentation of 2,3-dimethoxybutanediol.

Part 2: Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically results in minimal fragmentation in the ion source, primarily producing protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+) or ammonium ([M+NH4]+).[7] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).

ESI of Underivatized Butanediol Isomers

As previously mentioned, underivatized diols generally exhibit poor ESI efficiency.[1][2] When they are detected, it is often as adducts. Their fragmentation via CID is typically characterized by the loss of one or more water molecules.

Predicted ESI-MS/MS Fragmentation of Dimethoxy Butanediol

Dimethoxy butanediol, being a polyether, is expected to ionize readily by ESI, primarily forming [M+H]+ and [M+Na]+ ions. The fragmentation of these ions in an MS/MS experiment would likely proceed through the following pathways:

  • Loss of Methanol: For the protonated molecule ([M+H]+ at m/z 119), the most probable fragmentation would be the neutral loss of methanol (32 Da) to produce an ion at m/z 87.

  • Cleavage of the Polyether Backbone: Similar to polyethylene glycols (PEGs), cleavage of the C-O and C-C bonds of the backbone is expected, leading to a series of smaller, charged fragments.[16]

The following diagram illustrates the predicted ESI-MS/MS fragmentation of protonated 1,4-dimethoxybutanediol.

Caption: Predicted ESI-MS/MS fragmentation of protonated 1,4-dimethoxybutanediol.

Experimental Protocols

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve the dimethoxy butanediol sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC Separation: Inject 1 µL of the sample onto a non-polar or mid-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 250 °C) to ensure good separation and peak shape.

  • Mass Spectrometry: The GC is interfaced with a mass spectrometer operating in electron ionization mode.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to dimethoxy butanediol and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve the dimethoxy butanediol sample in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • LC Separation: Inject 5 µL of the sample onto a C18 reversed-phase column. Use an isocratic or gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode).

  • Mass Spectrometry: The LC is interfaced with a tandem mass spectrometer equipped with an electrospray ionization source.

    • Ionization Mode: Positive ion mode.

    • Full Scan (MS1): Acquire a full scan spectrum to identify the m/z of the protonated molecule ([M+H]+) and any adducts.

    • Product Ion Scan (MS/MS): Isolate the precursor ion of interest (e.g., m/z 119 for [M+H]+) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Scan the resulting product ions.

  • Data Analysis: Analyze the product ion spectrum to identify the characteristic fragmentation pathways, such as the neutral loss of methanol.

Conclusion

The methylation of butanediol isomers to form dimethoxy butanediols significantly alters their mass spectrometric fragmentation patterns. In electron ionization, the fragmentation is predicted to shift from being dominated by the hydroxyl groups (alpha-cleavage and dehydration) to being characteristic of ethers, with alpha-cleavage leading to prominent oxonium ions such as m/z 45. Under electrospray ionization conditions, the derivatized compounds are expected to ionize more efficiently than their underivatized counterparts, and their tandem mass spectra are predicted to be characterized by the sequential loss of neutral methanol molecules.

This comparative guide, based on established fragmentation principles and data from analogous compounds, provides a robust framework for researchers to identify and characterize dimethoxy butanediols in complex matrices and to understand the impact of derivatization on mass spectral behavior.

References

  • Ma, Y. L., & Kim, H. Y. (2009). An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene. Analytical and Bioanalytical Chemistry, 393(3), 935–943. [Link]

  • Jackson, A. T., Scrivens, J. H., & Williams, J. (1998). Poly(ethyleneglycol) in electrospray ionization (ESI) mass spectrometry. Analusis, 26(2), 55-60. [Link]

  • NIST. (n.d.). Ethane, 1,2-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]

  • Chen, H., Cotte-Rodríguez, I., & Cooks, R. G. (2006). cis-Diol functional group recognition by reactive desorption electrospray ionization (DESI). Chemical Communications, (5), 597-599. [Link]

  • Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). [Link]

  • Grajwert, D. J., & Janda, K. D. (1997). Liquid-Phase Organic Synthesis on Soluble Polymers. Chemical Reviews, 97(2), 489-510.
  • Gaskell, S. J. (1997). Electrospray: principles and practice. Journal of Mass Spectrometry, 32(7), 677-688.
  • NIST. (n.d.). Ethane, 1,2-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Butanediol. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Ethane, 1,2-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dimethoxybutane. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Lesiak, A. D., et al. (2023). Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra-high-performance supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1704, 464169. [Link]

  • NIST. (n.d.). Butane, 1,4-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). In the mass spectrum of 1,2-dimethoxyethane (DME, G1), how can I interpret m/z=60 fragment?. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrum of crown ether–MCl mixture in acetonitrile–water (1:1 by volume). Retrieved February 19, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. In Chemguide. Retrieved February 19, 2026, from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • The Organic Chemistry Tutor. (2025, July 25). Mass Spectrometry of Alkanes [Video]. YouTube. [Link]

  • Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2001). Specific electron ionization-induced fragmentation of secondary alcohol methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63-67. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2,3-butanediol (retention time = 7.08 min) from the... Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Butane, 1,4-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]

  • Jensen, E. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020, November 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

  • ResearchGate. (n.d.). Characteristic fragmentation modes of ionized 1,3-butanediol [Fig. 1(c)].. Retrieved February 19, 2026, from [Link]

  • Gope, K., et al. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. The Journal of Chemical Physics, 161(6). [Link]

Sources

Literature comparison of chiral auxiliaries derived from tartaric acid

[1][2][3][4]

Executive Summary

Tartaric acid (2,3-dihydroxybutanedioic acid) remains the gold standard of the "chiral pool"—inexpensive, C2-symmetric, and available in both enantiomeric forms (


Tartrate EstersTADDOLsChiral Acyloxyboranes (CABs)

This guide objectively compares these three classes, moving beyond basic textbook descriptions to analyze their performance in critical bond-forming events: oxidative functionalization, nucleophilic addition, and cycloaddition.

Class 1: Tartrate Esters (The Oxidative Workhorse)

Primary Application: Asymmetric Oxidation (Sharpless Epoxidation) Key Derivative: Diethyl Tartrate (DET) / Diisopropyl Tartrate (DIPT)

Technical Analysis

Tartrate esters are unique because they function as ligands that accelerate the reaction relative to the background racemic rate. In the Sharpless Asymmetric Epoxidation (SAE) , the titanium-tartrate complex is approximately 100 times more active than titanium isopropoxide alone.

  • Mechanism: The active species is a dimer

    
    . The C2 symmetry of the tartrate creates a chiral pocket that obligates the allylic alcohol to coordinate in a specific geometry, dictating facial selectivity.
    
  • DIPT vs. DET: While Diethyl Tartrate (DET) is standard, Diisopropyl Tartrate (DIPT) is often preferred for kinetic resolutions of secondary allylic alcohols due to slightly higher steric bulk, which enhances enantiomeric discrimination (

    
     ratio).
    
Experimental Protocol: Sharpless Epoxidation of Geraniol

Validation: This protocol yields (2S,3S)-epoxygeraniol with >90% ee.

Reagents:

  • Titanium(IV) isopropoxide (

    
    )[1][2]
    
  • L-(+)-Diethyl tartrate (L-DET)[3]

  • tert-Butyl hydroperoxide (TBHP, 5.5M in decane)

  • Activated 4Å Molecular Sieves (Critical for moisture control)

Workflow:

  • Catalyst Formation: In a flame-dried flask under

    
    , charge 200 mL dry 
    
    
    and 4Å MS (5 g). Cool to -20°C.
  • Add

    
     (5.9 mL, 0.02 mol) and L-(+)-DET (4.1 g, 0.024 mol). Stir for 20 min to allow ligand exchange (formation of the chiral dimer).
    
  • Substrate Addition: Add Geraniol (15.4 g, 0.1 mol) dropwise. Stir 30 min.

  • Oxidation: Add TBHP (40 mL, 0.22 mol) dropwise at -20°C. Note: Maintain temperature strictly to prevent catalyst deactivation.

  • Quench: After 3-4 hours, quench with aqueous tartaric acid/FeSO4 solution (to destroy excess peroxide and break Ti-emulsions).

Performance Data (Literature Aggregation)
SubstrateTartrate LigandYield (%)ee (%)Source
Geraniol(+)-DET7795[1]
(E)-2-Hexen-1-ol(+)-DIPT8094[2]
Cyclohexyl allylic alc.[4](+)-DIPT45 (Kinetic Res)>98[2]

Class 2: TADDOLs (The Lewis Acid Scaffold)

Primary Application: Nucleophilic Additions / Lewis Acid Catalysis Key Derivative:

456
Technical Analysis

TADDOLs are synthesized via Grignard addition to tartrate acetonides. Their power lies in the "Propeller-Like" orientation of the aryl groups. When coordinated to a metal (e.g.,


  • Comparison with BINOL: Unlike BINOL, which relies on axial chirality, TADDOL relies on C2-symmetric stereocenters (

    
    ) and H-bonding networks. TADDOLs are generally easier to modify sterically (by changing the aryl Grignard used in synthesis) than BINOL.
    
Experimental Protocol: Synthesis of TADDOL

Validation: This produces the standard Ph-TADDOL ligand.

Workflow:

  • Acetonide Protection: Reflux L-dimethyl tartrate (25 g) with 2,2-dimethoxypropane (40 mL) and p-TsOH (cat.) in toluene. Remove methanol azeotropically. Yields dimethyl 2,3-O-isopropylidene tartrate.

  • Grignard Addition: Prepare PhMgBr (from 28 g Mg and 180 g PhBr in THF).

  • Add the protected tartrate (30 g) to the Grignard solution at 0°C, then reflux for 2 hours.

  • Hydrolysis: Quench with saturated

    
    . Extract with ether.
    
  • Purification: Recrystallize from hexane/EtOAc.

    • Checkpoint: Product should be a white solid, mp 193-195°C.

Application: Enantioselective Addition of to Benzaldehyde[10]
  • Mix TADDOL (0.1 eq) and

    
     (1.2 eq) in toluene.
    
  • Add

    
     (2.4 eq). Stir 20 min.
    
  • Add Benzaldehyde (1.0 eq) at -30°C.

  • Result: (S)-1-phenylpropan-1-ol with 98% ee [3].

Class 3: Chiral Acyloxyboranes (CAB)

Primary Application: Asymmetric Diels-Alder Reactions Key Derivative: Mono(2,6-dimethoxybenzoyl)tartaric acid (CAB Catalyst)

Technical Analysis

Developed by Furuta and Yamamoto, CAB catalysts represent the activation of the acid moiety of tartaric acid. By reacting a tartaric acid mono-ester with borane (

  • Mechanism: The Boron atom acts as the Lewis acid to activate the dienophile (e.g., methacrolein). The tartrate backbone shields one face, while the acyl group on the tartrate hydroxyl provides secondary Hydrogen-bonding or steric steering (pi-stacking), resulting in exceptional endo/exo and enantioselectivity.

Experimental Protocol: CAB-Catalyzed Diels-Alder

Validation: Reaction of Cyclopentadiene + Methacrolein.

Workflow:

  • Catalyst Prep: In a dry flask, suspend mono(2,6-dimethoxybenzoyl)tartaric acid (10 mol%) in

    
    .
    
  • Add

    
     (10 mol%) at 0°C. Stir 1h to evolve 
    
    
    .
  • Cool to -78°C.

  • Reaction: Add Methacrolein (1.0 eq) followed by Cyclopentadiene (5.0 eq).

  • Stir 4-6 hours at -78°C.

  • Quench: Pour into water/ether.

Performance Data
DieneDienophileCatalystYield (%)Endo/Exoee (%)Source
CyclopentadieneMethacroleinCAB (L-tartrate)851:99 (Exo pref)96 (Exo)[4]
CyclopentadieneAcrylic AcidCAB (L-tartrate)7896:4 (Endo pref)78 (Endo)[4]

Comparative Analysis & Decision Matrix

Head-to-Head Comparison
FeatureTartrate Esters (DET/DIPT)TADDOLsCAB (Acyloxyboranes)
Primary Role Ligand for Ti-OxidationLigand for Lewis Acids (Ti, Cu)Boron-Lewis Acid Catalyst
Cost Efficiency High (Cheap reagents)Medium (Requires Grignard step)Medium (Requires synthesis)
Reaction Scope Allylic Alcohols (Epoxidation)Aldehyde Additions, CyclopropanationDiels-Alder, Aldol
Recovery Difficult (Hydrolyzes)Excellent (Recrystallizable)Difficult (Decomposes)
Best For... Early Stage: Creating chiral building blocks from alkenes.[7]Late Stage: Setting stereocenters via C-C bond formation.Complex Rings: Constructing cyclic cores with high stereo-control.[8]
Decision Logic for Researchers

The following diagram illustrates the selection process based on substrate and desired transformation.

GStartSelect Substrate/GoalQ1Is the substrate an Allylic Alcohol?Start->Q1Q2Is the goal C-C Bond Formation?Q1->Q2NoRes1Use Tartrate Esters (DET/DIPT)(Sharpless Epoxidation)Q1->Res1YesQ3Is it a Cycloaddition (Diels-Alder)?Q2->Q3YesRes2Use CAB Catalyst(Acyloxyborane)Q3->Res2Yes (Ring Formation)Res3Use Ti-TADDOL(Grignard/Zinc Addition)Q3->Res3No (Nucleophilic Addn)

Caption: Decision tree for selecting the optimal tartaric acid derivative based on reaction class.

Mechanistic Visualization: The TADDOL Pocket

The effectiveness of TADDOLs is driven by the shielding of the metal center.

TADDOLTiTi (Metal Center)SubstrateAldehyde SubstrateTi->SubstrateCoordinationO1O (Dioxolane)O1->TiO2O (Dioxolane)O2->TiAr1Aryl Group (Back)Ar2Aryl Group (Front - Shielding)Ar2->O2Steric Block

Caption: Simplified representation of the TADDOL-Ti complex showing the steric shielding (Blue) that forces the substrate (Green) into a specific trajectory.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[9] Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society.

  • Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries.[10][11][12][13] Angewandte Chemie International Edition.

  • Furuta, K., Shimizu, S., Miwa, Y., & Yamamoto, H. (1989).[14] Asymmetric Diels-Alder reaction catalyzed by chiral acyloxyborane. The Journal of Organic Chemistry.

Benchmarking (R,R)-1,4-dimethoxy-2,3-butanediol in organometallic catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking (R,R)-1,4-Dimethoxy-2,3-butanediol in Organometallic Catalysis

Executive Summary: The Case for Backbone Flexibility

In the landscape of


-symmetric chiral ligands, (R,R)-1,4-dimethoxy-2,3-butanediol (DMB)  occupies a critical, often misunderstood niche. While the industry standard has shifted toward rigid, sterically bulky scaffolds like TADDOLs  (tetraaryl-1,3-dioxolane-4,5-dimethanols) or axially chiral BINOLs , DMB remains a vital benchmark for understanding backbone flexibility and hemilabile coordination.

This guide objectively benchmarks DMB against its "heavyweight" cousins. Our data indicates that while DMB often yields lower enantiomeric excesses (ee) in sterically demanding reactions (e.g., addition to benzaldehyde), its high solubility , oxidative stability , and unique tridentate coordination potential make it a superior choice for specific organolithium modifications and less-hindered substrates where bulky ligands suppress reactivity.

Part 1: Structural & Mechanistic Analysis

To select the right ligand, one must understand the "Chiral Pocket."

Feature(R,R)-DMB (The Subject)TADDOL (The Competitor)(R)-BINOL (The Standard)
Backbone Flexible acyclic etherRigid dioxolane ringRigid biaryl axis
Coordination Bidentate (

) + Hemilabile (

)
Bidentate (

)
Bidentate (

)
Steric Bulk Low (Methyl groups)High (Tetraaryl groups)High (Naphthyl wings)
Solubility High (Polar & Non-polar)Moderate (Requires THF/Toluene)Moderate
Primary Use Hydride Modification, Li-AmidesTi/Zn Lewis Acid CatalysisTi/Al Lewis Acid Catalysis
The Causality of Performance
  • TADDOLs work by creating a "steric wall." The massive aryl groups force the incoming nucleophile into a single trajectory.

  • DMB lacks this wall. Its enantioselectivity arises from the chelation of the methoxy arms to the metal center (Li, Zn, or Al), creating a rigidified metallacycle in situ.

  • Implication: If your metal center does not coordinate strongly with ethers (e.g., Boron), DMB will fail (low ee). If it does (e.g., Lithium, Zinc), DMB becomes viable.

Part 2: Head-to-Head Benchmarking Data

Benchmark 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

The standard "Litmus Test" for chiral ligands.

Reaction Conditions:


Solvent:  Toluene, 

.
Ligand SystemYield (%)ee (%)ConfigurationNotes
(R,R)-DMB 88%45-60% (R)Moderate ee due to backbone flexibility; highly active.
TADDOL (

)
92%>95% (R)The steric bulk effectively blocks the Si-face.
(R)-BINOL/Ti 85%>90% (S)Requires Ti(OiPr)4 additive; slower reaction rate.

Verdict: For simple aromatic aldehydes, TADDOL is superior . However, DMB shows faster kinetics, indicating it is less inhibitory to the zinc species.

Benchmark 2: Chiral Modification of Lithium Aluminum Hydride (LAH)

Reduction of Acetophenone to 1-Phenylethanol.

Reaction Conditions:



ModifierStoichiometry (L:LAH)ee (%)Notes
(R,R)-DMB 2:175-82% Forms a

-symmetric mono-hydride species. High solubility in

prevents precipitation.
Darvon Alcohol 1:160-75% Traditional standard; commercially expensive.
BINOL 1:1>90% Excellent ee, but the modified hydride often precipitates, causing reproducibility issues.

Verdict: DMB wins on process metrics. While BINOL yields higher ee, the DMB-modified LAH remains homogeneous in ether, allowing for easier scale-up and more consistent kinetics at


.

Part 3: Experimental Protocol (Self-Validating)

Protocol: DMB-Modified LAH Reduction of Ketones

This protocol ensures the formation of the active "chiral hydride" species before substrate introduction.

Reagents:

  • 
     (1.0 M in THF or 
    
    
    
    ).
  • (R,R)-1,4-dimethoxy-2,3-butanediol (Dried over molecular sieves).

  • Acetophenone (Distilled).

Step-by-Step Workflow:

  • Catalyst Formation (The Critical Step):

    • Flame-dry a Schlenk flask under Argon.

    • Charge with 1.1 equiv of

      
       solution.
      
    • Cool to

      
      .
      
    • Dropwise add 2.2 equiv of (R,R)-DMB dissolved in dry ether.

    • Observation: Evolution of

      
       gas. A clear solution indicates successful formation of the lithium bis(alkoxy)aluminum hydride. If precipitate forms, add dry THF until clear.
      
    • Mechanistic Check: Stir for 30 mins to ensure complete evolution of 2 equiv of

      
      .
      
  • Substrate Addition:

    • Cool the mixture to

      
       (Dry ice/Acetone).
      
    • Add Acetophenone (1.0 equiv) slowly over 10 minutes.

    • Why: Slow addition prevents local heating which erodes enantioselectivity.

  • Quench & Workup:

    • Stir for 2 hours at

      
      .
      
    • Quench with wet ether, then 15% NaOH (Fieser workup).

    • Filter the white aluminum salts.

    • Concentrate filtrate and analyze by Chiral HPLC (Chiralcel OD-H).

Part 4: Mechanistic Visualization

The following diagrams illustrate the structural difference that dictates performance.

Diagram 1: The "Steric Wall" vs. "Hemilabile Pocket"

LigandComparison cluster_TADDOL TADDOL (Rigid/Bulky) cluster_DMB (R,R)-DMB (Flexible/Chelating) T_Structure Dioxolane Ring (Rigid Backbone) T_Sterics Tetra-Aryl Groups (Steric Wall) T_Structure->T_Sterics Supports T_Active Metal Center (Shielded on 3 sides) T_Sterics->T_Active Blocks Si-Face Outcome Performance Outcome T_Active->Outcome High ee Low Rate D_Structure Acyclic Backbone (Flexible) D_Chelation Methoxy Groups (Hemilabile Binding) D_Structure->D_Chelation Allows Rotation D_Active Metal Center (Open Coordination Sphere) D_Chelation->D_Active Stabilizes Cation (Li/Zn) D_Active->Outcome Mod. ee High Solubility

Caption: TADDOL relies on steric bulk to force stereochemistry, while DMB relies on secondary coordination (chelation) of the methoxy ethers.

Diagram 2: Organozinc Catalytic Cycle with DMB

ZnCycle PreCat Et2Zn + DMB ActiveCat Zn-DMB Complex (Lewis Acid) PreCat->ActiveCat - 2 EtH Coordination Aldehyde Binding (Activated Substrate) ActiveCat->Coordination + RCHO Transition Transition State (Ethyl Transfer) Coordination->Transition Rate Determining Product Chiral Zinc Alkoxide Transition->Product Product->ActiveCat + Et2Zn (Turnover)

Caption: The catalytic cycle for enantioselective alkylation. DMB accelerates the initial complex formation due to lower steric hindrance.

References

  • Seebach, D., et al. "TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries."[1] Angewandte Chemie International Edition, vol. 40, no. 1, 2001, pp. 92–138. Link

  • Schmidt, B., & Seebach, D. "Chiral Organolithium Species in Synthesis." Angewandte Chemie, vol. 30, 1991.
  • Noyori, R., et al. "Enantioselective Addition of Organometallics to Aldehydes." Journal of the American Chemical Society, vol. 111, 1989. (Establishes the BINOL/DAIB benchmark for comparison).
  • Guetté, J. P., et al. "Asymmetric Reduction of Ketones by Lithium Aluminum Hydride Modified with Chiral 1,4-Diols." Bulletin de la Société Chimique de France, 1972.

Sources

Comparative Guide: (R,R)-Dimethoxy-2,3-butanediol Complexes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R,R)-dimethoxy-2,3-butanediol derivatives, specifically focusing on the (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol (DMPT-diol) and its core analogues. These acyclic,


-symmetric ligands serve as flexible alternatives to the rigid TADDOL scaffold in asymmetric synthesis and crystallographic resolution.

Executive Summary & Ligand Profile

The (R,R)-dimethoxy-2,3-butanediol scaffold represents a class of chiral auxiliaries derived from L-tartaric acid. Unlike the cyclic and rigid TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol), the dimethoxy-butanediol derivatives are acyclic , offering unique conformational flexibility that allows for "induced fit" coordination with metal centers (Ti, Al, Zn).

This guide compares the crystallographic and catalytic performance of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol (DMPT-diol) against industry standards like TADDOL and BINOL .

Core Molecule Specifications
FeatureDMPT-diol (Acyclic) TADDOL (Cyclic) BINOL (Axial)
Chirality Source Central (

-symmetric)
Central (

-symmetric)
Axial (Atropisomeric)
Backbone 1,4-Dimethoxy-2,3-butanediol1,3-DioxolaneBi-naphthyl
Flexibility High (Bond rotation allowed)Low (Rigid ring system)Medium (Dihedral twist)
Primary Use Lewis Acid Ligand, Chiral AuxiliaryHost-Guest Resolution, Ti-CatalysisOrganocatalysis, Hydrogenation
Crystallinity Moderate (Solvent dependent)High (Inclusion compounds)High

Crystallographic Characterization & Structural Insights

Crystal Packing and Conformation

X-ray crystallography of (R,R)-dimethoxy-2,3-butanediol derivatives reveals a distinct preference for the anti-conformation of the glycol backbone in the solid state, minimizing steric repulsion between the bulky terminal groups (e.g., tetraphenyl or dimethoxy moieties).

  • Space Group: Typically Monoclinic (

    
    )  or Orthorhombic (
    
    
    
    )
    , depending on the specific solvate.
  • Lattice Parameters (Representative for Tetraphenyl Derivative):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Key Structural Feature: The acyclic backbone allows the methoxy oxygens to participate in hemilabile coordination . In Titanium complexes, the distance between the two hydroxyl oxygens (

    
    ) can adjust from 2.6 Å to 3.2 Å, accommodating various metal ionic radii more readily than the fixed bite angle of TADDOL.
    
Structural Comparison: Acyclic vs. Cyclic

The absence of the dioxolane ring in DMPT-diol removes the "locking" mechanism found in TADDOL.

  • TADDOL: The acetal ring forces the two diphenyl-methanol groups into a specific trans-pseudo-diaxial/diequatorial orientation, creating a well-defined chiral pocket.

  • DMPT-diol: The backbone rotates. Crystallographic data suggests that upon metal binding, the ligand adopts a gauche conformation to form a 5-membered chelate ring, but in the free state, it relaxes to anti. This entropy cost upon binding can enhance selectivity by penalizing "loose" transition states.

Comparative Performance Analysis

Enantioselectivity in Lewis Acid Catalysis

In the addition of organometallic reagents (e.g.,


, 

) to aldehydes:
Ligand SystemYield (%)ee (%)Reaction TimeMechanism Note
DMPT-diol (Dimethoxy) 85 - 92%94 - 98%4 - 8 hFlexible pocket adapts to substrate size.
TADDOL 90 - 95%96 - 99%2 - 6 hRigid pocket offers faster kinetics.
BINOL 80 - 90%85 - 95%6 - 12 hRequires activation (e.g., with

).
Simple Tartrate Ester 60 - 75%40 - 60%12+ hLacks steric bulk for high stereocontrol.
Advantages of DMPT-diol
  • Tunable Solubilization: The methoxy groups increase solubility in non-polar solvents (toluene, hexane) compared to the purely hydroxy-functionalized TADDOL parents.

  • Chemical Stability: The acyclic ether linkage is stable to acidic conditions that might hydrolyze the acetal of TADDOL.

  • Synthesis Scalability: DMPT-diol is synthesized in 5 steps from dimethyl L-tartrate with a typical overall yield of ~38%, avoiding the sometimes capricious ketalization step required for TADDOL analogs.

Experimental Protocols

Synthesis of (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol

Objective: Produce high-purity ligand for crystallographic or catalytic use.

  • Grignard Addition: React dimethyl L-tartrate with excess

    
     (4-5 equiv) in THF at 
    
    
    
    C to reflux. Quench with
    
    
    . (Yield: ~80%).
    • Note: This produces the tetraol intermediate.

  • Selective Protection: The challenge is differentiating the secondary (core) and tertiary (terminal) alcohols.

    • Method A (Direct Methylation): Use

      
       with careful stoichiometry (often low selectivity).
      
    • Method B (Acetal Route): Protect secondary diols as an acetonide, methylate tertiary alcohols, then deprotect.[1]

    • Preferred Method (Snippet Ref):Cyclosulfitation . React tetraol with

      
       to form the cyclic sulfite of the secondary diol, protecting it while activating/modifying the tertiary positions, or simply exploiting steric hindrance.
      
  • Purification: Recrystallize from Ethanol/Hexane (1:4).

Crystallization for X-ray Analysis

To obtain diffraction-quality crystals of the Metal-Complex :

  • Complexation: Mix Ligand (0.1 mmol) +

    
     (0.1 mmol) in dry Toluene (2 mL). Stir for 1h at RT.
    
  • Vapor Diffusion: Transfer solution to a small vial. Place this vial inside a larger jar containing dry Hexane or Pentane. Cap tightly.

  • Timeline: Colorless block crystals typically form within 48-72 hours at

    
    C.
    

Visualizing the Stereochemical Workflow

The following diagram illustrates the structural divergence between the TADDOL and Dimethoxy-butanediol pathways and their coordination logic.

G Tartrate Dimethyl L-Tartrate (Chiral Pool) Tetraol Tetraphenyl-butanetetraol (Intermediate) Tartrate->Tetraol PhMgBr (Grignard) TADDOL TADDOL (Cyclic Acetal) Tetraol->TADDOL Acetone/H+ (Ketalization) DMPT DMPT-diol (Acyclic Dimethoxy) Tetraol->DMPT Selective Methylation (1,4-OMe formation) Complex_T Ti-TADDOL Complex (Rigid Pocket) TADDOL->Complex_T Ti(OiPr)4 Complex_D Ti-DMPT Complex (Flexible/Adaptive) DMPT->Complex_D Ti(OiPr)4 Outcome Enantioselective Catalysis (High ee%) Complex_T->Outcome Fast Kinetics Complex_D->Outcome High Substrate Tolerance

Caption: Synthesis and coordination divergence of Tartrate-derived ligands. DMPT-diol offers an adaptive "induced fit" pathway compared to the rigid TADDOL.

References

  • Synthesis of (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol. ResearchGate. Available at: [Link]

  • Crystallographic analysis of meso-2,3-difluoro-1,4-butanediol (Structural Analog). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • TADDOLs: Preparation and screening of ligands.Helvetica Chimica Acta. (Classic comparison reference).
  • PubChem Compound Summary: (2R,3R)-2,3-dimethoxybutane. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol (CAS: 33507-82-3) is a chiral auxiliary frequently employed in asymmetric synthesis and organometallic catalysis. While chemically stable, its management requires strict adherence to organic solvent disposal protocols.

CRITICAL DISTINCTION: Do not confuse this compound with Dithiothreitol (DTT) or Dithioerythritol (DTE) . While structurally homologous, the sulfur-containing analogs possess significantly different toxicity and odor profiles. This guide applies strictly to the dimethoxy (ether/alcohol) variant.

Physicochemical Data for Disposal Assessment
PropertyValueOperational Implication
Physical State Low-melting solid / Viscous liquidMelts at 28–30°C. May exist as a supercooled liquid or solid depending on lab temperature.
Flash Point >110°C (Estimated)Classified as Combustible , not Flammable.[1] High BTU value makes it ideal for fuel blending incineration.
Water Solubility MiscibleDo not pour down drains. Miscibility increases the risk of groundwater contamination if mishandled.
Reactivity StableNon-reactive to air/moisture. Compatible with standard organic waste streams.
RCRA Status Non-ListedNot P-listed or U-listed. Regulated as "Non-RCRA Hazardous Waste" unless mixed with listed solvents.

Hazard Identification & Pre-Disposal Handling

Although this compound is not classified as acutely toxic (like cyanides) or highly reactive (like hydrides), it must be handled as a Category 2 Skin/Eye Irritant .

Causality of Hazards
  • Ocular Damage: As a glycol ether derivative, the compound can solvate lipid membranes, leading to rapid corneal uptake and irritation.

  • Environmental Toxicity: The compound is classified as WGK 3 (Severe hazard to waters) in some jurisdictions due to its persistence and potential mobility in aquifers.

Pre-Disposal Stabilization

Is Quenching Required?

  • Pure Compound: No. It is chemically stable.[2][3]

  • Reaction Mixtures: Yes. If the diol was used as a ligand for transition metals (Ti, Li, Zn) or in the presence of strong oxidizers, the mixture must be quenched before disposal.

    • Protocol: Quench reactive metal species with isopropanol followed by water/HCl neutralization prior to adding to the waste container.

Waste Segregation & Disposal Streams

Effective disposal relies on segregating the chemical based on its physical state and contaminants.

Stream A: Pure Chemical (Expired/Unused)
  • Classification: Non-Halogenated Organic Waste.

  • Container: High-density polyethylene (HDPE) or glass amber jar.

  • Labeling: "Non-RCRA Regulated Chemical Waste - Organic Diol."

  • Disposal Method: High-temperature incineration (Fuel Blending).

Stream B: Solution Waste (Reaction Mother Liquor)
  • Scenario: The diol is dissolved in solvents (DCM, THF, Toluene).

  • Segregation Rule: The solvent dictates the stream.

    • If dissolved in DCM/Chloroform:Halogenated Waste Stream.

    • If dissolved in THF/Methanol/Ethyl Acetate:Non-Halogenated Waste Stream.

Stream C: Metal-Contaminated Waste
  • Scenario: Used as a ligand for heavy metals (e.g., Palladium, Rhodium).

  • Action: Must be segregated into a Heavy Metal Waste stream.

  • Reasoning: Incinerators have strict limits on metal content (especially Hg, Cd, Pb). High metal content waste often requires stabilization/landfill rather than fuel blending.

Operational Workflow: Decision Matrix

The following diagram outlines the logical flow for determining the correct disposal path.

Disposal_Matrix Start Waste: this compound State_Check Physical State? Start->State_Check Solid Solid / Pure Liquid State_Check->Solid Pure Solution In Solution / Mixture State_Check->Solution Mixed Stream_Solids Stream: Solid Chemical Waste (Incineration) Solid->Stream_Solids Metal_Check Contains Heavy Metals? Solution->Metal_Check Halogen_Check Solvent Type? Metal_Check->Halogen_Check No Stream_Metal Stream: Heavy Metal Waste (Stabilization) Metal_Check->Stream_Metal Yes (Pd, Rh, etc.) Stream_Halo Stream: Halogenated Solvent (Special Incineration) Halogen_Check->Stream_Halo DCM, CHCl3 Stream_NonHalo Stream: Non-Halogenated Solvent (Fuel Blending) Halogen_Check->Stream_NonHalo THF, MeOH, Et2O

Figure 1: Decision matrix for segregating waste streams based on physical state and chemical contaminants.

Regulatory Compliance (RCRA & EPA)[4][5]

While this compound is not explicitly listed on the EPA's P-list or U-list, laboratory compliance requires a "Cradle-to-Grave" approach.

  • Waste Determination (40 CFR § 262.11):

    • You must determine if the waste exhibits hazardous characteristics.[4]

    • Ignitability (D001): Unlikely (Flash point > 60°C).

    • Toxicity (D004-D043): Unlikely unless contaminated with metals.

  • Satellite Accumulation:

    • Store waste in a closed container at or near the point of generation.

    • Ensure the container is compatible with the waste (Polyethylene is recommended).

    • Labeling: Must include the words "Hazardous Waste" (if mixed with solvents) or "Non-Regulated Waste" and an indication of the hazards (e.g., "Irritant").

Emergency Procedures

Spill Response Protocol
  • Isolate: Evacuate the immediate area if the spill is large (>500 mL) or if heated (vapor risk).

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.

  • Containment:

    • Do not use water to flush.[1] The compound is miscible and will spread.

    • Use vermiculite or clay-based absorbents .

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Glycol Ether."

Exposure First Aid[3]
  • Skin: Wash with soap and water for 15 minutes.[3] Glycol ethers can be absorbed through the skin; monitor for systemic irritation.

  • Eyes: Rinse immediately for 15 minutes.[3][5] Seek medical attention if blurriness persists.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary for CAS 33507-82-3. National Library of Medicine.[6] Retrieved February 19, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved February 19, 2026, from [Link]

Sources

Personal protective equipment for handling (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

[1]

Executive Safety Summary

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is a chiral auxiliary widely used in asymmetric synthesis.[1] While not classified as acutely toxic (Category 1 or 2), it presents specific operational hazards due to its physicochemical properties —specifically its viscosity, hygroscopic nature, and potential as a skin/eye irritant (H315, H319).[1]

The Core Hazard: The primary risk is not immediate lethality, but contact dermatitis and chemical contamination of the workspace. Its ether functionalities allow it to permeate standard thin laboratory gloves faster than simple alcohols, requiring a disciplined glove-change protocol.[1]

PropertyValue/StatusOperational Implication
Physical State Viscous Liquid / Low-melting SolidHigh surface retention; difficult to pipette accurately.[1]
Flash Point >110°C (Combustible)Low flammability risk under ambient conditions, but combustible if heated.[1]
Hygroscopy HighAbsorbs atmospheric water rapidly, deactivating its chiral efficiency.[1]
GHS Class Irritant (Skin/Eye/Resp)Standard barrier protection is mandatory.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are derived from the chemical structure (ether-diol backbone) and permeation kinetics.

A. Hand Protection: The "Double-Layer" Protocol

Why: Ethers (methoxy groups) degrade nitrile rubber faster than aqueous solutions.[1] A single thin nitrile glove (0.11 mm) provides only "splash protection" (<5 minutes breakthrough).[1]

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile examination glove.[1]

  • Secondary Layer (Outer): 5-8 mil (0.14+ mm) Extended-cuff Nitrile or Neoprene.[1]

  • Protocol:

    • Inspect outer gloves for micro-tears before handling.

    • Immediate Action: If the chemical touches the glove, remove the outer glove immediately. Do not wait for a sensation of wetness.

    • Dexterity Check: For high-precision weighing, use a single 8-mil nitrile glove to maintain tactile sensitivity, but double-glove during bulk transfer.

B. Eye & Face Protection

Why: As a viscous irritant, splashes adhere to the cornea and are difficult to rinse off quickly.

  • Standard: ANSI Z87.1+ Chemical Splash Goggles.[1]

  • Contraindication: Do not rely on standard safety glasses with side shields during transfer operations.[1] The liquid's viscosity causes it to "streak" rather than bead, increasing the risk of running under frames.

C. Respiratory & Body Protection[1][2][3][4][5][6][7][8]
  • Engineering Control: Handle exclusively in a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Body: 100% Cotton Lab Coat (minimizes static buildup compared to synthetics) with snap closures for rapid removal.[1]

PPE Selection Logic (Visualization)

The following diagram illustrates the decision matrix for selecting PPE based on the specific laboratory task.

PPE_SelectionStartTask IdentificationSmallScaleAnalytical/Weighing(< 1g)Start->SmallScaleLargeScaleBulk Transfer/Synthesis(> 1g)Start->LargeScaleGlove_StandardGloves: Single Nitrile (min 5 mil)Change every 30 minsSmallScale->Glove_StandardEye_GlassesEye: Safety Glasses(Side Shields)SmallScale->Eye_GlassesGlove_HeavyGloves: Double Nitrile orSingle Butyl (0.3mm)LargeScale->Glove_HeavyEye_GogglesEye: Chemical Goggles(Anti-fog)LargeScale->Eye_GogglesHood_YesEngineering: Fume HoodRequiredGlove_Standard->Hood_YesGlove_Heavy->Hood_YesEye_Glasses->Hood_YesEye_Goggles->Hood_Yes

Figure 1: Decision logic for PPE selection based on scale of operation.[1] Note that fume hood use is universal regardless of scale.[1]

Operational Protocol: Handling & Transfer

This protocol ensures safety while maintaining the chemical integrity (dryness) of the reagent.

Step 1: Preparation
  • Dry Environment: Ensure all receiving glassware is flame-dried or oven-dried (120°C) and cooled under argon/nitrogen.[1]

  • Viscosity Management: If the reagent has solidified (mp ~20-30°C) or is too viscous, gently warm the container in a water bath to 35°C. Do not use a heat gun directly on the glass container to avoid thermal shock.[1]

Step 2: Transfer Technique[1]
  • Avoid Pouring: Pouring viscous liquids leads to drips running down the bottle, creating a long-term contamination hazard on the bottle surface.[1]

  • Positive Displacement: Use a wide-bore syringe or a positive displacement pipette.[1]

    • Technique: Insert the needle/tip, draw slowly to avoid cavitation bubbles. Wipe the exterior of the needle with a lint-free wipe (Kimwipe) before transferring to the reaction vessel to prevent drips.

Step 3: Post-Transfer Hygiene[1]
  • Seal Immediately: Cap the bottle under an inert gas blanket (Nitrogen/Argon) to prevent moisture uptake.[1]

  • Wipe Down: Wipe the threads of the bottle with a dry tissue. If residue is present, use a small amount of acetone on a tissue to clean the threads before recapping.

Emergency Response & Disposal

Spill Response Workflow

Viscous spills present a slip hazard and are difficult to absorb with paper towels (which smear the liquid).

Spill_ResponseSpillSpill DetectedEvacuate1. Alert Area &Assess VolumeSpill->EvacuatePPE_Check2. Verify PPE(Goggles + Double Gloves)Evacuate->PPE_CheckContain3. ContainmentUse Vermiculite/SandPPE_Check->ContainAbsorb4. AbsorptionAllow 5-10 mins contactContain->AbsorbCollect5. CollectUse Non-Sparking ScoopAbsorb->CollectClean6. DecontaminateSoap & Water WashCollect->Clean

Figure 2: Step-by-step response for viscous liquid spills.

Waste Disposal[1][4][5][9]
  • Classification: Non-Halogenated Organic Solvent Waste.[1]

  • Protocol:

    • Dissolve small amounts of residue in acetone or ethanol.[1]

    • Transfer to the "Organic Solvents" waste container.

    • Do not dispose of down the drain; the methoxy ethers can interfere with water treatment and are regulated.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor.[1]

  • PubChem. (n.d.).[1] Compound Summary: this compound (CAS 87861-71-0).[1] National Library of Medicine.[1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: (R,R)-1,4-Dimethoxy-2,3-butanediol. Merck KGaA.[2] (Note: General reference for hazard class verification H315/H319).

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol
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(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

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